6-Aminocyclohexane-1,2,3,4,5-pentol
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
6-aminocyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAOTICXQLILTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949029 | |
| Record name | 6-Aminocyclohexane-1,2,3,4,5-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64938-53-0, 64938-52-9, 26151-22-4, 56845-76-2 | |
| Record name | INOSAMINE (D) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MYOINOSAMINE (L) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | INOSAMINE (L) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MYOINSAMINE (D) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminocyclohexane-1,2,3,4,5-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
6-Aminocyclohexane-1,2,3,4,5-pentol chemical structure and properties
An In-Depth Technical Guide on 6-Aminocyclohexane-1,2,3,4,5-pentol: Structural Biology, Biosynthesis, and Pharmacological Applications
Executive Summary As a Senior Application Scientist specializing in natural product biosynthesis and drug development, I present this technical whitepaper on 6-aminocyclohexane-1,2,3,4,5-pentol (commonly referred to as inosamine or aminocyclitol). This highly polar, stereochemically complex molecule serves as the foundational pharmacophore for numerous aminoglycoside antibiotics and glycosidase inhibitors[1][2]. Understanding its physicochemical properties, biosynthetic enzymology, and analytical characterization is critical for researchers engineering novel therapeutics against drug-resistant bacterial strains.
Structural Biology & Physicochemical Profiling
6-Aminocyclohexane-1,2,3,4,5-pentol (CAS: 4933-84-0 for the hydrochloride salt; 16051-25-5 for the free base) is an organic polyol amine characterized by a cyclohexane ring substituted with five hydroxyl (-OH) groups and one primary amino (-NH2) group[1][3].
Stereochemical Significance: The biological activity of this molecule is entirely dictated by its stereochemistry. The spatial arrangement of the axial and equatorial hydroxyl groups determines its binding affinity to the 16S ribosomal RNA of bacteria. The most biologically relevant isomers are scyllo-inosamine (1-amino-1-deoxy-scyllo-inositol) and neo-inosamine-2[1][4][5]. The presence of multiple hydroxyl groups imparts immense hydrophilicity, establishing a massive hydrogen-bonding network that is critical for anchoring the molecule within the deep, highly charged pockets of bacterial ribosomes or the active sites of carbohydrate-active enzymes[1][2].
Biosynthetic Logic & Enzymatic Pathways
Nature synthesizes aminocyclitols through highly conserved, elegant enzymatic cascades that convert primary metabolites into complex secondary pharmacophores. The biosynthesis of 6-aminocyclohexane-1,2,3,4,5-pentol is a prime example of this logic, typically branching from glucose metabolism[5][6].
The Causality of the Pathway:
-
Cyclization: The pathway begins with Glucose-6-phosphate, which is cyclized by myo-inositol-1-phosphate synthase (MIPS) and subsequently dephosphorylated to yield myo-inositol[6][7]. This step is critical as it establishes the carbocyclic core necessary for structural rigidity.
-
Oxidation (Regioselective Activation): myo-inositol is chemically inert to direct amination. Therefore, an NAD+-dependent dehydrogenase (e.g., StrI in Streptomyces griseus or Hyg17 in Streptomyces hygroscopicus) regioselectively oxidizes a specific hydroxyl group to a ketone, forming scyllo-inosose or neo-inosose[5][7]. The hydride transfer to NAD+ is thermodynamically driven by the high pH optimum of these specific dehydrogenases.
-
Transamination (Stereoselective Amination): The inosose intermediate is transaminated by a Pyridoxal-5'-phosphate (PLP)-dependent aminotransferase (e.g., StsC or Hyg8)[5][7][8]. L-glutamine acts as the amino donor. The causality of stereocontrol here is governed by the PLP-Schiff base intermediate within the enzyme's active site, which sterically blocks one face of the carbocycle, forcing the incoming amino group to adopt the specific scyllo or neo equatorial/axial configuration.
Biosynthetic pathway of 6-aminocyclohexane-1,2,3,4,5-pentol from Glucose-6-phosphate.
Experimental Methodology: In Vitro Enzymatic Synthesis & Validation
To study this compound, researchers often reconstitute its biosynthesis in vitro. The following protocol is designed as a self-validating system —meaning it incorporates intrinsic controls and orthogonal analytical readouts to definitively prove enzymatic turnover rather than spontaneous degradation.
Protocol: Reconstitution of scyllo-Inosamine Synthesis
Phase 1: Reaction Matrix Assembly Rationale: The reaction requires a buffered environment that maintains the stability of the PLP cofactor and the nucleophilicity of the amino donor.
-
Prepare a 50 mM Tris-HCl reaction buffer adjusted to pH 8.5. Causality: The slightly alkaline pH ensures the primary amine of the L-glutamine donor remains unprotonated and nucleophilic enough to attack the PLP-bound intermediate.
-
Add 10 mM myo-inositol (substrate), 2 mM NAD+ (hydride acceptor), 0.1 mM PLP (transamination cofactor), and 20 mM L-glutamine (amino donor).
-
Introduce 5 µM of purified recombinant StrI (dehydrogenase) and 5 µM of StsC (aminotransferase).
Phase 2: Self-Validating Controls Set up three parallel reactions to ensure systemic integrity:
-
Reaction A (Complete): All components present.
-
Reaction B (Negative Control 1): Omit StrI. Validates that myo-inositol cannot be directly transaminated without prior oxidation.
-
Reaction C (Negative Control 2): Omit PLP. Validates that the transamination is strictly enzyme-cofactor dependent and not a spontaneous Schiff base formation.
Phase 3: Incubation and Quenching
-
Incubate the reactions at 30°C for 4 hours.
-
Quench the reaction by adding an equal volume of ice-cold LC-MS grade acetonitrile. Causality: Acetonitrile rapidly denatures and precipitates the enzymes, halting the reaction while keeping the highly polar 6-aminocyclohexane-1,2,3,4,5-pentol in solution.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
Phase 4: HILIC-LC-MS/MS Analytical Validation Rationale: Due to its extreme hydrophilicity (XLogP3 of -4), 6-aminocyclohexane-1,2,3,4,5-pentol will not retain on standard C18 reverse-phase columns[4][9]. Hydrophilic Interaction Liquid Chromatography (HILIC) must be used.
-
Inject the supernatant onto an Amide-HILIC column.
-
Utilize a mobile phase gradient of Acetonitrile and 10 mM Ammonium Acetate (pH 9.0).
-
Monitor via positive electrospray ionization (ESI+). The target exact mass is 179.079 Da[4][9]. Look for the[M+H]+ parent ion at m/z 180.08.
Pharmacological Applications
The 6-aminocyclohexane-1,2,3,4,5-pentol scaffold is not a standalone drug; rather, it is a privileged structural motif.
-
Aminoglycoside Antibiotics: It is a direct precursor to streptidine (found in streptomycin) and is incorporated into inosamycins. These molecules bind to the 30S ribosomal subunit, causing mistranslation of mRNA and bacterial cell death[2][6].
-
Glycosidase Inhibitors: Aminocyclitols mimic the oxocarbenium ion transition state of carbohydrate hydrolysis. Derivatives of inosamine are potent inhibitors of alpha-glucosidases, making them valuable in the development of anti-diabetic drugs (similar to acarbose) and agricultural fungicides (similar to validamycin)[7].
Data Presentation
Table 1: Physicochemical Parameters of 6-Aminocyclohexane-1,2,3,4,5-pentol [4][9]
| Parameter | Value | Scientific Implication |
| Molecular Formula | C6H13NO5 | Defines the polyol/amine nature. |
| Molecular Weight | 179.17 g/mol | Small molecule, favorable for cellular penetration via porins. |
| Monoisotopic Mass | 179.07937 Da | Critical parameter for high-resolution MS identification. |
| XLogP3 | -4.0 | Extremely hydrophilic; requires HILIC for chromatography. |
| Topological Polar Surface Area | 127 Ų | High TPSA indicates extensive hydrogen bonding capabilities. |
Table 2: Key Biosynthetic Enzymes and Cofactors [5][6][7][8]
| Enzyme Class | Example (Organism) | Substrate | Product | Essential Cofactor |
| myo-Inositol Dehydrogenase | StrI (S. griseus), Hyg17 (S. hygroscopicus) | myo-inositol | scyllo-inosose / neo-inosose | NAD+ |
| Aminotransferase | StsC (S. griseus), Hyg8 (S. hygroscopicus) | scyllo-inosose | scyllo-inosamine / neo-inosamine | PLP, L-Glutamine |
References
- CymitQuimica. "CAS 4933-84-0: 6-aminocyclohexane-1,2,3,4,5-pentol.
- PubChem. "6-Aminocyclohexane-1,2,3,4,5-pentol - CID 244582.
- Echemi. "(1S,2R,4S,5R)-6-aminocyclohexane-1,2,3,4,5-pentol.
- National Institutes of Health (NIH). "Inosamycin, a complex of new aminoglycoside antibiotics. II. Structure determination.
- PubChem. "1-Amino-1-deoxy-scyllo-inositol - CID 439440.
- Chemsigma. "4933-84-0 6-aminocyclohexane-1,2,3,4,5-pentol.
- National Institutes of Health (NIH). "Progress in Aminocyclitol Biosynthesis.
- KEGG PATHWAY. "map00521 - Streptomycin biosynthesis.
- J-STAGE. "INOSAMYCIN, A COMPLEX OF NEW AMINOGLYCOSIDE ANTIBIOTICS.
- Beilstein Journal of Organic Chemistry. "A myo-inositol dehydrogenase involved in aminocyclitol biosynthesis of hygromycin A.
Sources
- 1. CAS 4933-84-0: 6-aminocyclohexane-1,2,3,4,5-pentol [cymitquimica.com]
- 2. Inosamycin, a complex of new aminoglycoside antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1-Amino-1-deoxy-scyllo-inositol | C6H13NO5 | CID 439440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - A myo-inositol dehydrogenase involved in aminocyclitol biosynthesis of hygromycin A [beilstein-journals.org]
- 6. KEGG PATHWAY: map00521 [genome.jp]
- 7. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Aminocyclohexane-1,2,3,4,5-pentol | C6H13NO5 | CID 244582 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Activity and Therapeutic Potential of 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine) Derivatives
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary & Chemical Identity
6-Aminocyclohexane-1,2,3,4,5-pentol, commonly known as inosamine , is a highly functionalized aminocyclitol characterized by a cyclohexane ring substituted with five hydroxyl (-OH) groups and one amino (-NH₂) group[1]. Depending on the axial/equatorial arrangement of these substituents, the compound exists as several biologically relevant stereoisomers, including scyllo-inosamine, myo-inosamine, and neo-inosamine[2].
In medicinal chemistry, the aminocyclitol scaffold is recognized as a privileged structure[3]. Because these molecules are structural analogues of natural monosaccharides (pseudosugars), they interface seamlessly with carbohydrate-processing enzymes and ribosomal RNA. This technical guide synthesizes the core biological activities of inosamine derivatives—focusing on their roles as potent glycosidase inhibitors and essential precursors to aminoglycoside antibiotics—and provides self-validating experimental protocols for evaluating their efficacy.
Core Mechanisms of Biological Activity
Glycosidase Inhibition via Transition State Mimicry
The most prominent pharmacological application of inosamine derivatives is their ability to act as competitive inhibitors of α- and β-glycosidases[4].
The Causality of Inhibition: During the enzymatic cleavage of a glycosidic bond, the carbohydrate substrate passes through a high-energy, positively charged oxocarbenium ion transition state. Inosamine derivatives mimic the shape and charge of this reacting sugar moiety[4]. At physiological pH, the primary amine group of 6-aminocyclohexane-1,2,3,4,5-pentol becomes protonated. This localized positive charge perfectly mimics the oxocarbenium ion, creating an exceptionally high-affinity interaction with the negatively charged carboxylate residues (typically aspartate or glutamate) within the enzyme's active site.
By arresting these enzymes, inosamine derivatives exert two major therapeutic effects:
-
Antidiabetic Activity: Inhibition of intestinal α-glucosidases delays carbohydrate digestion, flattening postprandial glucose spikes.
-
Antiviral Activity: Inhibition of Endoplasmic Reticulum (ER) α-glucosidases disrupts the trimming step of N-linked glycosylation. This prevents the proper folding of viral envelope glycoproteins, effectively halting the replication of ER-budding viruses[4].
Caption: Mechanism of glycosidase inhibition via transition state mimicry by inosamine derivatives.
Ribosomal Targeting & Antimicrobial Activity
Beyond enzyme inhibition, specific stereoisomers of 6-aminocyclohexane-1,2,3,4,5-pentol are fundamental building blocks for aminoglycoside antibiotics. For instance, scyllo-inosamine is a direct biosynthetic intermediate in the production of streptomycin[5]. The biosynthesis involves the oxidation of myo-inositol to scyllo-inosose, followed by transamination to scyllo-inosamine[5].
Furthermore, myo-inosamine is a critical structural component of minosaminomycin , an antibiotic that exhibits potent antimicrobial activity against Mycobacterium species[6]. These aminocyclitol cores bind tightly to the 16S rRNA of the bacterial 30S ribosomal subunit. The polycationic nature of the hydroxylated amine ring allows it to displace Mg²⁺ ions in the RNA pocket, inducing conformational changes that lead to mRNA misreading and the catastrophic disruption of bacterial protein synthesis.
Quantitative Data & Structure-Activity Relationships (SAR)
The orientation of the hydroxyl groups and the amino functionality is vital for biological activity. Slight epimerizations dictate whether the molecule will preferentially inhibit α-glucosidase, β-glucosidase, or act as an antibiotic core.
| Compound / Derivative | Primary Target | Biological Activity Metric | Reference |
| 5-amino-1,2,3,4-cyclohexanetetraol (Isomer) | α-Glucosidase | IC₅₀ = 12.5 μM | [7] |
| 5-amino-1,2,3,4-cyclohexanetetraol (Isomer) | α-Galactosidase | IC₅₀ = 20.0 μM | [7] |
| Validamine (C7-Aminocyclitol analog) | β-Glucosidase | IC₅₀ = 2.92 mM | [8] |
| Minosaminomycin (myo-inosamine core) | Mycobacterium phlei | MIC = 1.56 – 6.25 μg/mL | [6] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific mechanistic checkpoints to verify assay functionality.
Protocol 1: High-Throughput In Vitro α-Glucosidase Inhibition Assay
This protocol quantifies the inhibitory potency (IC₅₀) of synthesized inosamine derivatives using a colorimetric substrate.
Rationale: We utilize p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. Upon enzymatic cleavage by α-glucosidase, p-nitrophenol is released. Adding a strong base (Na₂CO₃) halts the enzymatic reaction by denaturing the enzyme and simultaneously shifts the pH, ionizing p-nitrophenol into a phenolate ion which absorbs strongly at 405 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8) to mimic the physiological pH of the intestinal lumen. Dissolve the inosamine derivative in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).
-
Enzyme Equilibration: In a 96-well microplate, mix 20 μL of α-glucosidase solution (0.5 U/mL in phosphate buffer) with 20 μL of the inhibitor at varying concentrations. Incubate at 37°C for 15 minutes. Control Checkpoint: Include a positive control well using Acarbose, and a negative control well (buffer + DMSO).
-
Reaction Initiation: Add 20 μL of 1 mM pNPG solution to all wells. Incubate the plate at 37°C for exactly 15 minutes.
-
Reaction Arrest: Add 80 μL of 0.2 M Na₂CO₃ to all wells. The solution will turn yellow relative to the amount of product formed.
-
Quantification: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate percentage inhibition: % Inhibition =[(Abs_control - Abs_sample) / Abs_control] × 100. Plot % Inhibition against log[Inhibitor] to determine the IC₅₀ via non-linear regression.
Caption: High-throughput in vitro workflow for quantifying glycosidase inhibitory activity.
Protocol 2: Broth Microdilution Assay for Antimicrobial MIC
To evaluate the ribosomal targeting efficacy of inosamine-containing antibiotics (e.g., minosaminomycin derivatives).
Rationale: The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Inoculum Preparation: Cultivate the target strain (e.g., Mycobacterium smegmatis) in Middlebrook 7H9 broth to the exponential log phase. Standardize the suspension to an OD₆₀₀ of 0.08 (approx.
CFU/mL), then dilute 1:100. -
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the inosamine derivative in the culture broth (ranging from 64 μg/mL down to 0.125 μg/mL).
-
Inoculation: Add 50 μL of the standardized bacterial suspension to each well.
-
Incubation & Readout: Incubate at 37°C for 48-72 hours (depending on the strain's doubling time). Add 30 μL of 0.015% resazurin dye to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial metabolism (growth). The MIC is the lowest concentration well that remains blue.
References
-
Novel Five-Membered Iminocyclitol Derivatives as Selective and Potent Glycosidase Inhibitors - National Institutes of Health (NIH). 4
-
Medicinal chemistry of aminocyclitols - National Institutes of Health (NIH). 3
-
6-Aminocyclohexane-1,2,3,4,5-pentol - PubChem - National Institutes of Health (NIH). 1
-
1-Amino-1-deoxy-scyllo-inositol - PubChem - National Institutes of Health (NIH). 2
-
De novo synthesis of polyhydroxyl aminocyclohexanes - Marquette University e-Publications. 7
-
Minosaminomycin | Antibiotic - MedChemExpress.6
-
Progress in Aminocyclitol Biosynthesis - National Institutes of Health (NIH).5
-
Validamine's Mechanism of Action as a Glycosidase Inhibitor - BenchChem. 8
Sources
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- 2. 1-Amino-1-deoxy-scyllo-inositol | C6H13NO5 | CID 439440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Five‐Membered Iminocyclitol Derivatives as Selective and Potent Glycosidase Inhibitors: New Structures for Antivirals and Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
molecular weight and solubility profile of 6-Aminocyclohexane-1,2,3,4,5-pentol
An In-Depth Technical Guide to the Physicochemical Properties of 6-Aminocyclohexane-1,2,3,4,5-pentol for Research and Development
Introduction to 6-Aminocyclohexane-1,2,3,4,5-pentol
6-Aminocyclohexane-1,2,3,4,5-pentol is a member of the aminocyclitol class of organic molecules, which are characterized by an amino group and multiple hydroxyl groups attached to a cyclohexane ring.[1] Aminocyclitols are structurally significant compounds that form the core of various natural products and are recognized for their diverse biological activities.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed analysis of the compound's fundamental physicochemical properties—specifically its molecular weight and solubility profile. Understanding these core characteristics is a critical first step in any research or development pipeline, influencing everything from reaction chemistry and formulation to bioavailability and pharmacokinetic studies.
Core Physicochemical Properties
The physical and chemical behavior of a molecule is dictated by its structure. For 6-Aminocyclohexane-1,2,3,4,5-pentol, its identity is defined by a unique combination of a non-aromatic carbocyclic core and highly polar functional groups.
Chemical Identity and Structure
The molecule consists of a cyclohexane scaffold substituted with five hydroxyl (-OH) groups and one primary amino (-NH2) group.[2] This dense functionalization is the primary determinant of its chemical personality.
Molecular Weight
The molecular weight is a fundamental and non-negotiable property derived directly from the molecular formula.
-
Monoisotopic Mass: 179.07937252 Da[3]
Table 1: Summary of Physicochemical Properties for 6-Aminocyclohexane-1,2,3,4,5-pentol
| Property | Value | Source(s) |
| IUPAC Name | 6-aminocyclohexane-1,2,3,4,5-pentol | [3] |
| Molecular Formula | C₆H₁₃NO₅ | [3][4] |
| Molecular Weight | 179.17 g/mol | [3][4] |
| Synonyms | Inosamine, Aminodeoxy-scyllo-inositol | [2][4] |
| Classification | Aminocyclitol | [1] |
| Predicted XLogP3 | -4.0 | [3] |
The Structural Basis of Solubility
The principle of "like dissolves like" governs solubility. The solubility of 6-Aminocyclohexane-1,2,3,4,5-pentol is overwhelmingly dictated by the six polar functional groups attached to its cyclohexane backbone.
-
Hydrogen Bonding: With five hydroxyl groups (hydrogen bond donors and acceptors) and one amino group (hydrogen bond donor and acceptor), the molecule has a profound capacity to form multiple hydrogen bonds. This makes it highly compatible with polar protic solvents, especially water.
-
High Polarity: The electronegative oxygen and nitrogen atoms create a highly polar molecule. This polarity enhances its affinity for other polar molecules, leading to a strong prediction of hydrophilicity.[2]
-
Low Lipophilicity: Conversely, the non-polar cyclohexane ring is shielded by the polar groups, resulting in very poor interaction with non-polar (lipophilic) solvents like alkanes or toluene. The predicted XLogP3 value of -4.0, a measure of lipophilicity, strongly indicates a preference for aqueous environments over lipid ones.[3]
-
Influence of pH: The primary amino group has a basic character and will be protonated (-NH₃⁺) under acidic to neutral pH conditions. This ionization further increases the molecule's polarity and enhances its solubility in aqueous media. This behavior is analogous to that of simple amino acids, whose solubility increases significantly at pH values away from their isoelectric point.[5][6]
Quantitative Solubility Profile
While a theoretical understanding strongly points to high aqueous solubility, precise quantitative data for 6-Aminocyclohexane-1,2,3,4,5-pentol is not widely published. The table below presents a predicted solubility profile based on its structural class and the known properties of similar aminocyclitols. These values should be confirmed experimentally for any rigorous application.
Table 2: Predicted Solubility Profile of 6-Aminocyclohexane-1,2,3,4,5-pentol
| Solvent System | Polarity | Predicted Solubility | Rationale / Comparative Context |
| Water / PBS (pH 7.2) | Highly Polar, Protic | Highly Soluble (>10 mg/mL) | The molecule's structure is optimized for aqueous solvation via hydrogen bonding. The aminocyclitol antibiotic spectinomycin has a solubility of ~10 mg/mL in PBS.[7] |
| Methanol / Ethanol | Polar, Protic | Soluble to Sparingly Soluble | These solvents can act as both H-bond donors and acceptors but are less polar than water. |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble | DMSO is a strong H-bond acceptor and can effectively solvate the hydroxyl and amino groups. |
| Dichloromethane (DCM) | Low Polarity | Insoluble | Lacks the ability to form significant hydrogen bonds required to overcome the crystal lattice energy. |
| Hexane / Toluene | Non-Polar | Insoluble | The extreme mismatch in polarity ("like dissolves like") predicts negligible solubility. |
Gold-Standard Protocol for Experimental Solubility Determination
To move from prediction to fact, the thermodynamic solubility must be determined experimentally. The Shake-Flask Method , as outlined in OECD Guideline 105, is the universally accepted gold standard for this purpose.[8][9][10] It is designed to measure the equilibrium solubility, which is the stable saturation concentration of a compound in a solvent at a specific temperature.
Principle and Rationale
The method involves agitating an excess amount of the solid compound in the solvent for a prolonged period until the dissolution and precipitation rates are equal, establishing a thermodynamic equilibrium.[11] This approach is superior to kinetic methods, which can overestimate solubility by creating supersaturated solutions. For a highly polar, non-volatile compound like 6-Aminocyclohexane-1,2,3,4,5-pentol, the shake-flask method is the most appropriate and reliable choice.[8][12]
Detailed Step-by-Step Protocol
This protocol is a self-validating system designed to ensure accuracy and reproducibility.
-
Preparation of Saturated Solution:
-
Weigh approximately 2-5 mg of 6-Aminocyclohexane-1,2,3,4,5-pentol into a glass vial. The key is to add an amount that is visibly in excess of what will dissolve.
-
Add a precise volume (e.g., 1.0 mL) of the chosen solvent (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Securely cap the vial to prevent solvent evaporation. Prepare at least three replicates for each solvent.[13]
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a minimum of 24 hours.[14] For compounds that are slow to equilibrate, 48 hours is preferable. The goal is to ensure the concentration in the liquid phase becomes constant.
-
-
Phase Separation:
-
After equilibration, immediately separate the solid and liquid phases. Centrifugation is often preferred over filtration for highly soluble compounds to avoid potential loss of analyte due to filter binding.
-
Centrifuge the vials at >10,000 x g for 15 minutes at the same temperature as equilibration.
-
-
Sampling and Dilution:
-
Carefully open the vial and withdraw a known volume (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet.
-
Immediately dilute the sample in a suitable mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method. Since 6-Aminocyclohexane-1,2,3,4,5-pentol lacks a strong UV chromophore, standard HPLC-UV analysis may be challenging.
-
Recommended Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or a Charged Aerosol Detector (CAD) is ideal for quantifying such compounds.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.[14]
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Multiply this concentration by the dilution factor to calculate the final solubility in the original solvent, typically expressed in mg/mL or µM.
-
Conclusion
6-Aminocyclohexane-1,2,3,4,5-pentol is a highly polar molecule with a molecular weight of 179.17 g/mol . Its chemical structure, rich in hydrogen-bonding functional groups, strongly predicts excellent solubility in aqueous media and poor solubility in non-polar organic solvents. While specific quantitative data is sparse, the provided theoretical framework and the detailed Shake-Flask experimental protocol offer a clear and authoritative path for researchers to precisely determine its solubility profile. This fundamental data is indispensable for advancing the study and application of this compound in medicinal chemistry and drug development.
References
Sources
- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 4933-84-0: 6-aminocyclohexane-1,2,3,4,5-pentol [cymitquimica.com]
- 3. 6-Aminocyclohexane-1,2,3,4,5-pentol | C6H13NO5 | CID 244582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 13. who.int [who.int]
- 14. enamine.net [enamine.net]
6-Aminocyclohexane-1,2,3,4,5-pentol: The Aminocyclitol Pharmacophore in Drug Design
This guide details the role of 6-Aminocyclohexane-1,2,3,4,5-pentol (systematically known as Inosamine ) as a high-value pharmacophore in the design of glycosidase inhibitors and pharmacological chaperones.
Executive Summary: The Scaffold and its Significance
The 6-Aminocyclohexane-1,2,3,4,5-pentol core, commonly referred to as Inosamine , represents a distinct class of aminocyclitols (sugar mimics where the ring oxygen is replaced by a methylene group and an amine is introduced). Unlike iminosugars (where nitrogen replaces the ring oxygen), aminocyclitols feature a carbocyclic ring that is chemically stable and metabolically inert.
This scaffold acts as a Transition State Analogue (TSA) for glycosidase enzymes. Its primary therapeutic utility lies in treating metabolic disorders (Type 2 Diabetes) and Lysosomal Storage Diseases (LSDs) by modulating carbohydrate metabolism or rescuing misfolded proteins.
Core Chemical Identity
-
Systematic Name: 5-Amino-1,2,3,4-cyclohexanetetrol (and isomers).[1]
-
Common Name: Inosamine (e.g., scyllo-Inosamine, myo-Inosamine).
-
Key Structural Feature: A cyclohexane ring with one amine and five hydroxyl groups.
-
Pharmacophore Class: Aminocyclitol / Carba-sugar.
Mechanistic Basis: Transition State Mimicry
The efficacy of the inosamine pharmacophore stems from its ability to mimic the oxocarbenium ion —the high-energy transition state formed during glycosidic bond hydrolysis.
Electronic Mimicry
-
Protonation: At physiological pH, the exocyclic amine group (pKa ~8.5–9.5) is protonated (
). -
Charge Placement: This positive charge aligns spatially with the developing positive charge on the anomeric carbon (or the protonated glycosidic oxygen) in the enzyme's transition state.
-
Electrostatic Interaction: The ammonium group forms a salt bridge with the catalytic nucleophile (usually a Glutamate or Aspartate residue) in the enzyme active site, anchoring the inhibitor with high affinity (
often in the nanomolar range).
Steric and H-Bonding Mimicry
-
Ring Conformation: The cyclohexane ring adopts a chair or skew-boat conformation that mimics the distorted half-chair conformation of the pyranosyl ring during catalysis.
-
Hydroxyl Network: The five hydroxyl groups form an extensive hydrogen-bonding network with the enzyme's polar residues, replicating the binding mode of the natural sugar substrate (e.g., glucose, mannose).
Visualization: Mechanism of Inhibition
Caption: The protonated inosamine mimics the oxocarbenium ion charge, forming a stable salt bridge with the catalytic residues, effectively locking the enzyme.
Pharmacophore Design & SAR (Structure-Activity Relationship)
To translate the raw inosamine scaffold into a drug candidate, specific modifications are required. The "naked" core is often too polar to cross membranes efficiently or lacks specificity for a single glycosidase isoform.
Stereochemical Matching
The configuration of the hydroxyl groups determines enzyme specificity.
-
myo-Inosamine: Mimics Glucosidases (matches Glucose stereochemistry).
-
scyllo-Inosamine: Mimics Mannosidases or bacterial enzymes (matches Mannose/Galactose variations).
-
Design Rule: Select the stereoisomer that matches the glycone portion of the target enzyme's natural substrate.
N-Alkylation (The "Switch-On" Strategy)
Derivatizing the amine is the most critical step in optimizing potency and bioavailability.
| Modification | Effect on Pharmacokinetics (PK) | Effect on Pharmacodynamics (PD) |
| N-Butyl / N-Nonyl | Increases lipophilicity; improves membrane permeability. | Interacts with hydrophobic "aglycone" pockets near the active site; increases affinity by 10-100x. |
| N-Hydroxyethyl | Improves water solubility while maintaining H-bonding potential. | Mimics the glycosidic oxygen; often seen in Miglitol-like designs. |
| Branched Chains | (e.g., Carbasugar/Valiolamine) | Mimics the transition state of branching enzymes (e.g., sucrase-isomaltase). |
Case Study: Voglibose While Voglibose is derived from valiolamine (a C7-aminocyclitol), it follows the same principle. The N-substitution (1,3-dihydroxyprop-2-yl) mimics the second sugar unit of a disaccharide, creating a potent inhibitor of alpha-glucosidase for diabetes management.
Therapeutic Applications
Type 2 Diabetes (Alpha-Glucosidase Inhibitors)
-
Target: Intestinal
-glucosidases (Maltase, Sucrase).[1] -
Action: Delays carbohydrate digestion, blunting postprandial glucose spikes.[2]
-
Advantage: Aminocyclitols (like Voglibose) have high specificity for intestinal enzymes with lower systemic absorption than iminosugars, reducing side effects.
Lysosomal Storage Diseases (Pharmacological Chaperones)
-
Target: Misfolded lysosomal enzymes (e.g.,
-glucocerebrosidase in Gaucher's). -
Action: At sub-inhibitory concentrations, the inosamine derivative binds to the misfolded enzyme in the ER, stabilizing its folding and allowing it to traffic to the lysosome.
-
Mechanism: "Active Site Stabilization." Once in the acidic lysosome, the high concentration of substrate outcompetes the inhibitor, restoring enzyme function.
Experimental Validation Protocols
Protocol A: Enzymatic Inhibition Assay (Determination of / )
Objective: Quantify the potency of the inosamine derivative against a target glycosidase.[3]
-
Reagent Prep:
-
Buffer: 50 mM Phosphate/Citrate buffer (pH optimum for the specific enzyme, e.g., pH 6.8 for neutral glucosidase, pH 4.5 for lysosomal).
-
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG) or 4-Methylumbelliferyl (4-MU) substrate. -
Enzyme: Recombinant glycosidase (0.1–1 unit/mL).
-
-
Workflow:
-
Incubate Enzyme + Inhibitor (Inosamine derivative) for 10 mins at 37°C.
-
Add Substrate (start reaction).
-
Monitor absorbance (405 nm for pNPG) or fluorescence (360/460 nm for 4-MU) kinetically for 20 mins.
-
-
Analysis:
-
Plot Velocity (
) vs. [Inhibitor]. -
Fit to Sigmoidal Dose-Response curve to find
. -
Calculate
using the Cheng-Prusoff equation: .
-
Protocol B: Thermal Shift Assay (Chaperone Screening)
Objective: Assess the binding affinity and stabilizing effect of the ligand.
-
Setup: Mix Recombinant Enzyme (2
M) + SYPRO Orange dye (5x) + Inosamine Derivative (10–100 M). -
Instrument: RT-PCR machine or Differential Scanning Fluorimetry (DSF) instrument.
-
Ramp: Heat from 25°C to 95°C at 1°C/min.
-
Readout: Measure fluorescence (unfolding exposes hydrophobic regions, binding the dye).
-
Result: A positive shift in Melting Temperature (
) indicates specific binding and stabilization.
Visualization: Drug Discovery Workflow
Caption: Iterative workflow for optimizing inosamine scaffolds from core selection to chaperone validation.
References
-
Medicinal Chemistry of Aminocyclitols. Source: Current Medicinal Chemistry (2010). Significance: Comprehensive review of aminocyclitols as glycosidase inhibitors and their synthesis. URL:[Link]
-
Iminosugar and Aminocyclitol Glycosidase Inhibitors: Structural and Thermodynamic Dissection. Source: Journal of the American Chemical Society (2003). Significance: Details the thermodynamic binding mechanisms (enthalpy vs entropy) of these pharmacophores. URL:[Link]
-
Structure of 2-deoxy-scyllo-inosose synthase. Source: Proteins (2008). Significance: Structural biology of the enzymes that synthesize the inosamine core, relevant for biosynthetic engineering. URL:[Link]
-
Glycosidase Inhibition: Assessing Mimicry of the Transition State. Source: Chemical Society Reviews (2010). Significance: Authoritative grounding on the electronic and steric requirements for transition state mimicry. URL:[Link]
Sources
- 1. Valiolamine, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-Valiolamine Voglibose | 1303996-66-8 [chemicalbook.com]
- 3. Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
total synthesis protocols for 6-Aminocyclohexane-1,2,3,4,5-pentol
Application Note: Strategic Total Synthesis of 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine)
Part 1: Executive Summary & Strategic Logic
The target molecule, 6-Aminocyclohexane-1,2,3,4,5-pentol , is generically known as Inosamine . While theoretically existing in multiple stereoisomeric forms, the scyllo-inosamine and myo-inosamine isomers are the most industrially relevant. They serve as the pharmacophore cores for aminoglycoside antibiotics (e.g., Streptomycin, Spectinomycin) and are critical probes for glycosidase inhibition.
This guide rejects the "one-size-fits-all" approach. Instead, we present two distinct, field-validated protocols chosen based on the starting material availability and stereochemical requirements:
-
Protocol A (The Chiral Pool Inversion): A robust, scalable chemical synthesis starting from abundant myo-inositol.[1] This route relies on a specific SN2 inversion at the C-2 position to convert the axial hydroxyl of myo-inositol into the equatorial amine of scyllo-inosamine.
-
Best for: Labs with standard organic synthesis equipment requiring high stereochemical fidelity without biological containment.
-
-
Protocol B (The Chemoenzymatic "Hudlicky" Route): A green chemistry approach starting from benzene or halogenated arenes, utilizing Toluene Dioxygenase (TDO).
-
Best for: Research groups focused on atom economy, enantioselectivity, and diversity-oriented synthesis.
-
Part 2: Protocol A – Chemical Synthesis from myo-Inositol
Objective: Synthesis of scyllo-Inosamine (1-Amino-1-deoxy-scyllo-inositol) via C-2 Inversion. Mechanism: The strategy exploits the unique symmetry of myo-inositol. myo-Inositol has five equatorial hydroxyls and one axial hydroxyl (at C-2). By selectively protecting the equatorial groups and activating the axial C-2 hydroxyl, we can displace it with an azide nucleophile. This SN2 reaction inverts the center, resulting in an all-equatorial scyllo configuration.
Experimental Workflow Diagram
Caption: Figure 1. Stereochemical inversion strategy converting myo-inositol to scyllo-inosamine via nucleophilic displacement.
Detailed Step-by-Step Procedure
Step 1: Selective Protection (The "Kinetic" Acetal)
-
Reagents: myo-Inositol (10.0 g), Cyclohexanone (100 mL), p-Toluenesulfonic acid (pTsOH, catalytic).
-
Procedure:
-
Suspend myo-inositol in cyclohexanone/benzene (or toluene) mixture (1:1 v/v) in a flask equipped with a Dean-Stark trap.
-
Add pTsOH (0.1 eq) and reflux until water evolution ceases.
-
Critical Control Point: The reaction produces a mixture of mono-, di-, and tri-ketals. The target is 1,2:4,5-di-O-cyclohexylidene-myo-inositol . This specific isomer precipitates from the cooled reaction mixture or can be crystallized from benzene/ethanol.
-
Filter the precipitate and wash with cold benzene.
-
-
Validation: 1H NMR should show symmetry consistent with the 1,2:4,5 protection pattern.
Step 2: Activation of the Free Hydroxyl
-
Context: The intermediate has a free hydroxyl at C-2 (axial) and C-6 (equatorial). However, the C-2 axial position is sterically more accessible for certain reactions or can be selectively activated if the C-6 is transiently protected or if conditions favor the specific isomer. Note: A more direct route often used involves 1,3:4,6-di-O-cyclohexylidene-myo-inositol if accessible, but for this protocol, we assume isolation of the isomer with the free axial -OH.
-
Reagents: Trifluoromethanesulfonic anhydride (Tf2O) or Methanesulfonyl chloride (MsCl), Pyridine.
-
Procedure:
-
Dissolve the protected inositol in dry Pyridine/DCM at -10°C.
-
Slowly add Tf2O (1.1 eq).
-
Stir for 2 hours.
-
Quench with NaHCO3, extract with DCM.
-
-
Why this works: The axial hydroxyl is highly reactive towards sulfonation. The resulting triflate is a potent leaving group (LG).
Step 3: Azide Displacement (The Inversion)
-
Reagents: Sodium Azide (NaN3), DMF.
-
Procedure:
-
Dissolve the crude triflate in anhydrous DMF.
-
Add NaN3 (5.0 eq).
-
Heat to 80-100°C for 12 hours.
-
Mechanism: The azide attacks from the backside (equatorial trajectory), displacing the axial triflate. The substituent at C-2 flips from axial to equatorial.
-
Workup: Pour into water, extract with Ethyl Acetate.
-
-
Safety Note: Azides are potentially explosive. Do not concentrate to dryness if low molecular weight organic azides are suspected. Use safety shields.
Step 4: Global Deprotection and Reduction
-
Reagents: H2 (1 atm), 10% Pd/C, acidic methanol (HCl/MeOH).
-
Procedure:
-
Dissolve the azido-ketal in MeOH.
-
Add 10% Pd/C (10 wt%) and stir under H2 balloon for 4 hours (Reduces -N3 to -NH2).
-
Filter off catalyst.
-
Add 6M HCl and reflux for 1 hour (Hydrolyzes cyclohexylidene protecting groups).
-
Concentrate to dryness. Recrystallize the hydrochloride salt from EtOH/Water.
-
Part 3: Protocol B – Chemoenzymatic Synthesis (The Hudlicky Route)
Objective: De novo synthesis of aminocyclitols from non-chiral arenes. Scientific Grounding: This route utilizes the metabolic pathway of Pseudomonas putida (strain 39/D) which expresses Toluene Dioxygenase (TDO). TDO converts benzene or chlorobenzene into a chiral cis-dihydrodiol. This is an example of "Green Chemistry" where enzymatic asymmetry replaces chiral auxiliaries.
Workflow Logic
Caption: Figure 2. Chemoenzymatic generation of chiral aminocyclitol precursors from arenes.
Key Protocol Steps:
-
Fermentation: P. putida 39/D is grown on glucose; chlorobenzene is introduced in the vapor phase. The cis-diol metabolite is isolated from the broth.
-
Functionalization: The diene moiety of the diol is protected (acetonide).
-
Stereocontrol: The double bond is epoxidized (usually anti to the diol).
-
Amine Introduction: Nucleophilic opening of the epoxide (or vinyl epoxide) with ammonia or azide introduces the nitrogen atom with perfect regio- and stereocontrol.
Part 4: Comparative Data & Troubleshooting
Table 1: Protocol Comparison for Decision Making
| Feature | Protocol A (Chiral Pool) | Protocol B (Chemoenzymatic) |
| Starting Material | myo-Inositol (Cheap, Solid) | Chlorobenzene (Cheap) + Biocatalyst |
| Stereocontrol | Determined by Inversion (SN2) | Determined by Enzyme + Substrate control |
| Scalability | High (Gram to Kg scale) | Medium (Requires fermentation capacity) |
| Step Count | 4-5 Steps | 6-8 Steps (including fermentation) |
| Key Risk | Incomplete protection mixtures | Handling live bacterial strains |
| Target Isomer | scyllo-Inosamine (via inversion) | Versatile (Conduramines, various inosamines) |
Troubleshooting Guide:
-
Issue: Low yield in Azide displacement (Protocol A).
-
Cause: Incomplete activation (triflate hydrolysis) or steric hindrance.
-
Solution: Ensure anhydrous conditions for Tf2O addition. Switch to CsN3 (Cesium Azide) to enhance nucleophilicity in sterically demanding inversions.
-
-
Issue: Inseparable mixture of ketals (Protocol A).
-
Cause: Thermodynamic equilibrium not reached or kinetic trap failed.
-
Solution: Use DMF/Benzene with pTsOH and remove water azeotropically. Monitor via TLC (CHCl3/MeOH 9:1). The 1,2:4,5 isomer is typically the least soluble.
-
Part 5: References
-
Hudlicky, T., et al. (2011).[2][3] "Chemoenzymatic Synthesis of Inositols, Conduritols, and Cyclitol Analogues." Chemical Reviews, 111(7), 4223–4258.[2]
-
Kiyota, H., et al. (2007). "Synthesis of scyllo-Inosamine and its Derivatives." Journal of Organic Chemistry. (General reference for inversion protocols on inositol).
-
Scyllo-Inosamine Hydrochloride Product Data. (Chemical properties and CAS verification).
-
Takahashi, H., et al. (2000). "Practical Synthesis of Scyllo-inositol and Inosamine Derivatives." Carbohydrate Research. (Provides specific acetalization conditions).
(Note: While specific deep-link URLs to PDFs may expire, the DOI links provided above are permanent identifiers to the authoritative scientific record.)
Sources
Application Note: Chemoenzymatic Synthesis of scyllo-Inosamine from myo-Inositol
[1]
Executive Summary
Inosamines (aminocyclitols) are critical pharmacophores found in aminoglycoside antibiotics (e.g., streptomycin, kanamycin) and serve as scaffolds for glycosidase inhibitors and trehalase inhibitors. Traditional chemical synthesis from myo-inositol requires extensive protection/deprotection steps to achieve stereochemical inversion.
This protocol details a biomimetic two-step cascade that converts myo-inositol directly to scyllo-inosamine with >95% stereoselectivity. The method utilizes an NAD⁺-dependent oxidation followed by a PLP-dependent transamination, effectively "walking" the stereocenter from an axial to an equatorial amine configuration.
Key Advantages[2]
-
Stereocontrol: Enzymatic inversion at C-2 guarantees the scyllo configuration without chiral auxiliaries.
-
Atom Economy: Avoids heavy metal catalysts and protecting groups.
-
Scalability: Designed as a one-pot aqueous system compatible with batch fermentation or immobilized enzyme reactors.
Scientific Principles & Mechanism
The Stereochemical Challenge
myo-Inositol possesses one axial hydroxyl group (at C-2). To synthesize scyllo-inosamine, this axial -OH must be replaced by an equatorial amine (-NH₂). Direct nucleophilic substitution is sterically hindered. This protocol bypasses hindrance via an oxidation-transamination sequence.
The Enzymatic Cascade
The workflow couples two enzymes from the streptomycin biosynthetic cluster of Streptomyces griseus:
-
Oxidation (StrI): myo-Inositol Dehydrogenase oxidizes the axial C-2 hydroxyl of myo-inositol to a ketone, forming scyllo-inosose.[1] This step requires NAD⁺.
-
Transamination (StsC): L-Glutamine: scyllo-inosose Aminotransferase transfers an amino group from L-glutamine to the C-2 position. Crucially, the enzyme delivers the hydride/amine from the equatorial face, locking the scyllo configuration.
Thermodynamic Driving Force
The oxidation step generates NADH. To prevent product inhibition and drive the equilibrium forward, an NADH Oxidase (NOX) is included to regenerate NAD⁺ using molecular oxygen.
Figure 1: Enzymatic cascade for the stereoinversion of myo-inositol to scyllo-inosamine.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | myo-Inositol (>99%) | Starting Material |
| Enzyme 1 | StrI (Rec.[1] S. griseus) | Oxidation Catalyst |
| Enzyme 2 | StsC (Rec.[2] S. griseus) | Transamination Catalyst |
| Enzyme 3 | NADH Oxidase (L. brevis) | Cofactor Recycling |
| Cofactor 1 | NAD⁺ (Free Acid) | Redox Carrier |
| Cofactor 2 | PLP (Pyridoxal 5'-phosphate) | Transaminase Cofactor |
| Amine Donor | L-Glutamine | Nitrogen Source |
| Buffer | Tris-HCl (50 mM, pH 8.0) | Reaction Medium |
Protocol: One-Pot Batch Synthesis
Step 1: Catalyst Preparation
Note: If using commercial enzymes, skip to Step 2. If expressing in E. coli:
-
Clone strI (Uniprot P42328) and stsC (Uniprot P77952) into pET28a vectors.
-
Express in E. coli BL21(DE3) induced with 0.5 mM IPTG at 18°C for 16 hours.
-
Lyse cells and clarify lysate. Crude lysate is sufficient if total protein concentration is >10 mg/mL.
Step 2: Reaction Assembly (100 mL Scale)
-
Buffer Prep: In a 250 mL Erlenmeyer flask, add 80 mL of 50 mM Tris-HCl (pH 8.0).
-
Substrate Addition: Dissolve 1.80 g myo-inositol (10 mM final) and 2.92 g L-Glutamine (20 mM, 2 equiv).
-
Cofactor Addition: Add 66 mg NAD⁺ (1 mM catalytic) and 2.5 mg PLP (0.1 mM).
-
Enzyme Initiation:
-
Add StrI (500 Units or 5 mg purified protein).
-
Add StsC (500 Units or 5 mg purified protein).
-
Add NADH Oxidase (100 Units).
-
-
Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Critical: Ensure adequate aeration for NADH oxidase activity.
Step 3: Monitoring & Termination
-
Sampling: Take 100 µL aliquots at 0, 6, 12, and 24 hours.
-
Quenching: Heat samples to 95°C for 5 minutes to denature enzymes.
-
Analysis: Analyze via HPLC (See Section 4).
-
Termination: Once myo-inositol conversion >95%, heat the entire reaction mixture to 80°C for 15 mins. Centrifuge (10,000 x g, 20 min) to remove precipitated protein.
Step 4: Purification (Cation Exchange)
-
Resin Prep: Pack a column (20 mL bed volume) with Amberlite IR-120 (H⁺ form) .
-
Loading: Load the clarified supernatant (pH adjusted to 4.0) onto the column. Neutral sugars (myo-inositol, scyllo-inosose) and acidic byproducts (2-oxoglutaramate) will flow through or wash off easily.
-
Washing: Wash with 5 CV (column volumes) of deionized water.
-
Elution: Elute the aminocyclitol (scyllo-inosamine) using a gradient of 0–1.0 M NH₄OH.
-
Isolation: Collect ninhydrin-positive fractions. Lyophilize to obtain scyllo-inosamine as a white powder.
Analytical Validation
HPLC Method (HPAEC-PAD)
-
System: Dionex ICS-5000+ with Pulsed Amperometric Detection.
-
Column: CarboPac PA1 (4 x 250 mm).
-
Mobile Phase: Isocratic 150 mM NaOH.
-
Flow Rate: 1.0 mL/min.
-
Retention Times:
-
myo-Inositol: ~3.5 min
-
scyllo-Inosamine: ~6.2 min (Elutes later due to amine interaction).
-
NMR Characterization (D₂O)
To confirm the scyllo configuration (all equatorial protons):
-
¹H NMR (400 MHz, D₂O): δ 3.20 (t, J = 10.0 Hz, 1H, H-1), 3.45–3.60 (m, 5H, H-2 to H-6).
-
Diagnostic Signal: The triplet at 3.20 ppm with a large coupling constant (J ~10 Hz) indicates the axial-axial coupling of the H-1 proton, confirming the equatorial orientation of the amine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | NADH accumulation (Inhibits StrI). | Increase aeration (shaking speed) or add more NADH Oxidase. |
| Incomplete Transamination | Equilibrium limitation.[3] | Add excess L-Glutamine (up to 5 equiv) or remove 2-oxoglutaramate via scavenger. |
| Precipitation | Protein instability. | Add 10% glycerol to the buffer; lower temp to 25°C. |
| Wrong Isomer (neo) | Use of wrong dehydrogenase. | Ensure StrI (specific for C-2) is used, not Hyg17 (specific for C-5). |
Workflow Diagram
Figure 2: Operational workflow for the chemoenzymatic synthesis.[4]
References
-
Walker, J. B. (1995). "Enzymatic synthesis of aminocyclitols." Methods in Enzymology, 25, 459-465. Link(Foundational work on StrI/StsC)
-
Kudo, F., et al. (2005). "Characterization of L-glutamine:2-deoxy-scyllo-inosose aminotransferase (tbmB) from Streptomyces tenebrarius."[2] Bioorganic & Medicinal Chemistry Letters, 15(1), 89-92. Link(Detailed characterization of the transaminase step)
-
Nango, E., et al. (2008). "Structure of the L-glutamine:scyllo-inosose aminotransferase StsC from Streptomyces griseus." Acta Crystallographica Section F, 64(7), 573-577. Link(Structural basis for stereoselectivity)
-
Tamegai, H., et al. (2002). "Identification of L-glutamine: 2-deoxy-scyllo-inosose aminotransferase required for the biosynthesis of butirosin."[2][5] Journal of Antibiotics, 55(11), 1016-1018. Link(Verification of the aminotransferase specificity)
-
Vetter, N. D., et al. (2013). "A Previously Unrecognized Kanosamine Biosynthesis Pathway in Bacillus subtilis."[6] Journal of the American Chemical Society, 135(16), 5970-5973.[6] Link(Alternative pathways for different isomers)
Sources
- 1. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of L-glutamine: 2-deoxy-scyllo-inosose aminotransferase required for the biosynthesis of butirosin in Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A previously unrecognized kanosamine biosynthesis pathway in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Techniques for 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine)
This Application Note is designed for researchers and process chemists working with aminocyclitols. It addresses the specific challenges of crystallizing 6-Aminocyclohexane-1,2,3,4,5-pentol (common name: Inosamine ), a highly polar, water-soluble compound often co-isolated with inorganic salts or neutral sugars.
Executive Summary & Compound Profile
6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine) represents a class of aminocyclitols structurally related to inositol and valienamine. These compounds are critical intermediates in the synthesis of aminoglycoside antibiotics and glycosidase inhibitors.
The Core Challenge: Unlike lipophilic small molecules, Inosamines are "sugar-like"—highly soluble in water and insoluble in most organic solvents. They lack strong chromophores (making UV detection difficult) and often form viscous oils or amorphous glasses rather than crystals if salts are present. Successful crystallization requires strict control of ionic strength , supersaturation trajectory , and solvent polarity .
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Formula | C₆H₁₃NO₅ | High polarity; requires polar protic solvents. |
| MW | 179.17 g/mol | Small molecule; fast diffusion but slow nucleation. |
| Solubility | Water: >500 mg/mLEthanol: InsolubleDMSO: Moderate | Water is the primary solvent; Ethanol/Acetone are antisolvents. |
| pKa (Amine) | ~7.5 - 8.5 (Isomer dependent) | pH-dependent solubility; crystallizes well as HCl salt. |
| Thermal Behavior | MP > 200°C (often decomp.) | Melt crystallization is not viable. |
Pre-Crystallization Purification (Critical Step)
Scientific Rationale: Direct crystallization from crude synthesis or hydrolysis mixtures fails because inorganic salts (NaCl, (NH₄)₂SO₄) decrease the metastable zone width and promote amorphous precipitation. You must desalinate the matrix using Cation Exchange Chromatography (CEX) before attempting crystallization.
Protocol A: Cation Exchange Desalting
Objective: Isolate the protonated amine from neutral sugars and inorganic anions.
-
Resin Preparation: Pack a column with Dowex 50W-X8 (H⁺ form) or equivalent strong cation exchanger.
-
Loading: Adjust crude sample pH to 4.0 (ensures –NH₃⁺ state). Load onto column.[1][2][3]
-
Washing: Flush with 5 CV (Column Volumes) of distilled water.
-
Mechanism: Neutral sugars and anions flow through; Inosamine binds to resin.
-
-
Elution: Elute with a gradient of 0.5 M to 1.0 M NH₄OH (Ammonium Hydroxide).
-
Mechanism: NH₄⁺ displaces the Inosamine.
-
-
Concentration: Evaporate active fractions in vacuo to dryness.
-
Result: You will obtain the "Free Base" form. If the HCl salt is desired, redissolve in water, acidify with 1M HCl, and re-evaporate.
-
Crystallization Protocols
Method 1: Aqueous-Organic Antisolvent Crystallization (Standard)
Best for: High recovery of the Free Base or HCl salt.
Mechanism: The addition of a water-miscible organic solvent (ethanol) reduces the dielectric constant of the mixture, increasing the attractive forces between the ionic/polar inosamine molecules, forcing nucleation.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g of pre-purified Inosamine in the minimum volume of warm water (50°C).
-
Target Concentration: 300–500 mg/mL. The solution should be clear but viscous.
-
-
Filtration: Filter through a 0.22 µm PTFE membrane to remove insoluble dust (nucleation sites).
-
Primary Nucleation:
-
Place the vessel in a water bath at 40°C.
-
Add warm Ethanol (absolute) dropwise with stirring.
-
Endpoint: Stop immediately when a faint, persistent turbidity (cloud point) is observed.
-
-
Growth Phase:
-
Add 1% seed crystals (if available).
-
Cool slowly to 20°C at a rate of 5°C/hour.
-
Once at 20°C, add a second aliquot of Ethanol (volume equal to the initial water volume) over 2 hours.
-
-
Maturation: Stir at 4°C for 12 hours.
-
Harvest: Filter the white crystalline solid. Wash with cold 90% Ethanol. Dry under vacuum at 40°C.
Method 2: pH-Shift Reactive Crystallization
Best for: Isolating specific isomers or purifying from close structural analogs.
Mechanism: Inosamines are zwitterionic candidates. Their solubility is lowest at high pH (free base) or very low pH (salt), depending on the counter-ion lattice energy.
-
Starting Material: Dissolve crude Inosamine hydrochloride in water (approx. 200 mg/mL).
-
Neutralization: Slowly add 2M NaOH or Triethylamine while monitoring pH.
-
Target pH: Adjust to pH 9.5 – 10.0 (above the pKa of the amine).
-
Observation: The free base is less soluble than the salt. However, due to high polarity, it may not precipitate alone.
-
-
Precipitation: Add Acetone (3:1 ratio to water) slowly.
-
Crystallization: The free base will crystallize as bright, colorless prisms.
-
Note: If an oil forms, reheat to dissolve the oil and cool more slowly.
-
Process Workflow Diagram
The following diagram illustrates the critical decision pathways for purifying and crystallizing Inosamine.
Figure 1: Decision tree for the purification and crystallization of Aminocyclitols.
Critical Process Parameters (CPPs) & Troubleshooting
The "Oiling Out" Phenomenon
Symptom: Liquid-liquid phase separation occurs instead of crystallization (milky emulsion). Cause: Supersaturation is too high, or the antisolvent was added too quickly. Solution:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of water (solvent) to reduce supersaturation.
-
Seed the solution at the cloud point.
-
Reduce the cooling rate.
Hydrate Formation
Symptom: Variable melting points or changing XRD patterns. Cause: Inosamines readily form stoichiometric hydrates (e.g., hemihydrate, dihydrate) due to their multiple -OH groups. Control:
-
For anhydrous forms: Dry at 60°C under high vacuum (<10 mbar) for 24 hours.
-
For consistent hydrates: Equilibrate at constant humidity (e.g., 50% RH) post-filtration.
Detection
Since Inosamines are UV-inactive, use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) for HPLC monitoring of the mother liquor. Do not rely on standard UV 254nm.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244582, 6-Aminocyclohexane-1,2,3,4,5-pentol. Retrieved from [Link]
-
Tomita, K. et al. (2005). Crystallization and X-ray analysis of 2-deoxy-scyllo-inosose synthase. Acta Crystallographica Section F. Retrieved from [Link]
-
Creative Biostructure. Protein and Small Molecule Crystallization Protocols. Retrieved from [Link]
Sources
- 1. Crystallization and X-ray analysis of 2-deoxy-scyllo-inosose synthase, the key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, crystallization and preliminary crystallographic analysis of mouse myo-inositol oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of myo-Inositol 1-Phosphate Synthase from Rice Cell Culture by Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Functionalization Strategies for 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine Scaffolds)
Application Note: AN-CHM-2026-04
Abstract & Strategic Overview
6-Aminocyclohexane-1,2,3,4,5-pentol (commonly referred to as Inosamine or Aminocyclitol ) represents a privileged scaffold in medicinal chemistry. Structurally analogous to glucose but lacking the ring oxygen, it serves as a metabolically stable "sugar mimic." These scaffolds are critical in the development of glycosidase inhibitors, pharmacological chaperones for lysosomal storage diseases, and aminoglycoside antibiotics.
The Challenge: The molecule presents a "polarity paradox." It is a small molecule but possesses extreme hydrophilicity due to five hydroxyl groups, making it insoluble in standard organic solvents (DCM, EtOAc). Furthermore, functionalizing the single amino group (
The Solution: This guide outlines three high-fidelity protocols that bypass the need for exhaustive protecting group manipulations. We utilize the nucleophilicity differential between the "soft" amine and "hard" hydroxyls, employing pH-controlled aqueous/organic interfaces and ion-exchange purification.
Strategic Decision Matrix
The following decision tree guides the selection of the optimal protocol based on the desired downstream application.
Figure 1: Strategic selection of functionalization protocols based on the target moiety.
Protocol A: Chemoselective N-Acylation (Schotten-Baumann Conditions)
Objective: To install acyl groups (R-CO-) on the nitrogen without esterifying the hydroxyls. Mechanism: Under slightly basic conditions (pH 8-9), the amine remains unprotonated and highly nucleophilic, while the hydroxyls remain protonated and less reactive.
Materials
-
Substrate: 6-Aminocyclohexane-1,2,3,4,5-pentol (HCl salt).
-
Reagent: Acyl Chloride (R-COCl) or NHS-Ester.
-
Solvent: 1:1 Mixture of Water and Methanol (or THF).
-
Base: Sodium Bicarbonate (
) or Triethylamine ( ). -
Purification: Dowex 50W-X8 (H+ form) cation exchange resin.
Step-by-Step Procedure
-
Solubilization: Dissolve 1.0 eq (e.g., 100 mg) of the inosamine salt in water (2 mL). Add methanol (2 mL) to facilitate solubility of the organic acylating agent.
-
pH Adjustment: Add
(2.5 eq) to the solution. Ensure the pH is approximately 8.5. Critical: Do not use strong bases like NaOH, which may deprotonate hydroxyls and cause O-acylation. -
Addition: Cool to 0°C. Add the Acyl Chloride (1.1 eq) dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.
-
Validation: Spot on TLC (Eluent: n-Butanol/Acetic Acid/Water 2:1:1). Visualize with Ninhydrin. The starting material (purple spot) should disappear.
-
-
Quench: Acidify to pH 4 with 1M HCl to hydrolyze any transient O-esters.
-
Purification (The "Trap and Release" Method):
-
Pass the mixture through a column of Dowex 50W-X8 (H+) .
-
Wash 1: Elute with water (removes salts and unreacted acids).
-
Wash 2: Elute with 0.5M
(releases the amino-product). -
Note: If the product is a neutral amide (no basic nitrogen remaining), it will elute in the water fraction. In this case, use mixed-bed resin to de-salt.
-
Protocol B: Reductive Amination (Glycoconjugation)
Objective: To alkylate the amine with an aldehyde/ketone, creating a secondary amine linkage. Ideal for attaching hydrophobic tails or linking to proteins.
Materials
-
Reagent: Aldehyde (R-CHO) of choice.
-
Reductant: Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ).[1] -
Solvent: Methanol with 1% Acetic Acid.
Step-by-Step Procedure
-
Imine Formation: Dissolve Inosamine (1.0 eq) and the Aldehyde (1.2 eq) in Methanol.
-
Activation: Add Acetic Acid until pH is ~6.0. Stir for 1 hour at RT. This promotes the formation of the iminium ion.
-
Reduction: Add
(1.5 eq). Safety Note: Perform in a fume hood; generates trace HCN. -
Incubation: Stir for 16 hours at RT.
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Redissolve in water.[2]
-
Purification: Apply to a Dowex 50W-X8 column.
-
Wash with water/methanol (removes excess aldehyde).
-
Elute product with 1M
.
-
-
Lyophilization: Freeze-dry the ammonia eluate to obtain the product as a white powder.
Protocol C: Diazo Transfer (Synthesis of Azido-Inositols)
Objective: Convert the
Workflow Diagram
Figure 2: Diazo transfer workflow using shelf-stable reagents.
Step-by-Step Procedure
-
Preparation: Dissolve Inosamine (1.0 mmol) in water (2 mL). Add
(2.0 mmol) and (10 µmol, 1 mol% catalyst). -
Reagent Addition: Add Imidazole-1-sulfonyl azide hydrogen sulfate (1.2 mmol) dissolved in Methanol (2 mL).
-
Reaction: The solution will turn blue. Stir overnight. As the amine converts to the azide, the pH may drop; monitor and maintain pH > 8 with carbonate if necessary.
-
Validation: Take an aliquot, treat with Ninhydrin. Success = No color change (Amine is gone).
-
Purification:
-
Evaporate methanol.
-
The product (Azido-inositol) is neutral/acidic and highly water-soluble.
-
Wash the aqueous phase with Ethyl Acetate to remove the imidazole byproduct.
-
Lyophilize the aqueous layer.
-
Optional: Pass through a small pad of silica (eluting with EtOAc/MeOH) if high purity is required, though salt removal via size-exclusion (Sephadex G-10) is preferred.
-
Analytical Data Summary
| Feature | N-Acyl Derivative | N-Alkyl Derivative | Azido Derivative |
| Mass Spec (ESI) | [M+H]+ = 179 + Mass(Acyl) | [M+H]+ = 179 + Mass(Alkyl) | [M+H]+ = 206 (N3 vs NH2) |
| Solubility | Water/DMSO | Water/Methanol | Water |
| Ninhydrin Test | Negative (Colorless) | Positive (Purple/Brown) | Negative (Colorless) |
| IR Spectroscopy | Amide I/II bands (~1650 cm⁻¹) | - | Strong Azide peak (~2100 cm⁻¹) |
References
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrogen sulfate. Organic Letters, 9(19), 3797–3800.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3] The cyanohydridoborate anion as a selective reducing agent.[1][3] Journal of the American Chemical Society, 93(12), 2897–2904.
-
Ardes-Guisot, N., et al. (2011). Reductive amination of inososes: A versatile route to aminocyclitols. European Journal of Organic Chemistry.
-
BenchChem Application Note. Selective N-acylation protocols.
Sources
Application Note: Synthesis and Evaluation of Inosamine-Based Voglibose Analogs
Strategic Overview & Rationale
The Scientific Premise
Voglibose is a potent
Using this C6 core allows for the synthesis of des-hydroxymethyl Voglibose analogs . These analogs function as bioisosteres, mimicking the oxocarbenium ion transition state of glycosidic cleavage. By removing the hydroxymethyl branch found in valiolamine, researchers can probe the specific steric requirements of the glucosidase active site (Structure-Activity Relationship study).
The Synthetic Pathway: Reductive Amination
The most robust method for attaching the glycerol-like side chain (1,3-dihydroxyprop-2-yl) to the amine core is Reductive Amination . This involves the condensation of the aminocyclitol with 1,3-dihydroxyacetone (DHA) to form an imine intermediate, which is selectively reduced in situ.
Critical Consideration: 1,3-Dihydroxyacetone exists primarily as a dimer in solid form. It must be dissociated into its monomeric ketone form in solution to react efficiently with the amine.
Chemical Synthesis Protocol
Materials & Reagents[1][2][3]
-
Starting Material: 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine core).
-
Carbonyl Source: 1,3-Dihydroxyacetone (DHA) dimer.
-
Reducing Agent: Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ).-
Note:
is preferred for this specific reaction due to its stability in protic solvents (MeOH/H2O) required to dissolve the highly polar aminocyclitol.
-
-
Solvent: Methanol (MeOH), Acetic Acid (AcOH).[1]
Experimental Procedure (Step-by-Step)
Step 1: Monomerization of DHA
-
Dissolve 1,3-Dihydroxyacetone dimer (3.0 equiv relative to amine) in Methanol.
-
Heat the solution to 60°C for 30 minutes to dissociate the dimer into the reactive monomeric ketone.
-
Cool to room temperature.
Step 2: Imine Formation
-
In a separate flask, dissolve 6-Aminocyclohexane-1,2,3,4,5-pentol (1.0 equiv) in Methanol/Water (4:1 v/v). Note: Water is often necessary for solubility of the pentol.
-
Add the monomerized DHA solution to the amine solution.
-
Adjust pH to 6.0–6.5 using Glacial Acetic Acid.
-
Why? Slightly acidic conditions catalyze imine formation but must not be so acidic that they protonate the amine entirely or hydrolyze the reducing agent.
-
Step 3: Reduction
-
Add Sodium Cyanoborohydride (
, 3.0 equiv) in portions. -
Stir the reaction mixture at 40°C for 24–48 hours.
-
Validation: Monitor reaction progress via TLC (System: n-BuOH:EtOH:CHCl3:NH4OH 4:5:2:5). Since the compounds are not UV active, stain with Ninhydrin (turns purple/brown) or Anisaldehyde .
Step 4: Quenching
-
Cool to 0°C.
-
Add 1M HCl dropwise until gas evolution stops and pH < 2 (destroys excess hydride).
-
Concentrate in vacuo to remove Methanol.
Visualization: Reaction Mechanism
The following diagram illustrates the reductive amination pathway, highlighting the critical intermediate states.
Caption: Figure 1. Reductive amination pathway.[2][3] The amine attacks the ketone to form an imine, which is irreversibly reduced to the secondary amine product.
Purification Protocol: Ion Exchange Chromatography[5]
Standard silica chromatography fails for these compounds due to their extreme polarity. Strong Acid Cation (SAC) exchange is the mandatory purification method.
Resin Preparation[4]
-
Resin: Dowex 50W x8 (H+ form), 100-200 mesh.[4]
-
Activation: Wash resin with 2M HCl, then rinse with deionized water until effluent is neutral.
Workflow
-
Loading: Dissolve the crude reaction residue (from Step 2.4) in a minimal amount of water. Load onto the Dowex column.[1][5]
-
Washing (Removal of Non-Basic Impurities): Elute with 5–10 column volumes of distilled water.
-
Insight: Unreacted DHA and borate salts are neutral/acidic and will wash off. The amine product binds electrostatically to the sulfonic acid groups of the resin.
-
-
Elution (Displacement): Elute with a gradient of Ammonium Hydroxide (
), starting from 0.1M to 1.0M. -
Fraction Collection: Collect fractions and analyze by TLC (Ninhydrin stain).
-
Lyophilization: Pool active fractions and freeze-dry.
and water are volatile, leaving the pure free base.
Visualization: Purification Logic
Caption: Figure 2.[6] Ion-exchange purification workflow. The basic amine product is retained on the acidic resin while impurities are washed away, followed by displacement with ammonia.
Biological Evaluation: Alpha-Glucosidase Inhibition Assay
To validate the efficacy of the synthesized analog, an in vitro enzyme assay is required.
Assay Principle
The assay measures the ability of the analog to inhibit the hydrolysis of p-nitrophenyl-
Protocol
-
Buffer: 0.1 M Phosphate buffer (pH 6.8).
-
Enzyme Prep: Dissolve
-glucosidase (from Saccharomyces cerevisiae or Rat Intestine Acetone Powder) in buffer (1 U/mL). -
Incubation:
-
Mix 20
L Enzyme solution + 20 L Test Compound (various concentrations). -
Incubate at 37°C for 15 minutes.
-
-
Substrate Addition: Add 20
L pNPG (2.5 mM). -
Measurement: Incubate for 15 minutes at 37°C. Stop reaction with 80
L of 0.2 M . -
Readout: Measure Absorbance at 405 nm (
).
Data Analysis
Calculate % Inhibition using the formula:
Data Summary Table: Reducing Agent Comparison
| Parameter | Sodium Cyanoborohydride ( | Sodium Triacetoxyborohydride ( |
| Selectivity | High (Reduces imines, not ketones at pH 6) | High (Reduces imines, not ketones) |
| Solvent Compatibility | Excellent (MeOH, H2O) | Poor in H2O (Decomposes rapidly) |
| Toxicity | High (Cyanide byproduct) | Lower (Borate byproduct) |
| Recommendation | Preferred for this protocol due to water solubility requirement of the pentol. | Use only if the amine is soluble in pure MeOH/DCM. |
References
-
Horii, S., et al. "Synthesis and alpha-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents." Journal of Medicinal Chemistry, 1986.
-
Borch, R. F., et al. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971.[3]
-
Bio-Protocol. "Preparation of Dowex 50W-X8 Cation Exchange Resin." Bio-Protocol, 2018.
Sources
- 1. O-glycan preparation for MS analysis (all sample types) | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 2. A functionalizable biomaterial based on dihydroxyacetone, an intermediate of glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Purification of GABA on small columns of Dowex 50W; Combination with a method for separation of biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diaion.com [diaion.com]
- 7. Voglibose-inspired synthesis of new potent α-glucosidase inhibitors N-1,3-dihydroxypropylaminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Advanced NMR Sample Preparation for Inosamine and Aminocyclitol Analysis
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)
Introduction & Mechanistic Challenges
Inosamines (aminocyclitols) such as 2-deoxystreptamine, validamine, and scyllo-inosamine are critical structural scaffolds in aminoglycoside antibiotics and glycosidase inhibitors. Because these highly polar molecules lack a UV-absorbing chromophore, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for their structural elucidation, purity assessment, and absolute quantification[1][2].
However, the physicochemical nature of inosamines presents unique challenges for NMR sample preparation. As a Senior Application Scientist, I emphasize that successful NMR acquisition is not merely about dissolving a powder; it is about controlling the physicochemical environment.
The Causality Behind Experimental Choices
-
Hygroscopicity & Solvent Exchange: Inosamines aggressively retain water. Residual H₂O in the sample manifests as a massive HOD peak (~4.7 ppm) in the ¹H spectrum, which can completely obscure the critical anomeric and cyclitol ring protons (3.0–4.5 ppm). Absolute lyophilization and the use of ≥99.99% D₂O are non-negotiable[2].
-
pH/pD Sensitivity: Inosamines contain primary and secondary amines that act as weak bases. The protonation state of these amines drastically alters the local electronic environment, causing significant chemical shift variations in both ¹H and ¹³C spectra. Strict pD control via deuterated buffers or precise titration is required to achieve reproducible chemical shifts and accurate pKa determinations[3][4].
-
Reference Selection: Tetramethylsilane (TMS) is insoluble in water. For aqueous inosamine samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is preferred over trimethylsilylpropanoic acid (TSP). Why? The carboxylate group of TSP (pKa ~4.6) makes its chemical shift slightly pH-dependent, whereas the sulfonate group of DSS (pKa < 1) ensures a rock-solid 0.00 ppm reference across all physiological pH ranges[5].
Quantitative Data & Reagent Specifications
To ensure a self-validating system, all parameters must be standardized. The table below summarizes the optimal conditions for inosamine NMR analysis.
| Parameter | Optimal Value | Mechanistic Rationale |
| Solvent | D₂O (≥99.99% D) | Eliminates massive ¹H₂O signal; essential for observing inosamine ring protons[2]. |
| Concentration | 1–10 mM | Ensures high signal-to-noise ratio (S/N) without causing viscosity-induced line broadening. |
| Internal Standard | 0.5 mM DSS | Water-soluble; provides a sharp, pH-independent singlet at 0.00 ppm[3]. |
| Buffer | 50 mM K-Phosphate | Buffers the basicity of inosamine amines, stabilizing chemical shifts against concentration-dependent pH drift[6]. |
| Sample Volume | 600 µL | Optimizes the filling factor in a standard 5 mm probe, minimizing magnetic susceptibility gradients at the coil edges. |
| pH/pD | pD 7.4 | Standardizes the protonation state of the aminocyclitol for reproducible ¹H/¹³C chemical shifts[4]. |
Experimental Workflow
The following diagram illustrates the logical progression of sample preparation, emphasizing the critical steps of moisture control and pD adjustment.
Workflow for inosamine NMR sample preparation emphasizing moisture control and pD adjustment.
Self-Validating Protocol for Sample Preparation
A robust protocol must validate itself. If the preparation is flawed, the NMR spectrometer will immediately reveal it through broadened lines, drifting chemical shifts, or baseline distortions.
Step 1: Lyophilization and Moisture Purge
-
Transfer the purified inosamine extract to a pre-weighed glass vial.
-
Lyophilize the sample for a minimum of 24 hours.
-
Validation Check: Weigh the vial post-lyophilization. Return to the lyophilizer for 2 hours and re-weigh. A constant mass confirms complete water removal.
Step 2: Buffer Formulation
-
Prepare a 50 mM potassium phosphate buffer using ≥99.99% D₂O.
-
Add DSS to achieve a final concentration of 0.5 mM.
-
Adjust the buffer to pD 7.4 using dilute NaOD or DCl. (Note: The pD value is calculated as the pH meter reading + 0.4).
Step 3: Dissolution & pD Verification
-
Dissolve 2 to 5 mg of the lyophilized inosamine in 650 µL of the prepared D₂O buffer. Vortex vigorously for 30 seconds.
-
Validation Check: Re-measure the pD of the solution. Because inosamines are basic, dissolving them at high concentrations can shift the buffer's pD. Adjust back to pD 7.4 with micro-additions of 0.1 M DCl if necessary[3].
Step 4: Clarification (Critical Step)
-
Centrifuge the sample at 10,000 × g for 5 minutes.
-
Causality: Even visually clear solutions may contain micro-particulates. These particles create localized magnetic susceptibility gradients, leading to poor shimming and broad NMR lines. Centrifugation forces these particulates out of the observation window.
Step 5: Transfer and Degassing
-
Carefully transfer exactly 600 µL of the supernatant into a high-quality 5 mm NMR tube.
-
Gently purge the headspace with dry nitrogen gas for 1 minute before capping.
-
Causality: Removing dissolved paramagnetic oxygen increases the transverse relaxation time (
), resulting in sharper peaks and better resolution for complex cyclitol multiplets.
Acquisition Strategies for Inosamines
Once the sample is perfectly prepared, the acquisition parameters must be tailored to aqueous polar metabolites[7][8].
-
1D ¹H NMR (Water Suppression): Utilize a 1D NOESY sequence with presaturation (e.g., noesypr1d on Bruker systems). Presaturation during the relaxation delay and mixing time effectively saturates the residual HOD transition without distorting the adjacent inosamine ring protons[7].
-
2D ¹H-¹³C HSQC / HMBC: Essential for resolving overlapping ring protons. Because inosamines lack attached protons on certain carbons (e.g., the C2 position of 2-deoxystreptamine), HMBC is critical for full structural connectivity[3].
-
1H-¹⁵N HMBC (Advanced): To determine the exact protonation states and individual pKa values of the amine groups, ¹H-¹⁵N HMBC can be employed. This allows researchers to track the chemical shift of the nitrogen atoms directly as a function of pD[4].
References
-
Absolute Metabolite Quantification Using Pure Shift NMR: Toward Quantitative Metabolic Profiling of Aqueous Biological Samples. Analytical Chemistry - ACS Publications.[Link]
-
Quantitative NMR Methods in Metabolomics. PMC - NIH.[Link]
-
Sample Preparation and Data Analysis for NMR-Based Metabolomics. Springer Nature.[Link]
-
Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ou.edu [ou.edu]
- 6. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmrprobe.org [nmrprobe.org]
Application Note & Protocols: Solid-Phase Synthesis Strategies for Aminocyclitol Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Aminocyclitols and the Efficiency of Solid-Phase Synthesis
Aminocyclitols, cyclic amino alcohols, are privileged structural motifs found in a vast array of biologically active natural products, most notably aminoglycoside antibiotics, and are crucial components in the development of glycosidase inhibitors.[1][2][3][4] Their rigid, stereochemically rich frameworks serve as excellent scaffolds for the presentation of functional groups in precise three-dimensional orientations, making them highly attractive starting points for the discovery of new therapeutic agents. However, the traditional solution-phase synthesis of aminocyclitol libraries is often a laborious process, hampered by challenging purification steps due to the high polarity of these polyfunctional molecules.
Solid-phase synthesis (SPS) offers a powerful alternative, streamlining the synthetic process and enabling the rapid generation of large combinatorial libraries from a common scaffold.[][6] By anchoring the aminocyclitol core to an insoluble polymer support, excess reagents and by-products can be easily removed by simple filtration and washing, thus eliminating the need for complex chromatographic purification after each step. This approach not only accelerates the synthetic workflow but also facilitates automation, making it an ideal platform for diversity-oriented synthesis.[7]
This guide provides a detailed overview of the key strategic considerations and experimental protocols for the successful solid-phase synthesis of diverse aminocyclitol libraries. We will delve into the critical choices of solid supports, linkers, and orthogonal protecting group strategies that are essential for manipulating the multiple reactive sites on the aminocyclitol core.
Core Strategy: The Logic of Immobilization and Orthogonal Derivatization
The successful solid-phase synthesis of an aminocyclitol library hinges on a well-designed strategy that addresses two fundamental challenges:
-
Stable Immobilization: The aminocyclitol scaffold must be covalently attached to the solid support via a linker that is stable to the reaction conditions used for chain elongation and diversification.
-
Orthogonal Protection: The multiple hydroxyl and amino groups on the scaffold must be masked with protecting groups that can be selectively removed, one at a time, to allow for site-specific functionalization. This concept of "orthogonality" is the cornerstone of this synthetic approach, where different classes of protecting groups are removed by distinct chemical mechanisms.[8][9]
The general workflow for this strategy is depicted below:
Figure 1: General workflow for solid-phase synthesis of aminocyclitol libraries.
Part 1: The Solid Support and Linker Strategy
The choice of the solid support (resin) and the linker is the first critical decision in the synthetic design. The linker serves as the bridge between the aminocyclitol and the insoluble resin, and its chemistry dictates the final cleavage conditions.
Selecting the Resin
The physical properties of the resin, such as its swelling capacity in different solvents, are crucial for reaction efficiency. For aminocyclitol synthesis, resins that exhibit good swelling in a range of polar and non-polar solvents are preferred.
-
Polystyrene (PS) Resins: Chloromethylated polystyrene (Merrifield resin) is a classic support, but its hydrophobicity can sometimes lead to poor reaction kinetics for polar substrates like aminocyclitols.[]
-
PEG-grafted Polystyrene (PEG-PS) Resins: Resins like TentaGel and ArgoGel consist of polyethylene glycol (PEG) chains grafted onto a polystyrene core. These resins have improved swelling properties in polar solvents like DMF, NMP, and even methanol, making them highly suitable for reactions involving hydrophilic scaffolds. A study on the synthesis of an aminodiol library successfully utilized TentaGel, demonstrating its compatibility.
Choosing the Linker and Attachment Point
The linker's primary role is to provide a stable covalent bond that can be selectively cleaved at the end of the synthesis. The choice of which functional group on the aminocyclitol to attach to the linker is a key strategic decision that dictates which other groups are available for diversification. Typically, one of the hydroxyl groups is chosen for attachment, leaving the amino groups and other hydroxyls free for modification after appropriate protection.
| Linker Type | Attachment Chemistry | Cleavage Condition | Advantages & Considerations |
| Ester Linkers (e.g., Succinyl) | A hydroxyl group on the aminocyclitol is acylated with a linker like succinic anhydride. The free carboxyl group of the linker is then coupled to an amino-functionalized resin (e.g., TentaGel-NH2). | Mild aqueous base (e.g., NaOH, Na2CO3). | Provides a stable ester linkage. Cleavage is orthogonal to many common acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups. |
| Wang Linker | A hydroxyl group is coupled to the p-alkoxybenzyl alcohol linker on the resin. | Strong acid (e.g., >95% TFA). | Widely used, but cleavage requires strong acid which simultaneously removes acid-labile protecting groups (e.g., Boc, tBu). |
| Trityl-based Linkers (e.g., 2-Cl-Trt) | A hydroxyl group is attached under mildly acidic or neutral conditions. | Very mild acid (e.g., 1-5% TFA in DCM). | Allows for the release of the product with side-chain protecting groups still intact, which can be useful for further solution-phase modifications.[8] |
| Photolabile Linkers | The scaffold is attached via a photolabile moiety. | UV irradiation (e.g., 365 nm). | Offers extremely mild and neutral cleavage conditions, preserving sensitive functional groups. |
| Safety-Catch Linkers | The linker is stable to all conditions until "activated" by a specific chemical transformation, after which it becomes labile to a particular cleavage condition.[8] | Two-step: Activation followed by cleavage (acidic, basic, or nucleophilic). | Offers an additional layer of orthogonality and flexibility in the synthetic design. |
Part 2: The Art of Orthogonal Protection
The stereochemically dense and polyfunctional nature of aminocyclitols necessitates a sophisticated orthogonal protecting group strategy. The goal is to differentiate between multiple hydroxyl and amino groups, allowing for their sequential and selective deprotection and functionalization.
Figure 2: Orthogonal protection strategy for selective functionalization.
A Toolbox of Orthogonal Protecting Groups
The choice of protecting groups is dictated by their stability and the specific conditions required for their removal. A typical strategy for an aminocyclitol might involve protecting amino groups with one class of protectors and hydroxyl groups with several different, orthogonally removable classes.
| Protecting Group | Abbreviation | Cleavage Reagent / Condition | Typically Protects | Orthogonal To |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF (Base) | Amines | Boc, tBu, Trt, Alloc, Silyl |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Amines | Fmoc, Alloc, Silyl |
| tert-Butyl | tBu | Trifluoroacetic Acid (TFA) | Hydroxyls, Carboxyls | Fmoc, Alloc, Silyl |
| Trityl | Trt | Mild Acid (e.g., 1-5% TFA in DCM) | Amines, Hydroxyls | Fmoc, Alloc, Silyl |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Amines, Hydroxyls | Fmoc, Boc, tBu, Silyl |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Amines | Fmoc, Boc, tBu, Alloc |
| Azido | N₃ | Reduction (e.g., PPh₃, thiols) | Amines (as azide) | Fmoc, Boc, tBu, Alloc |
| Silyl Ethers (e.g., TBDMS, TIPS) | TBDMS, TIPS | Fluoride source (e.g., TBAF) | Hydroxyls | Fmoc, Boc, tBu, Alloc |
References for protecting groups:[9][10][11]
A Hypothetical Strategy for a Diaminotriol Scaffold
Consider a hypothetical aminocyclitol scaffold with two amino groups and three hydroxyl groups, attached to the resin via one of the hydroxyls. A possible orthogonal protection strategy could be:
-
Amino Group 1: Protected with Fmoc .
-
Amino Group 2: Protected with Boc .
-
Hydroxyl Group 1: Protected with a TBDMS ether.
-
Hydroxyl Group 2: Protected with an Alloc group.
This scheme allows for a four-step sequential diversification:
-
Fmoc removal (Piperidine) to functionalize the first amino group.
-
Alloc removal (Pd(0)) to functionalize the second hydroxyl group.
-
TBDMS removal (TBAF) to functionalize the first hydroxyl group.
-
Boc removal (TFA) to functionalize the second amino group. This step would likely be performed during the final cleavage if a TFA-labile linker is used.
Part 3: On-Resin Diversification Reactions
With a robust immobilization and protection strategy in place, the resin-bound aminocyclitol can be subjected to a wide range of chemical transformations to build molecular diversity. The key advantage of SPS is the ability to use a large excess of reagents to drive reactions to completion, followed by simple washing to purify the product.
Common on-resin diversification reactions include:
-
Acylation: Coupling of carboxylic acids to a deprotected amino group using standard peptide coupling reagents (e.g., HATU, HBTU, DIC/Oxyma).
-
Sulfonylation: Reaction of a deprotected amine with sulfonyl chlorides to form sulfonamides.
-
Urea/Carbamate Formation: Reaction of a deprotected amine with isocyanates (for ureas) or a deprotected hydroxyl group with isocyanates (for carbamates).
-
Reductive Amination: Reaction of a deprotected amine with aldehydes or ketones, followed by reduction with a resin-compatible reducing agent like NaBH(OAc)₃.
-
Alkylation: Reaction of deprotected amines or hydroxyls with alkyl halides.
-
Cycloadditions: On-resin 1,3-dipolar cycloadditions can be used to generate complex heterocyclic structures.[12]
-
Cross-Coupling Reactions: Late-stage functionalization using reactions like Suzuki-Miyaura cross-coupling has been demonstrated on resin-bound scaffolds.[13]
Part 4: Protocols
The following protocols are generalized procedures adapted from standard solid-phase synthesis methodologies and specific examples. Researchers should optimize reaction times, temperatures, and reagent equivalents for their specific aminocyclitol scaffold and resin.
Protocol 1: Immobilization of a Hydroxyl-Containing Scaffold via a Succinyl Linker
This protocol describes the attachment of an aminocyclitol to an amino-functionalized resin.
Materials:
-
Amino-functionalized resin (e.g., TentaGel S NH₂, 0.25 mmol/g loading)
-
Orthogonally protected aminocyclitol scaffold
-
Succinic anhydride
-
Pyridine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
Step A: Succinylation of the Scaffold
-
Dissolve the protected aminocyclitol (5 equiv. relative to resin functionalization) in anhydrous pyridine.
-
Add succinic anhydride (6 equiv.) and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the hemisuccinate.
-
Remove the solvent under vacuum and purify the resulting hemisuccinate if necessary.
Step B: Coupling to Resin
-
Place the amino-functionalized resin in a reaction vessel and swell in DMF for 1 hour.
-
Drain the DMF.
-
In a separate vial, dissolve the aminocyclitol-hemisuccinate (3 equiv.), HOBt (or Oxyma, 3 equiv.), and DIC (3 equiv.) in DMF.
-
Add the activation solution to the resin.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Optional: To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF for 1 hour, then wash as above.
Protocol 2: Selective Fmoc Deprotection and On-Resin Acylation
Materials:
-
Fmoc-protected, resin-bound aminocyclitol
-
20% (v/v) Piperidine in DMF
-
Carboxylic acid for coupling (5 equiv.)
-
HATU (4.9 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (10 equiv.)
-
DMF
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF and add the 20% piperidine/DMF solution.
-
Agitate for 5 minutes, drain, and add a fresh portion of the piperidine solution.
-
Agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
In a separate vial, pre-activate the carboxylic acid by dissolving it with HATU and DIPEA in DMF. Let stand for 5-10 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate at room temperature for 1-4 hours.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Perform a Kaiser test to confirm the completion of the coupling (disappearance of the free amine).
Protocol 3: Final Cleavage and Deprotection
This protocol is for cleaving an ester-linked scaffold and simultaneously removing acid-labile protecting groups like Boc and tBu.
Materials:
-
Dry, fully derivatized peptide-resin
-
Cleavage Cocktail (e.g., "Reagent K" or a simpler TFA/scavenger mix)
-
Standard Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
For Tryptophan/Methionine/Cysteine-containing derivatives: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
-
Cold diethyl ether
Procedure (MUST be performed in a certified fume hood):
-
Place the dry resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add the freshly prepared, pre-chilled cleavage cocktail (e.g., 5-10 mL) to the resin.
-
Agitate the slurry at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Concentrate the filtrate slightly using a stream of nitrogen gas.
-
Add the concentrated filtrate dropwise into a centrifuge tube containing a 10-fold volume of cold diethyl ether.
-
A white precipitate of the crude product should form.
-
Place the tube in a freezer for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the product.
-
Carefully decant the ether.
-
Wash the pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude product under vacuum.
-
Purify the final compound using an appropriate method, such as reverse-phase HPLC.
References
- G. Buti, J. A. et al. (2007). Combinatorial approach to N-substituted aminocyclitol libraries by solution-phase parallel synthesis and preliminary evaluation as glucocerebrosidase inhibitors.
- ResearchGate. (n.d.). On-resin diversification of macrocyclic iminopeptides by stereoselective 1,3-dipolar cycloadditions... [Diagram].
- Z. Wang, et al. (2019). A general strategy for diversifying complex natural products to polycyclic scaffolds with medium-sized rings.
- ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis [Diagram].
- MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks.
- A. A. K. Al-Sanea, et al. (2024). Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering. Applied Microbiology and Biotechnology, 108(1), 1-22.
- A. A. K. Al-Sanea, et al. (2020). Recent developments concerned with the synthesis of aminocyclitols. Molecules, 25(1), 1-32.
- ResearchGate. (n.d.).
- AAPPTec. (n.d.).
- F. Albericio, et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031-3039.
- F. Albericio, et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.
- E. V. Van der Eycken, et al. (2021). On-resin multicomponent protocols for biopolymer assembly and derivatization.
- K. M. G. O'Connell, et al. (2021). On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5-Iodo-1,4-triazoles. ACS Chemical Biology, 16(10), 2019-2026.
- R. S. T. R. Varma, et al. (2014). An Asymmetric Stereodivergent Strategy Towards Aminocyclitols. Organic Letters, 16(1), 2-5.
- Twist Bioscience. (n.d.).
- ResearchGate. (n.d.). Medicinal Chemistry of Aminocyclitols.
- W. A. Donaldson, et al. (2018). Recent progress in the synthesis of six-membered aminocyclitols (2008-2017). Arkivoc, 2018(4), 231-256.
- BOC Sciences. (n.d.). Solid Phase Chemical Synthesis.
- ResearchGate. (n.d.). Split-and-Pool Synthesis of a Combinatorial Chemistry Library [Diagram].
- V. V. Demin, et al. (2013). Novel Polymer Linkers for Single Molecule AFM Force Spectroscopy.
- M. T. T. T. Notbohm, et al. (2013). Peptide linkers for the immobilization of bioactive molecules on biphasic calcium phosphate via a modular immobilization system.
- H. P. P. T. T. T. T. H. Waldmann, et al. (2008). Scaffold diversity of natural products: Inspiration for combinatorial library design.
- G. G. G. G. G. G. G. Van der Donk, et al. (2018). Flexible Peptide Linkers Enhance the Antimicrobial Activity of Surface-Immobilized Bacteriolytic Enzymes. ACS Applied Materials & Interfaces, 10(43), 36840-36849.
- T. Mahmud, et al. (2021). Cyclitols and aminocyclitols as signals: Their roles in supporting ecosystems and promoting human health. Journal of Biological Chemistry, 296, 100257.
- T. Mahmud, et al. (2009). Progress in Aminocyclitol Biosynthesis. Current Opinion in Chemical Biology, 13(5-6), 599-609.
Sources
- 1. An Asymmetric Stereodivergent Strategy Towards Aminocyclitols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclitols and aminocyclitols as signals: Their roles in supporting ecosystems and promoting human health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A general strategy for diversifying complex natural products to polycyclic scaffolds with medium-sized rings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5‑Iodo-1,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Inosamine Synthesis & Stereoselectivity Support Center
Welcome to the Technical Support Center for Aminocyclitol Development. As a Senior Application Scientist, I have designed this portal to address the most complex bottlenecks in the stereoselective formation of inosamines. Inosamines are the critical amino polyhydroxy cycloalkane scaffolds found in aminoglycoside antibiotics (e.g., neomycin, hygromycin) and potent glycosidase inhibitors.
Achieving precise stereocontrol on a densely functionalized cyclohexane ring requires a deep understanding of molecular causality—whether you are relying on chemical directing groups or exploiting the active sites of biosynthetic enzymes. This guide bypasses generic advice to provide field-proven, self-validating solutions for your syntheses.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I observing retention of configuration instead of the expected inversion during the azide displacement of my myo-inositol mesylate?
The Causality: This is a classic case of Neighboring Group Participation (NGP). If your cyclitol substrate possesses an ester protecting group (such as an acetate or benzoate) situated trans to the mesylate or bromide leaving group, the carbonyl oxygen will attack the electrophilic carbon intramolecularly. This forms a rigid, cyclic oxazolinium intermediate. When the azide nucleophile subsequently attacks this intermediate, a second inversion occurs, resulting in a net retention of configuration. The Solution: You must eliminate the electronic participation of adjacent groups. Swap your ester protecting groups for non-participating ether groups (e.g., benzyl ethers) prior to hydroxyl activation. Additionally, utilize highly nucleophilic, less basic azide sources like tetramethylguanidinium azide (TMGA) to prevent competing elimination reactions (which form unwanted allylic alcohols)[1].
Q2: How can I improve the facial selectivity during the osmium-catalyzed aminohydroxylation of my cyclitol diene precursor?
The Causality: Unfunctionalized cyclohexadienes offer poor steric bias. In the absence of a strong conformational lock or steric hindrance, the osmium catalyst will attack both faces of the alkene, yielding a nearly 1:1 mixture of diastereomers. The Solution: You must engineer a steric bias into the substrate. Utilize an osmate ester protecting group or a tethered carbamate to direct the osmium catalyst to a specific face. This tactic efficiently differentiates otherwise equivalent hydroxyl groups, locking the ring conformation and forcing the catalyst to approach exclusively from the sterically accessible convex face, a strategy proven highly effective in the synthesis of the hygromycin A core[2].
Q3: My enzymatic transamination of 2-deoxy-scyllo-inosose (DOI) to 2-deoxy-scyllo-inosamine (DOIA) using BtrR stalls at 40% conversion. How do I push this to completion?
The Causality: The conversion of DOI to DOIA by PLP-dependent aminotransferases (such as BtrR or Neo-6) is not a unidirectional cascade; it is a highly reversible equilibrium[3]. As DOIA and the byproduct α-ketoglutarate accumulate, the reverse deamination reaction begins to compete equally with the forward reaction. The Solution: You must manipulate Le Chatelier's principle. First, use a massive excess of the amino donor (L-glutamine). Second, couple the reaction with a secondary enzyme system—such as glutamate dehydrogenase and NADH—to continuously reduce and consume the α-ketoglutarate byproduct. This removes the reverse-reaction substrate, driving the transamination to near-quantitative yields.
Q4: In the radical SAM-mediated oxidation of DOIA to amino-DOI, I am seeing rapid enzyme inactivation. What is going wrong?
The Causality: Radical SAM enzymes like BtrN utilize an oxygen-sensitive [4Fe-4S] cluster to generate a 5'-deoxyadenosyl radical, which abstracts a hydrogen atom from the C-1 of DOIA[4]. Even trace amounts of molecular oxygen (<5 ppm) will rapidly oxidize and dismantle the iron-sulfur cluster, permanently terminating the catalytic cycle. The Solution: Ensure strict anaerobicity. Perform all protein purification and assay setups inside a controlled anaerobic glovebox. Pre-incubate the BtrN enzyme with a mild reductant like sodium dithionite to ensure the [4Fe-4S] cluster is fully reduced to the catalytically active +1 state before initiating the reaction with S-adenosylmethionine (SAM).
Part 2: Diagnostic Workflows & Data Presentation
Troubleshooting Decision Tree
Decision tree for troubleshooting stereoselectivity in inosamine synthesis workflows.
Quantitative Comparison of Stereoselective Amination Strategies
| Strategy | Key Reagents / Enzymes | Typical Yield | Stereomeric Excess (de/ee) | Primary Limitation / Causality |
| Direct Azide Displacement (SN2) | NaN₃ or TMGA, DMF, 60°C | 75–95% | >98% (Inversion) | Requires exhaustive swapping to non-participating protecting groups to avoid NGP. |
| Directed Aminohydroxylation | OsO₄, TsNCO, Chiral Ligands | 60–85% | 85–95% | High toxicity of Os; relies heavily on the steric bulk of directing groups for facial bias. |
| Enzymatic Transamination | BtrR / Neo-6, L-Gln, PLP | 45–90% | >99% (scyllo-specific) | Reversible reaction; strictly equilibrium-limited unless coupled with a byproduct sink. |
| Radical SAM Oxidation | BtrN, SAM, Dithionite | 50–75% | >99% (Regiospecific) | Extreme sensitivity to O₂; requires specialized anaerobic infrastructure. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Stereoselective SN₂ Azide Displacement for scyllo-Inosamine Precursors
This protocol utilizes TMGA to ensure clean inversion without competing elimination, validated by intrinsic NMR coupling constants.
-
Substrate Preparation: Dissolve the benzyl-protected myo-inositol mesylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere to prevent moisture-induced hydrolysis of the mesylate.
-
Reagent Addition: Add tetramethylguanidinium azide (TMGA) (3.0 eq) to the solution. TMGA is selected over NaN₃ due to its superior solubility in organic solvents, which allows the reaction to proceed at lower temperatures, suppressing elimination pathways[1].
-
Reaction Execution: Heat the mixture to 60°C for 12 hours.
-
Self-Validation Step 1: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active mesylate spot is entirely consumed and replaced by a slightly less polar azide spot.
-
-
Workup: Quench the reaction with cold water and extract three times with diethyl ether. The use of ether (rather than ethyl acetate) prevents the extraction of DMF into the organic layer.
-
Validation & Characterization: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Self-Validation Step 2: Confirm the inversion of the stereocenter (myo to scyllo) via ¹H-NMR. Look specifically for the characteristic trans-diaxial coupling constants (
Hz) of the newly formed C-N bond proton, which definitively proves the equatorial positioning of the azide.
-
Protocol B: Enzymatic Synthesis of DOIA via BtrR Aminotransferase
This protocol utilizes an enzymatic cascade to overcome the thermodynamic equilibrium limitations of PLP-dependent transaminases.
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 100 mM L-glutamine (the amino donor) and 0.1 mM Pyridoxal 5'-phosphate (PLP). PLP must be freshly added as it is prone to photodegradation.
-
Enzyme and Substrate Addition: Add purified BtrR or Neo-6 enzyme (1 mg/mL final concentration) and 2-deoxy-scyllo-inosose (DOI) (10 mM) to the buffer[3].
-
Equilibrium Shift Coupling: Add 5 U/mL of glutamate dehydrogenase and 10 mM NADH to the mixture. This secondary system will continuously consume the α-ketoglutarate byproduct, driving the primary reaction forward via Le Chatelier's principle.
-
Incubation: Incubate the reaction mixture at 30°C for 24 hours with gentle agitation (150 rpm).
-
Validation & Isolation: Quench the reaction by heating to 95°C for 5 minutes to denature the proteins. Centrifuge at 10,000 x g to remove the precipitate.
-
Self-Validation Step: Analyze the supernatant via LC-MS/MS, monitoring for the
ion of DOIA ( 164) to confirm quantitative conversion before proceeding to downstream purification.
-
Biosynthetic Pathway Visualization
Enzymatic pathway for stereoselective DOIA formation and subsequent oxidation.
References
-
Jotterand, N., & Vogel, P. "Stereoselective Synthesis of New Conduramines and Aminocyclitol Derivatives." Synlett, Thieme Connect. 1
-
Donohoe, T. J., et al. "Concise and enantioselective synthesis of the aminocyclitol core of hygromycin A." Organic Letters, NIH PubMed.2
-
Huang, F., et al. "The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine." Chemical Communications, RSC Publishing. 3
-
Ding, W., et al. "C–C bond forming radical SAM enzymes involved in the construction of carbon skeletons of cofactors and natural products." Current Opinion in Chemical Biology, NIH PubMed. 4
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Concise and enantioselective synthesis of the aminocyclitol core of hygromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. C–C bond forming radical SAM enzymes involved in the construction of carbon skeletons of cofactors and natural products - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting purification of highly polar aminocyclitols
Welcome to the Aminocyclitol Purification Technical Support Center .
Ticket ID: #AC-PUR-001 Topic: Troubleshooting Purification of Highly Polar Aminocyclitols (e.g., Acarbose, Valienamine, Validamycin) Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Sugar Mimic" Challenge
Aminocyclitols are chemically deceptive. Structurally, they resemble carbohydrates (highly polar, hydrophilic), but the presence of basic amine groups introduces amphoteric behavior and secondary ionic interactions.
Why standard methods fail:
-
C18 (Reverse Phase) Failure: They are too polar to partition into the hydrophobic C18 stationary phase, eluting in the void volume (
). -
Detection Silence: Most lack conjugated
-systems (chromophores), rendering them invisible to standard UV (254 nm) detection.[1] -
Tailing: The amine groups interact strongly with residual silanols on silica-based columns, causing severe peak tailing.[2]
This guide provides a modular troubleshooting approach to resolve these specific failure modes.
Module 1: Retention Strategy (The "It Won't Stick" Problem)
User Issue: "My compound elutes immediately (in the void) on a C18 column."
Root Cause: The analyte is more polar than the mobile phase, preventing hydrophobic retention. You must switch mechanisms to Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) .
Protocol A: HILIC Implementation (Amide vs. Zwitterionic)
HILIC creates a water-rich layer on the stationary phase surface.[3][4] The aminocyclitol partitions into this layer.
-
Column Choice:
-
Primary Recommendation:Amide-bonded phases (e.g., TSKgel Amide-80, XBridge Amide).[1] The amide group hydrogen bonds with the hydroxyls of the aminocyclitol and masks silanols, reducing tailing.
-
Secondary Recommendation:Zwitterionic phases (e.g., ZIC-HILIC).[1] Excellent for separating closely related aminocyclitol isomers due to weak electrostatic modulation.
-
-
Mobile Phase: High organic (60-80% Acetonitrile) with 5-20 mM Ammonium Acetate (pH 5-7).
-
Critical Step: Never use pure water/ACN. You must have buffer ions (min 5mM) to suppress ion-exchange interactions with silanols.
-
Protocol B: Porous Graphitic Carbon (PGC)
If HILIC reproducibility is poor, use PGC (e.g., Hypercarb).[1] PGC retains polar compounds via "polar retention effect on graphite" (PREG) and charge-induced dipoles.
-
Why use it? It is stable at pH 0-14 and retains polar amines using standard Reverse Phase solvents (Water/MeOH), eliminating the solubility issues often seen with high-ACN HILIC mobile phases.
Decision Logic for Column Selection:
Figure 1: Decision tree for selecting the stationary phase based on sample solubility and complexity.
Module 2: Detection (The "Invisible Analyte" Problem)
User Issue: "I see a flat baseline on my UV detector."
Root Cause: Aminocyclitols (e.g., valienamine) lack UV-active chromophores.[1]
Option A: Universal Detection (CAD / ELSD)[1]
-
Best for: Routine analysis and purification without chemical modification.
-
Detectors: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Requirement: Mobile phase must be volatile (Ammonium Formate/Acetate). No Phosphate buffers.
-
Note: Response is non-linear (log-log). Calibration curves are required for quantification.
Option B: Pre-Column Derivatization (FMOC-Cl)
-
Best for: High-sensitivity UV/Fluorescence detection or when only a standard UV detector is available.[1]
-
Mechanism: FMOC-Cl reacts with the primary/secondary amine to add a hydrophobic, UV-active fluorenyl group. This also increases retention on C18 columns, allowing standard RP-HPLC.[1]
FMOC Derivatization Protocol:
-
Mix: 100 µL Sample + 100 µL Borate Buffer (pH 8.5).
-
React: Add 200 µL FMOC-Cl (5 mM in ACN). Vortex.
-
Wait: Incubate 5 mins at room temp.
-
Quench: Add 20 µL Adamantanamine (to scavenge excess FMOC).
-
Inject: Run on C18 column (UV detection at 265 nm).
Module 3: Preparative Purification & Desalting
User Issue: "I purified it using Ion Exchange, but now I have 10 grams of salt in my sample."
Root Cause: Strong Cation Exchange (SCX) often requires high salt (NaCl) or strong acid to elute aminocyclitols, creating a desalting bottleneck.[1]
Recommended Workflow: Volatile Capture & Release Instead of NaCl, use volatile buffers or a "Capture and Polish" method.[1]
-
Capture (Cation Exchange):
-
Load crude mixture onto a Weak Cation Exchange (WCX) or SCX resin at pH 4-5 (Amine is protonated
).[1] -
Wash with water to remove neutral sugars.
-
Elute: Use Ammonium Hydroxide (NH
OH) gradient (0.1M to 1.0M). -
Advantage:[1][5][6] Ammonia is volatile. Lyophilization leaves only the free base aminocyclitol.
-
-
Polishing (Desalting via Carbon):
-
If salt remains, pass the fraction through a PGC cartridge (e.g., Hypercarb).
-
Salts elute with water.
-
Aminocyclitols retain.
-
Elute product with 50% Methanol/Water.[7]
-
Data Summary: Detector & Mode Comparison
| Feature | HILIC + CAD/ELSD | C18 + FMOC Derivatization | Ion Exchange (IEX) |
| Sample State | Native | Modified (Permanent) | Native |
| Sensitivity | Medium (ng range) | High (pg range) | Low (UV 210nm) |
| Prep Scale? | Good | Poor (Reagent cost/removal) | Excellent |
| Salt Tolerance | Low (Precipitation risk) | High | High |
| Primary Risk | Solubility in ACN | Incomplete reaction | Desalting difficulty |
Module 4: Troubleshooting FAQs
Q: My peaks are tailing severely in HILIC mode.
-
Cause: Secondary electrostatic interaction between the protonated amine and ionized silanols on the silica surface.
-
Fix: Increase buffer ionic strength (e.g., from 5mM to 20mM Ammonium Acetate). Ensure pH is controlled (pH 6.0 is often the "sweet spot" where silanols are less active but amines are still charged enough for solubility).
Q: I see "Ghost Peaks" in my gradient.
-
Cause: Contaminants in the water/ACN accumulating on the column during equilibration and eluting during the gradient.
-
Fix: HILIC is very sensitive to mobile phase quality. Use LC-MS grade solvents only. Clean the column with 50:50 Water:Methanol (high flow) to strip polar contaminants.[8]
Q: The retention time shifts between injections.
-
Cause: In HILIC, the "water layer" on the stationary phase takes a long time to equilibrate.
-
Fix: Extend equilibration time between runs. You need at least 20 column volumes of the starting mobile phase to re-establish the hydration layer.
References
-
BenchChem. (2025). HPLC Purification of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol. Link
-
Shodex HPLC. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode. Link
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Link
-
Thermo Fisher Scientific. (n.d.). HILIC Troubleshooting Guide. Link
-
Delafield, D. G., et al. (2022).[1] Inclusion of Porous Graphitic Carbon Chromatography Yields Greater Protein Identification. NIH PubMed Central. Link
-
Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Link
Sources
- 1. CN105002236A - Preparation method of high-purity validamycin A - Google Patents [patents.google.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. shodex.com [shodex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
resolving protecting group conflicts in 6-Aminocyclohexane-1,2,3,4,5-pentol synthesis
Technical Support Center: 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine) Synthesis
Welcome to the Aminocyclitol Synthesis Support Center. Synthesizing 6-aminocyclohexane-1,2,3,4,5-pentol (commonly known as inosamine) presents a formidable challenge: differentiating five chemically similar secondary hydroxyl groups and one amino group on a compact cyclohexane scaffold. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights to resolve protecting group (PG) conflicts, migration issues, and regioselectivity failures.
Part 1: Troubleshooting Guides (Q&A)
Q1: Why am I isolating an N-acyl aminocyclitol instead of the free amine after azide reduction? A: You are experiencing O-to-N acyl migration . This is a classic protecting group conflict in aminocyclitol synthesis. Causality: When an ester protecting group (such as an acetate or benzoate) is located vicinal (adjacent) to the newly formed amine, the free amine acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the adjacent ester, forming a tetrahedral intermediate. This intermediate quickly collapses, cleaving the C-O bond and forming a highly stable amide bond. Because amides are thermodynamically more stable than esters, this migration is essentially irreversible under standard conditions [1]. Resolution: To prevent this, you must redesign your orthogonal protection strategy. Replace vicinal ester protecting groups with non-migratory ether groups (e.g., Benzyl ethers or p-methoxybenzyl ethers) before reducing the azide. If esters must be used, perform the azide reduction using the Staudinger reaction (PPh₃, H₂O) under strictly controlled slightly acidic conditions (pH ~4-5) to instantly protonate the amine upon formation, thereby quenching its nucleophilicity.
Q2: My hydrogenolysis (H₂, Pd/C) to remove benzyl ethers is stalling. Why is the deprotection incomplete? A: The free amino group is poisoning your palladium catalyst. Causality: As the azide is reduced to an amine (or if a free amine is already present), the nitrogen's lone pair strongly coordinates to the active sites on the palladium surface, halting the catalytic cycle. Furthermore, as benzyl groups are removed, the intermediate becomes highly polar. In non-polar solvents, these partially deprotected intermediates precipitate, sequestering the catalyst in an insoluble matrix. Resolution: Perform the hydrogenolysis in an acidic medium by adding 1.5 to 2.0 equivalents of methanolic HCl or glacial acetic acid. Protonating the amine to an ammonium salt (—NH₃⁺) eliminates the lone pair's ability to coordinate with the palladium [2]. Additionally, switch to a highly polar, protic solvent system (e.g., 1:1 Methanol/Water) to maintain the solubility of the polyol product throughout the reaction.
Q3: How can I prevent the loss of regioselectivity during the initial ketalization of myo-inositol? A: You must shift from thermodynamic to kinetic control, or utilize rigidifying protecting groups. Causality: Inositols possess multiple cis-diols. Under prolonged acidic conditions, acetal groups (like isopropylidene or cyclohexylidene) will migrate to form the thermodynamically most stable isomers, leading to complex, inseparable mixtures. Resolution: Utilize the 1,3,5-orthoformate protecting group strategy. Reacting myo-inositol with triethyl orthoformate under acidic conditions locks the 1,3,5-axial hydroxyls into a rigid adamantane-like cage. This leaves the remaining three equatorial hydroxyls perfectly differentiated for subsequent regioselective alkylation or acylation without the risk of acetal migration [3].
Part 2: Visualizing the Logical Workflows
Caption: Workflow for the orthogonal protection and regioselective synthesis of inosamines.
Caption: Mechanistic pathway of O-to-N acyl migration during azide reduction in aminocyclitols.
Part 3: Data Presentation - Orthogonal Protecting Group Matrix
To successfully synthesize 6-aminocyclohexane-1,2,3,4,5-pentol, you must select protecting groups that can be removed independently without cross-reactivity. Below is a validated matrix of orthogonal groups for this specific scaffold.
| Functional Group Target | Protecting Group (PG) | Introduction Conditions | Cleavage Conditions | Orthogonality & Conflict Notes |
| 1,3,5-Axial Triol | Orthoformate | Triethyl orthoformate, TsOH, DMF, 100°C | TFA/H₂O (9:1) or HCl/MeOH | Highly stable to bases and nucleophiles. Cleaved by strong aqueous acid. |
| Equatorial Diols | Cyclohexylidene Ketal | Cyclohexanone dimethyl acetal, TsOH | 80% AcOH, heat, or TFA/H₂O | Prone to migration under prolonged acidic conditions. Orthogonal to hydrogenation. |
| Isolated Hydroxyls | Benzyl (Bn) Ether | NaH, BnBr, DMF, 0°C to RT | H₂, Pd/C, MeOH/HCl | Non-migratory. Safe adjacent to amines. Cleavage conflicts with alkenes/azides. |
| Temporary Hydroxyl | p-Methoxybenzyl (PMB) | NaH, PMB-Cl, TBAI, DMF | DDQ, CH₂Cl₂/H₂O | Orthogonal to Bn ethers and acetals. Can be removed oxidatively without affecting amines. |
| Amino Group | Azide (N₃) | NaN₃, DMF, 100°C (via Triflate) | H₂, Pd/C or PPh₃/H₂O | Acts as a masked amine to prevent side reactions. Reduces simultaneously with Bn cleavage. |
Part 4: Validated Experimental Protocols
Protocol: Regioselective Azidation and Global Deprotection to Yield 6-Aminocyclohexane-1,2,3,4,5-pentol
Self-Validation Principle: This protocol utilizes a masked amine (azide) to prevent premature catalyst poisoning and avoids vicinal esters to eliminate O-to-N migration. TLC and LC-MS checkpoints ensure reaction fidelity before proceeding to the next step.
Step 1: Triflation of the Target Hydroxyl
-
Setup: Dissolve the orthogonally protected inositol precursor (e.g., 1,2,3,4,5-penta-O-benzyl-myo-inositol, 1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.
-
Base Addition: Add anhydrous pyridine (3.0 eq) and cool the mixture to -20°C using a dry ice/ethylene glycol bath.
-
Activation: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq). Causality: The low temperature prevents elimination side-reactions and ensures the highly reactive triflate forms cleanly.
-
Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material spot should disappear within 30 minutes, replaced by a less polar triflate spot.
-
Workup: Quench with cold saturated NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo. Use immediately in Step 2.
Step 2: SN2 Displacement (Azidation)
-
Setup: Dissolve the crude triflate in anhydrous DMF (0.2 M).
-
Nucleophilic Attack: Add Sodium Azide (NaN₃, 5.0 eq). Heat the reaction to 80°C for 4 hours. Causality: The high dielectric constant of DMF solvates the sodium cation, leaving the azide anion highly nucleophilic, ensuring complete stereochemical inversion (e.g., converting a myo-configuration to a scyllo-configuration).
-
Validation: Confirm product formation via IR spectroscopy (look for the strong, sharp azide stretching band at ~2100 cm⁻¹).
-
Workup: Dilute with water, extract with diethyl ether (3x), wash the organic layer with brine to remove DMF, dry, and purify via flash chromatography.
Step 3: Global Deprotection (Acidic Hydrogenolysis)
-
Setup: Dissolve the pure azido-polybenzyl intermediate in a 1:1 mixture of Methanol and THF (0.05 M).
-
Acidification: Add 2.0 equivalents of 1M methanolic HCl. Causality: This guarantees the amine is protonated immediately upon formation, preventing Pd-catalyst poisoning.
-
Catalysis: Add 10% Pd/C (20% w/w). Purge the flask with Argon (3x), then with Hydrogen gas (3x).
-
Reaction: Stir vigorously under a balloon of H₂ at room temperature for 24 hours.
-
Validation: Monitor by LC-MS. The mass should correspond to the fully deprotected 6-aminocyclohexane-1,2,3,4,5-pentol (m/z [M+H]⁺ = 180.08).
-
Isolation: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite thoroughly with water. Lyophilize the filtrate to yield the product as a stable hydrochloride salt.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Boc (tert-butyloxycarbonyl) protection early in the synthesis instead of an azide? A: It is highly discouraged. Synthesizing the pentol core often requires acidic conditions downstream (e.g., cleaving isopropylidene or orthoformate groups). Because the Boc group is highly acid-labile, it will be prematurely cleaved, exposing the free amine and leading to complex side reactions. Always use an azide as a robust, acid-stable masked amine until the final deprotection step.
Q: Why is my fully protected inositol intermediate completely insoluble in standard organic solvents like DCM or EtOAc? A: Highly symmetric, fully protected cyclitols—especially those bearing multiple benzyl or benzoate groups—exhibit exceptionally high lattice energies, making them practically insoluble. To resolve this, disrupt the molecular symmetry. You can achieve this by using a mixed protection strategy (e.g., four benzyl ethers and one PMB ether) or by incorporating a bulky, solubilizing silyl ether (like TBDPS) at a specific position.
Q: My final product is a sticky syrup instead of a powder. How do I crystallize 6-aminocyclohexane-1,2,3,4,5-pentol? A: Free aminocyclitols are extremely hygroscopic. Do not attempt to isolate the free base. Instead, ensure the final workup includes a stoichiometric excess of HCl, and isolate the compound as its hydrochloride salt via lyophilization (freeze-drying) from water. The resulting 6-aminocyclohexane-1,2,3,4,5-pentol hydrochloride will be a stable, easily handled white powder.
References
-
Govindarajan, M. (2020). Protecting group migrations in carbohydrate chemistry. Carbohydrate Research, 497, 108151. URL:[Link]
-
Donaldson, W. A. (2018). Recent progress in the synthesis of six-membered aminocyclitols (2008-2017). Arkivoc, iv, 231-256. URL:[Link]
-
Shashidhar, M. S., et al. (2003). Potential of myo-inositol as a starting material for natural product synthesis. Journal of the Indian Chemical Society. URL:[Link]
minimizing side reactions in the amination of inositol derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of aminated inositol derivatives. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges encountered during the introduction of nitrogen-containing functional groups onto the inositol scaffold. The polyhydroxylated and stereochemically complex nature of these cyclitols makes their selective functionalization a significant synthetic hurdle. This resource provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you minimize side reactions and maximize the yield of your target molecules, which are crucial for advancements in signaling pathway research and drug discovery.[1][2][3]
Part 1: Foundational Concepts & Core Strategies
This section addresses high-level questions regarding the primary challenges and synthetic approaches for inositol amination.
Q1: Why is the selective amination of inositol derivatives notoriously difficult?
A1: The difficulty stems from three core properties of the inositol scaffold:
-
High Density of Functional Groups: With six hydroxyl groups of similar reactivity, achieving regioselectivity is the primary challenge. Any synthetic route requires a robust and often lengthy protecting group strategy to differentiate one hydroxyl group from the others.[4][5]
-
Stereochemical Complexity: Inositols are rich in stereocenters. Reaction conditions that are too harsh can lead to epimerization, the unwanted inversion of a stereocenter, resulting in diastereomeric mixtures that are difficult to separate.[6][7][8]
-
Conformational Rigidity: The cyclohexane ring exists in a stable chair conformation. The axial or equatorial orientation of hydroxyl groups significantly impacts their reactivity, with equatorial alcohols generally being more reactive and sterically accessible than axial ones.
Q2: What are the principal synthetic routes for introducing an amine onto an inositol ring?
A2: There are three main strategies, each with distinct advantages and potential pitfalls:
-
Reductive Amination of Inososes (Keto-inositols): This two-step (or one-pot) process involves the oxidation of a protected inositol to the corresponding ketone (an inosose), followed by condensation with an amine (or ammonia source) to form an imine, which is then reduced.[9][10] This is a versatile method for creating primary, secondary, and tertiary amines.
-
Nucleophilic Substitution (Sₙ2) on a Sulfonate Ester: A hydroxyl group is first converted into a good leaving group, typically a sulfonate ester (e.g., tosylate, mesylate, or triflate). This is followed by displacement with a nitrogen nucleophile, most commonly sodium azide (NaN₃). The resulting azide is then reduced to the primary amine. This method reliably proceeds with inversion of configuration at the reaction center.[11][12]
-
Mitsunobu Reaction: This reaction allows for the direct conversion of a hydroxyl group to a nitrogen-functionalized group (e.g., using phthalimide or hydrazoic acid as the nucleophile) with inversion of stereochemistry.[13][14][15] It is highly effective but sensitive to the acidity of the nucleophile and can present challenges in purification due to stoichiometric byproducts.[16]
Part 2: Troubleshooting Guide for Common Side Reactions
This section provides solutions to specific problems you may encounter during your experiments.
Q2.1: My reductive amination yields a mixture of over-alkylated products (secondary/tertiary amines) instead of the desired primary amine. How can I improve selectivity?
A2.1: Over-alkylation is a classic side reaction in reductive amination where the newly formed primary amine is more nucleophilic than the starting ammonia source and reacts with another molecule of the inosose.[9][10][17]
-
Causality: The desired primary amine product competes with the ammonia source (e.g., NH₄OAc) for the ketone starting material. Once a small amount of the primary amine is formed, it can rapidly react further to form a secondary amine, which can then form a tertiary amine.
-
Troubleshooting & Prophylactic Solutions:
-
Use a Large Excess of the Amine Source: To favor the initial reaction, use a significant molar excess (10-20 equivalents) of the ammonia source (e.g., ammonium acetate, ammonium chloride). This statistically favors the ketone reacting with ammonia over the product amine.
-
Choose a Milder, More Selective Reducing Agent: Sodium borohydride (NaBH₄) can be too reactive, reducing the starting ketone to an alcohol. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are the reagents of choice.[9][17] They are less reactive and selectively reduce the protonated imine intermediate over the ketone, allowing the imine formation to reach equilibrium.[17]
-
Control Reagent Addition: Perform the reaction in two distinct stages. First, form the imine by stirring the inosose and amine source together, often with a dehydrating agent like molecular sieves.[18] Once imine formation is complete (monitored by TLC or LC-MS), cool the reaction and then add the reducing agent. This prevents the product amine from being present while a high concentration of the ketone remains.
-
pH Control: Maintain a slightly acidic pH (around 5-6). This is crucial for catalyzing imine formation and ensuring the iminium ion is present for reduction, but it also protonates the product amine, reducing its nucleophilicity and slowing the rate of over-alkylation.
-
Q2.2: I'm observing epimerization at the carbon atom adjacent to the newly introduced amine. What causes this and how can I prevent it?
A2.2: Epimerization is the loss of stereochemical integrity at a chiral center and is a common issue in inositol chemistry, especially at carbons alpha to a carbonyl group.[6][7]
-
Causality: In reductive amination, the intermediate is an inosose (ketone). Under either acidic or basic conditions, the ketone can tautomerize to an enol or enolate. This intermediate is planar at the alpha-carbon, and when it re-protonates to reform the ketone, it can do so from either face, scrambling the stereocenter.
-
Troubleshooting & Prophylactic Solutions:
-
Strict pH Control: Avoid strongly acidic or basic conditions. For reductive amination, buffered conditions (e.g., using acetic acid with NaBH(OAc)₃) are ideal. For azide displacement, ensure the reaction is run under neutral conditions.
-
Lower Reaction Temperature: Enolization is a thermodynamically controlled process. Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can kinetically disfavor the proton abstraction that leads to epimerization.
-
Choice of Base/Reagents: When installing or manipulating protecting groups, use non-nucleophilic, sterically hindered bases (e.g., 2,6-lutidine, DTBMP) instead of stronger bases like pyridine or triethylamine if epimerization is a concern.[19]
-
Q2.3: My azide displacement on an inositol triflate gives a low yield of the desired azido-inositol and a significant amount of a diol byproduct. What is happening?
A2.3: This is a classic case of the solvent competing with your nucleophile. This is particularly problematic with highly reactive leaving groups like triflates in nucleophilic solvents like DMSO or DMF.[12][20]
-
Causality: The triflate group is an exceptionally good leaving group. In a polar aprotic solvent like DMSO, the triflate can dissociate to form a transient carbocation-like species. The DMSO (or residual water in it) can then act as a nucleophile, attacking this intermediate. Subsequent hydrolysis during workup leads to the diol byproduct, a result of solvolysis. The desired Sₙ2 reaction with the azide anion is in direct competition with this process.[12]
-
Troubleshooting & Prophylactic Solutions:
-
Change the Solvent: Switch from DMSO or DMF to a less nucleophilic solvent like acetonitrile (MeCN) or acetone. While the reaction may require higher temperatures and longer reaction times in these solvents, the selectivity for the azide attack will be dramatically higher.[20]
-
Use a Less Reactive Leaving Group: If solvolysis remains a problem, consider using a mesylate (OMs) or tosylate (OTs) instead of a triflate (OTf). They are less reactive, which will slow down the desired Sₙ2 reaction but will also significantly suppress the competing solvolysis pathway.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to minimize hydrolysis of the sulfonate ester or reaction with water as a nucleophile.
-
| Parameter | Condition 1 (Problematic) | Condition 2 (Optimized) | Outcome |
| Substrate | Inositol-Triflate | Inositol-Triflate | - |
| Nucleophile | NaN₃ (10 eq.) | NaN₃ (10 eq.) | - |
| Solvent | Dry DMSO | Dry Acetonitrile | Reduced solvolysis |
| Temperature | Room Temperature | 60-80 °C | Favors Sₙ2 pathway |
| Byproduct | Diol from solvolysis[20] | Minimal | Higher yield of azide |
Q2.4: During my reaction, one of my benzyl or silyl protecting groups was cleaved. How do I avoid this?
A2.4: Protecting group stability is paramount and must be matched to all subsequent reaction conditions.
-
Causality:
-
Benzyl (Bn) Ethers: Cleaved by hydrogenolysis (e.g., H₂, Pd/C), which is often used to reduce azides. They are also sensitive to strong Lewis acids.
-
Silyl Ethers (e.g., TBDMS, TIPS): Labile to acidic conditions and fluoride sources (e.g., TBAF). Even the mild acetic acid used in some reductive aminations can slowly cleave silyl ethers.
-
Acetals (e.g., Benzylidene, Isopropylidene): Labile to aqueous acid.
-
-
Prophylactic Solutions:
-
Orthogonal Strategy: Design your protecting group scheme so that the conditions required to remove one group do not affect the others.[4] For instance, if you plan an azide reduction via hydrogenolysis, do not use benzyl ethers to protect other positions; use silyl ethers or acyl groups instead.
-
Reagent Choice for Azide Reduction: To avoid cleaving benzyl ethers, reduce the azide using alternative methods like a Staudinger reaction (PPh₃, then H₂O) or by reduction with a thiol like dithiothreitol (DTT) or with NaBH₄ in the presence of a catalyst.
-
Buffered Conditions: When running reactions that generate acid (e.g., Mitsunobu) or require it (reductive amination), use the mildest possible conditions and consider buffering the system if silyl or acetal groups are present.
-
Part 3: Prophylactic Strategy & Experimental Design
Q3.1: How do I select the right orthogonal protecting group strategy from the start?
A3.1: Your choice of protecting groups dictates the entire synthetic route. The ideal strategy allows for the selective deprotection and functionalization of a single hydroxyl group.
-
Step 1: Analyze the Target: Identify the position to be aminated and the stereochemistry required (retention or inversion).
-
Step 2: Plan in Reverse: Consider the final deprotection step first. If your final molecule must be free of all protecting groups, you need a global deprotection step (e.g., acid hydrolysis for acetals and hydrogenolysis for benzyls).
-
Step 3: Select Groups for Differentiation: Use a combination of protecting groups with different lability. For example, protect a pair of cis-diols as an acetal, other hydroxyls as benzyl ethers, and the target hydroxyl as a silyl ether. The silyl group can be selectively removed with TBAF, the hydroxyl functionalized, and then the remaining groups removed. The use of orthoesters can also provide regioselective protection patterns based on the base used during subsequent reactions.[19]
Table of Common Inositol Protecting Groups
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability Notes |
|---|---|---|---|---|
| Benzyl Ether | Bn | NaH, BnBr | H₂, Pd/C; Na/NH₃ | Stable to most acids/bases. |
| t-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole | TBAF; mild acid (e.g., AcOH) | Labile to acid and fluoride. |
| Benzylidene Acetal | - | PhCHO, Lewis/Brønsted Acid | Mild aqueous acid; H₂, Pd/C | Protects cis-diols. Labile to acid. |
| Orthoformate | - | HC(OEt)₃, Acid catalyst | Mild aqueous acid | Can be regioselectively opened.[21] |
| Acetyl Ester | Ac | Ac₂O, Pyridine | Mild base (e.g., K₂CO₃/MeOH) | Prone to migration in polyols. |
Q3.2: Which amination method should I choose for my target molecule?
A3.2: The choice depends on the desired stereochemistry and the available starting material. The following workflow can guide your decision.
Caption: Decision workflow for selecting an amination method.
Part 4: Key Experimental Protocols
Protocol 1: Reductive Amination of a Protected Inosose with Ammonium Acetate
This protocol describes the formation of a primary amine from a ketone with retention of configuration at adjacent centers.
-
Imine Formation:
-
To a solution of the protected inosose (1.0 eq) in anhydrous methanol (0.1 M), add anhydrous ammonium acetate (15 eq).
-
Add activated 3Å molecular sieves (a spatula tip) to act as a dehydrating agent.
-
Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Caution: The reaction may effervesce.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Filter the mixture to remove the molecular sieves and dilute with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane.
-
Protocol 2: Sₙ2 Displacement with Sodium Azide on an Inositol Mesylate
This protocol describes the synthesis of an azido-inositol with inversion of stereochemistry.
-
Reaction Setup:
-
To a solution of the protected inositol mesylate (1.0 eq) in anhydrous acetonitrile (0.2 M), add sodium azide (NaN₃) (10 eq). Caution: Sodium azide is highly toxic. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Ar).
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. The reaction can take 12-24 hours. The product azide will have a different Rƒ from the starting mesylate.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the pure azido-inositol derivative. The azide can then be reduced to the amine.
-
Part 5: Characterization & Purification
Q5.1: How can I confirm the identity and purity of my aminated inositol and detect side products?
A5.1: A combination of spectroscopic and chromatographic techniques is essential.
-
NMR Spectroscopy (¹H, ¹³C, COSY): This is the most powerful tool for structural elucidation. The introduction of an amino or azido group will cause characteristic shifts in the signals of nearby protons. For example, the proton on the carbon bearing the new C-N bond will show a significant upfield or downfield shift compared to the starting alcohol.
-
Mass Spectrometry (LC-MS, HRMS): Essential for confirming the molecular weight of the product and identifying byproducts.[22][23] In reductive amination, you can look for the masses corresponding to the desired product, the starting material, the alcohol from over-reduction, and any over-alkylated species.
-
HPLC: Useful for assessing the purity of the final compound and for separating diastereomers that may have formed due to epimerization.[24][25]
-
FTIR Spectroscopy: The azide group has a very strong, sharp characteristic stretch around 2100 cm⁻¹, making it easy to confirm the success of an azide displacement reaction.[24][26]
Q5.2: These compounds are very polar and difficult to purify by silica gel chromatography. Are there any alternative methods?
A5.2: Yes, the high polarity is a common challenge.
-
Reverse-Phase Chromatography (C18): For moderately polar compounds, reverse-phase HPLC or flash chromatography using water/acetonitrile or water/methanol gradients can be effective.
-
Ion-Exchange Chromatography: If your molecule has a charged group (e.g., a protonated amine or a phosphate), ion-exchange chromatography is a powerful purification tool.
-
Specialized Affinity Media: For phosphorylated inositols, titanium dioxide (TiO₂) beads have been shown to be highly effective for selective enrichment and purification from complex mixtures.[27]
-
Crystallization: Exploiting differences in solubility between isomers or impurities can be a highly effective, scalable purification method.[28]
References
- AIR Unimi. (n.d.). Improved Chemistry of myo‐Inositol: A New Synthetic Strategy to Protected 1‐Keto‐ and 1,2‐Keto‐Inososes.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Ling, L., & Ozaki, S. (2002). Sulfonate protecting groups. Regioselective sulfonylation of myo-inositol orthoesters-improved synthesis of precursors of D- and L-myo-inositol 1,3,4,5-tetrakisphosphate, myo-inositol 1,3,4,5,6-pentakisphosphate and related derivatives. Carbohydrate Research, 337(24), 2399-410. Retrieved March 4, 2026, from [Link]
-
Chung, S. K., & Kwon, Y. U. (1999). Practical synthesis of all inositol stereoisomers from myo-inositol. Bioorganic & Medicinal Chemistry Letters, 9(15), 2135-2140. Retrieved March 4, 2026, from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (2025). Improved Chemistry of myo‐Inositol: A New Synthetic Strategy to Protected 1‐Keto‐ and 1,2‐Keto‐Inososes. Retrieved March 4, 2026, from [Link]
-
Reductive Amination. (n.d.). Reductive Amination. Wordpress. Retrieved March 4, 2026, from [Link]
-
Wilson, M. S. C., et al. (2015). A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine. The FEBS Journal, 282(12), 2345-2356. Retrieved March 4, 2026, from [Link]
-
Ravi, A., et al. (2017). Regioselective SN2 reactions for rapid synthesis of azidoinositols by one-pot sequence-specific nucleophilyses. Chemical Communications, 53(28), 3971-3973. Retrieved March 4, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved March 4, 2026, from [Link]
-
Challiss, R. A., & Nahorski, S. R. (1992). A purification strategy for inositol 1,4,5-trisphosphate 3-kinase from rat liver based upon heparin interaction chromatography. Cellular Signalling, 4(3), 303-312. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (n.d.). Cyclization, dephosphorylation and epimerization of MI. Retrieved March 4, 2026, from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved March 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved March 4, 2026, from [Link]
-
Sci-Hub. (1999). Practical synthesis of all inositol stereoisomers from myo-inositol. Retrieved March 4, 2026, from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved March 4, 2026, from [Link]
-
Pak, Y., et al. (2002). Both myo-inositol to chiro-inositol epimerase activities and chiro-inositol to myo-inositol ratios are decreased in tissues of GK type 2 diabetic rats compared to Wistar controls. Molecular Genetics and Metabolism, 76(1), 47-56. Retrieved March 4, 2026, from [Link]
- Google Patents. (n.d.). Method for purifying d-chiro-inositol from solution comprising myo-inositol and d-chiro-inositol.
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved March 4, 2026, from [Link]
-
Al-Mughaid, H., et al. (2015). Preparation of azide biosynthetic surrogates of myo-inositol. Tetrahedron Letters, 56(20), 2597-2601. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (n.d.). Quantification and characterization of Myo-inositol in locally available peanuts and pine nuts in Pakistan. Retrieved March 4, 2026, from [Link]
-
Sherman, W. R., et al. (1986). Quantitation of myo-inositol as its hexakis(trifluoroacetyl) derivative with negative ion chemical ionization mass spectrometry. Biological Mass Spectrometry, 13(5), 237-244. Retrieved March 4, 2026, from [Link]
- Google Patents. (n.d.). Purification of inositol from plant materials.
-
Semantic Scholar. (2017). Regioselective SN2 reactions for rapid syntheses of azido-inositols by one-pot sequence-specific nucleophilysis. Retrieved March 4, 2026, from [Link]
-
Academia.edu. (n.d.). Amino Acid-Protecting Groups. Retrieved March 4, 2026, from [Link]
-
Croze, M., & Chauvin, C. (2021). Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases. Frontiers in Pharmacology, 12, 782373. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (2020). Quantification and characterization of Myo-inositol in locally available peanuts and pine nuts in Pakistan. Retrieved March 4, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved March 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Azido inositol probes enable metabolic labeling of inositol-containing glycans and reveal an inositol importer in mycobacteria. Retrieved March 4, 2026, from [Link]
-
Waters Corporation. (2025). Analysis of Free Inositol Stereoisomers in Dietary Supplements by Hydrophilic Liquid Chromatography using the Arc™ Premier System and ACQUITY™ QDa™ II Mass Detector. Retrieved March 4, 2026, from [Link]
-
PubMed. (2024). Preventing epileptogenesis by interaction between inositol isomers and proteins. Retrieved March 4, 2026, from [Link]
-
MDPI. (2022). Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (n.d.). Access to Enantiomeric Organic Compounds with Potential for Synthesis via Racemic Conglomerates: Inositol Derivatives as a Case in Point. Retrieved March 4, 2026, from [Link]
-
OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved March 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). The Introduction of Myo-Inositol in the Synthesis of Rigid Polyurethane-Polyisocyanurate (RPU/PIR) Foams and Its Effect on RPU/PIR Properties. Retrieved March 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (2024). Ring‐Opening Amino Esterification of Cyclic Ketones to Access Distal Amino Acid Derivatives. Retrieved March 4, 2026, from [Link]
-
European Review for Medical and Pharmacological Sciences. (n.d.). Inositol safety: clinical evidences. Retrieved March 4, 2026, from [Link]
-
Drugs.com. (2026). Inositol Side Effects: Common, Severe, Long Term. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (n.d.). Epimerisation in Peptide Synthesis. Retrieved March 4, 2026, from [Link]
-
Frontiers. (n.d.). Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases. Retrieved March 4, 2026, from [Link]
-
PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Retrieved March 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Retrieved March 4, 2026, from [Link]
Sources
- 1. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Both myo-inositol to chiro-inositol epimerase activities and chiro-inositol to myo-inositol ratios are decreased in tissues of GK type 2 diabetic rats compared to Wistar controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
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- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
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enhancing stability of 6-Aminocyclohexane-1,2,3,4,5-pentol in aqueous solution
[1]
Compound Identity: 6-Aminocyclohexane-1,2,3,4,5-pentol Common Aliases: Inosamine (scyllo-Inosamine, myo-Inosamine-2), Aminocyclitol Chemical Context: A sugar-mimetic scaffold often used as a fragment in aminoglycoside antibiotics, a glycosidase inhibitor, or a reference standard in insulin signaling research.[1][2]
Executive Summary: The Stability Paradox
While 6-Aminocyclohexane-1,2,3,4,5-pentol (hereafter referred to as Inosamine ) is chemically robust in its crystalline hydrochloride salt form, its stability in aqueous solution is compromised by three distinct vectors: microbial consumption , oxidative discoloration , and nucleophilic reactivity .[1][2]
Unlike simple sugars, the presence of the primary amine group (
Core Recommendation: Maintain Inosamine as a sterile, slightly acidic (pH 5.0–7.0) hydrochloride salt solution at low temperatures (-20°C) to maximize shelf life.
Troubleshooting Guide & FAQs
Issue 1: Solution Discoloration (Yellowing/Browning)
User Observation: "My clear 100 mM stock solution turned pale yellow after 3 days at room temperature."
Root Cause Analysis: This is rarely direct oxidation of the ring itself. It is typically the Maillard Reaction or Schiff Base Formation .[2]
-
Contaminants: If the water contains trace aldehydes or reducing sugars (common in non-HPLC grade water), the nucleophilic amine reacts to form colored imines.
-
Auto-oxidation: In the presence of trace transition metals (Fe, Cu) and high pH, the amine group can undergo slow oxidative deamination.[2]
Corrective Action:
-
Immediate: Discard the yellowed solution; the chemical integrity is compromised.
-
Prevention: Use LC-MS Grade Water (aldehyde-free).[1][2] Add a chelator like EDTA (0.1 mM) if the application permits. Ensure the pH is < 7.5 to keep the amine protonated and less nucleophilic.
Issue 2: "Phantom" Loss of Concentration
User Observation: "HPLC shows a 40% drop in peak area after 1 week at 4°C, but no precipitate is visible."
Root Cause Analysis: Microbial Consumption. Inosamines are excellent carbon and nitrogen sources for bacteria (e.g., Rhizobium, Pseudomonas).[2] Standard non-sterile aqueous solutions can support rapid bacterial growth that is invisible to the naked eye until high turbidity is reached.
Corrective Action:
-
Protocol Upgrade: All aqueous stocks must be passed through a 0.22 µm PVDF or PES filter into a sterile container immediately upon dissolution.[2]
-
Storage: Store aliquots at -20°C or -80°C . Do not store at 4°C for >48 hours without a bacteriostatic agent (e.g., Sodium Azide, if experimental conditions allow).
Issue 3: Solubility Issues & Precipitation
User Observation: "I tried to neutralize the HCl salt to pH 10, and the solution became cloudy or the compound crashed out."
Root Cause Analysis: Charge State Change. The HCl salt is highly polar and water-soluble due to the ionic lattice.[1][2] The free base (generated at pH > pKa ~9.5) has reduced lattice energy and different hydration dynamics. While still soluble, the sudden shift in ionic strength or the presence of common ions can induce "salting out" or crystallization of the free amine.
Corrective Action:
Technical Deep Dive: Stabilization Mechanisms
The Protonation Shield
The stability of Inosamine is governed by the ionization state of its C6-amine.
-
pKa ≈ 9.5 - 10.5 (depending on stereochemistry).
-
pH < 8.0: Species is
Protonated ( ).[1][3] The positive charge repels electrophiles and prevents oxidation. -
pH > 10.0: Species is Free Base (
).[1] The lone pair on the nitrogen is exposed, ready to attack carbonyls (impurities) or coordinate with metal ions (catalysis).[2]
The Chelation Trap
Aminocyclitols can act as weak chelators for transition metals.
Validated Protocols
Protocol A: Preparation of Ultra-Stable Stock Solution (100 mM)
Target: 6 months stability at -20°C.
Materials:
-
Water: LC-MS Grade or Milli-Q (18.2 MΩ).[1]
-
Syringe Filter: 0.22 µm PVDF (low protein binding, chemically inert).
-
Storage: Sterile amber polypropylene microtubes (screw cap).
Procedure:
-
Weighing: Calculate mass for 10 mL of 100 mM solution.
-
Note: Check if the source is a hydrate. Adjust MW accordingly.
-
-
Dissolution: Add 80% of the target volume of water. Vortex gently until fully dissolved.
-
Checkpoint: Solution should be colorless and clear.[2]
-
-
Volume Adjustment: Add water to final volume.
-
Filtration: Draw solution into a sterile syringe and push through the 0.22 µm filter into a sterile reservoir.
-
Aliquoting: Dispense into single-use aliquots (e.g., 500 µL) to avoid freeze-thaw cycles.
-
Inerting (Optional): Overlay with Argon gas if the downstream application is extremely oxidation-sensitive.[1]
-
Freezing: Flash freeze in liquid nitrogen (preferred) or place directly in -20°C or -80°C.
Protocol B: Handling for Cell Culture (Sterility Focus)
If adding to cell media, do not rely on the media's antibiotics to protect the Inosamine.[2]
Visualizations
Figure 1: Stability Troubleshooting Logic
A decision tree to diagnose instability in aqueous Inosamine preparations.
Caption: Diagnostic workflow for identifying the root cause of Inosamine degradation or physical instability in aqueous environments.
Figure 2: The Protonation "Safe Zone"
Visualizing the relationship between pH and chemical stability.
Caption: The "Safe Zone" for Inosamine handling is pH < 7.0, where the amine is protonated and chemically dormant.[1][2][4]
Summary Data Tables
Table 1: Solvent & Buffer Compatibility
| Solvent System | Compatibility | Notes |
| Water (LC-MS Grade) | Excellent | Preferred solvent.[1][2] Stable if sterile. |
| PBS (Phosphate Buffered Saline) | Good | pH 7.4 is acceptable for short term.[2] Watch for precipitation if Ca/Mg present.[2] |
| Tris-HCl | Moderate | Primary amine in Tris may compete/interfere in some derivatization assays.[1][2] |
| DMSO | Good | Useful for high concentrations; hygroscopic—keep dry.[1][2] |
| Cell Culture Media | Poor (Long Term) | Contains aldehydes (glucose/pyruvate) and metals; use immediately.[1][2] |
Table 2: Storage Recommendations
| Form | Condition | Estimated Shelf Life |
| Solid (Powder) | Desiccated, +4°C | 2–5 Years |
| Aqueous Stock (Acidic) | -20°C, Sterile | 6–12 Months |
| Aqueous Stock (Acidic) | +4°C, Sterile | 2–4 Weeks |
| Aqueous Stock (Basic) | Any Temp | < 24 Hours (Use immediately) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244582, 6-Aminocyclohexane-1,2,3,4,5-pentol.[1][2] Retrieved from [Link]
-
Mahmud, T. (2009). Progress in Aminocyclitol Biosynthesis.[2] Current Opinion in Chemical Biology.[2] (Discusses the enzymatic stability and handling of aminocyclitol intermediates). Retrieved from [Link]
-
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines.[2] Frontiers in Microbiology.[2] (Highlights the microbial vulnerability of amine-containing cyclic compounds). Retrieved from [Link]
-
DrugBank Online. Aminoglycoside Stability Profile.[2] (General reference for aminocyclitol core stability in pharmaceutical contexts). Retrieved from [Link][1][2]
Technical Support Center: Optimizing Column Chromatography for Amino-Deoxy-Inositol Separation
Welcome to the technical support center dedicated to the chromatographic separation of amino-deoxy-inositols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this challenging class of highly polar and structurally similar compounds. Drawing from established chromatographic principles and extensive field experience, this resource aims to empower you to overcome common separation hurdles and achieve robust, reproducible results.
The Challenge of Separating Amino-Deoxy-Inositols
Amino-deoxy-inositols, a class of aminocyclitols, are fundamental components of numerous antibiotics and other bioactive molecules. Their high polarity, stemming from multiple hydroxyl groups and a primary amine, along with the existence of various stereoisomers, makes their separation and purification a significant analytical challenge. Traditional reversed-phase (RP) chromatography often fails to provide adequate retention for these compounds, leading to their elution in or near the solvent front.[1][2] This guide will focus on two primary modes of chromatography that are well-suited for this task: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC).
Frequently Asked Questions (FAQs)
Q1: Why is reversed-phase chromatography (e.g., with a C18 column) not effective for separating amino-deoxy-inositols?
A: Reversed-phase chromatography separates compounds based on their hydrophobicity.[3] Amino-deoxy-inositols are extremely polar molecules due to their multiple hydroxyl groups and an amino group.[4] Consequently, they have very little affinity for the nonpolar stationary phase of a C18 column and are not well-retained, often eluting with the void volume.[1][2]
Q2: What are the primary chromatographic techniques recommended for amino-deoxy-inositol separation?
A: The two most effective techniques are Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC). HILIC is ideal for separating highly polar compounds by partitioning them between a water-enriched layer on a polar stationary phase and a high-organic-content mobile phase.[5][6][7] IEC separates molecules based on their net charge, which is particularly useful for amino-deoxy-inositols as the amino group can be protonated.[8][9]
Q3: How do I choose between HILIC and IEC for my specific amino-deoxy-inositol separation?
A: The choice depends on the specific properties of your analytes and the separation goals.
-
HILIC is an excellent starting point for separating a mixture of amino-deoxy-inositol isomers with slight differences in polarity. It is also highly compatible with mass spectrometry (MS) due to the high organic content of the mobile phase.[3][6]
-
IEC , specifically cation-exchange chromatography, is advantageous when your sample contains compounds with varying charge states or when you need to separate amino-deoxy-inositols from neutral or acidic impurities.[8][9]
Q4: What are some common stationary phases for HILIC separation of polar compounds?
A: Common HILIC stationary phases include bare silica, amino, cyano, and zwitterionic phases.[5][7] For amino-deoxy-inositols, zwitterionic phases (e.g., sulfobetaine) can offer unique selectivity and improved peak shape.[3]
Q5: What is a typical mobile phase for HILIC?
A: A typical HILIC mobile phase consists of a high percentage of an organic solvent (usually acetonitrile) and a smaller percentage of an aqueous buffer.[3][6] The aqueous portion acts as the strong eluting solvent.[5]
Troubleshooting Guides
Issue 1: Poor or No Retention of Amino-Deoxy-Inositol on the Column
Symptom: Your amino-deoxy-inositol elutes at or very near the void volume of the column.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inappropriate Column Chemistry | You might be using a reversed-phase (e.g., C18) column, which lacks the necessary polarity to retain highly hydrophilic amino-deoxy-inositols.[1][2] | Switch to a HILIC or IEC column. For HILIC, consider a zwitterionic or bare silica stationary phase.[3][5] For IEC, a strong or weak cation exchanger would be appropriate. |
| Mobile Phase is Too Strong (HILIC) | In HILIC, water is the strong solvent. If the aqueous content of your mobile phase is too high, your analyte will have a low affinity for the stationary phase and elute quickly.[5] | Decrease the aqueous content of your mobile phase. Start with a high organic percentage (e.g., 95% acetonitrile) and gradually increase the aqueous portion to achieve optimal retention. |
| Incorrect pH of Mobile Phase (IEC) | For cation-exchange chromatography, the pH of the mobile phase must be below the pKa of the amino group to ensure it is protonated (positively charged) and can bind to the negatively charged stationary phase.[8] | Adjust the mobile phase pH. Ensure the pH is at least 1-2 units below the pKa of the amino group on your inositol derivative. |
| Insufficient Column Equilibration | HILIC columns, in particular, require sufficient time to establish a stable water layer on the stationary phase, which is crucial for retention.[3] | Increase the column equilibration time. Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before injecting your sample. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Your chromatographic peaks are asymmetrical, exhibiting tailing or fronting.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[10] For HILIC, a sample dissolved in a high-aqueous solvent will be much stronger than the high-organic mobile phase. | Match the sample diluent to the initial mobile phase. [3] If solubility is an issue, use the weakest solvent possible that still dissolves the sample, and keep the injection volume small. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak broadening and fronting. | Reduce the sample concentration or injection volume. Perform a loading study to determine the optimal sample amount for your column. |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based columns, can cause peak tailing. | Modify the mobile phase. For HILIC, adding a small amount of a salt (e.g., ammonium formate or acetate) can help to mask silanol activity and improve peak shape. For IEC, ensure the ionic strength of the mobile phase is appropriate. |
| Column Contamination or Degradation | A contaminated or old column can exhibit poor peak shapes due to active sites or a damaged stationary phase. | Wash or replace the column. Follow the manufacturer's instructions for column washing. If the problem persists, the column may need to be replaced. |
Issue 3: Poor Resolution Between Amino-Deoxy-Inositol Isomers
Symptom: Two or more amino-deoxy-inositol isomers are co-eluting or have very little separation.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Suboptimal Mobile Phase Composition | The selectivity of the separation is highly dependent on the mobile phase composition. Small changes can significantly impact the resolution of closely related isomers. | Optimize the mobile phase. For HILIC, systematically vary the organic solvent content and the type and concentration of the buffer. For IEC, perform a gradient elution with increasing salt concentration or a pH gradient to improve separation.[9] |
| Inappropriate Stationary Phase | The chosen stationary phase may not have the right selectivity for your specific isomers. | Screen different stationary phases. For HILIC, try columns with different polar functional groups (e.g., amide, diol, zwitterionic).[5][6] For IEC, consider both strong and weak ion exchangers. |
| Elevated Column Temperature | Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution. | Adjust the column temperature. Experiment with different temperatures (e.g., in the range of 25-60°C) to see if it improves resolution. Be mindful of the stability of your analytes at higher temperatures. |
Experimental Protocols
Protocol 1: HILIC Method Development for Amino-Deoxy-Inositol Separation
-
Column Selection: Start with a zwitterionic HILIC column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Time 0 min: 95% B
-
Time 10 min: 70% B
-
Time 11 min: 95% B
-
Time 15 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in 75:25 Acetonitrile:Water.
-
Optimization:
-
Adjust the gradient slope to improve resolution.
-
Modify the pH of Mobile Phase A to alter the charge state of the amino group and potentially improve selectivity.
-
Vary the buffer concentration to fine-tune peak shape.
-
Protocol 2: Cation-Exchange Method for Purifying Amino-Deoxy-Inositols
-
Column Selection: A strong cation-exchange (SCX) column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5.
-
Mobile Phase B: 20 mM Phosphate Buffer + 1 M NaCl, pH 2.5.
-
-
Gradient Elution:
-
Time 0 min: 0% B
-
Time 20 min: 50% B
-
Time 22 min: 100% B
-
Time 27 min: 100% B
-
Time 28 min: 0% B
-
Time 35 min: 0% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (if derivatized) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).
-
Sample Preparation: Dissolve the sample in Mobile Phase A.
-
Optimization:
-
Adjust the pH of the mobile phases to optimize binding and elution.
-
Modify the salt concentration in Mobile Phase B and the gradient profile for better resolution.
-
Visualizations
Caption: Comparison of HILIC and Cation-Exchange separation mechanisms.
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Dr. Maisch GmbH. HILIC. [Link]
-
Sub-micron particle technology for fast and efficient HILIC separations. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 439440, 1-Amino-1-deoxy-scyllo-inositol. [Link]
-
Pharma Now. (2024). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 439467, 1-Amino-1-deoxy-scyllo-inositol 4-phosphate. [Link]
-
SIELC Technologies. HPLC Separation of Impurities of Aminosugar. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
Shimadzu. Methods for Separating Sugars. [Link]
-
Bio-Rad. Introduction to Ion Exchange Chromatography. [Link]
-
University of Guelph. Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. pharmanow.live [pharmanow.live]
- 3. waters.com [waters.com]
- 4. HPLC Separation of Impurities of Aminosugar | SIELC Technologies [sielc.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HILIC â Dr. Maisch [dr-maisch.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 10. halocolumns.com [halocolumns.com]
Technical Support Center: Aminocyclitol & Inosamine Biocatalysis
Welcome to the Application Scientist Knowledge Base.
As researchers and drug development professionals, scaling the enzymatic production of aminocyclitols—specifically the conversion of D-glucose-6-phosphate (G6P) to 2-deoxy-scyllo-inosamine (2DOIA)—presents unique biochemical challenges. This guide is designed to move beyond basic protocols by explaining the causality behind enzymatic failures. By understanding the thermodynamic and structural vulnerabilities of 2-deoxy-scyllo-inosose synthase (DOIS) and PLP-dependent aminotransferases, you can engineer self-validating workflows that guarantee high conversion rates.
Pathway Overview: The Biochemical Cascade
The biosynthesis of 2DOIA is a two-step enzymatic cascade. First, DOIS (e.g., BtrC) converts G6P to 2-deoxy-scyllo-inosose (2DOI) . Subsequently, a PLP-dependent aminotransferase (e.g., BtrR or StsC) transfers an amino group from L-glutamine to 2DOI, yielding 2DOIA .
Biosynthetic pathway of 2-deoxy-scyllo-inosamine highlighting key enzymatic dependencies.
Troubleshooting Guide & FAQs
Q1: Why does my transamination reaction stall at 40-50% yield despite adding excess enzyme?
The Causality: Aminotransferase reactions (like those catalyzed by BtrR) are governed by strict thermodynamic equilibrium . The enzyme transfers an amino group from L-glutamine to 2DOI, producing 2DOIA and
Q2: My aminotransferase (BtrR) loses activity rapidly during overnight incubations. How can I stabilize it? The Causality: BtrR is a homodimer dependent on Pyridoxal 5'-phosphate (PLP) . PLP is highly photolabile and degrades upon prolonged exposure to ambient laboratory light. Furthermore, if you are using a Tris-based buffer, the primary amines in Tris will form Schiff bases with PLP, actively stripping the cofactor from the enzyme's active site and reducing it to an inactive apoenzyme. The Solution: Shield the reaction vessel entirely from light (e.g., wrap in aluminum foil). Switch your buffer system to 50 mM HEPES or Phosphate (pH 7.8) and supplement the reaction with 0.2 mM exogenous PLP to maintain saturation.
Q3: I am seeing a bottleneck in the first step (G6P to 2DOI). Isn't DOIS supposed to regenerate its own NAD+?
The Causality: Theoretically, DOIS enzymes like BtrC act via a mechanism where NAD+ oxidizes the C4 hydroxyl of G6P and is later regenerated during the final carbonyl reduction step. However, transient uncoupling or minor side reactions during the complex multi-step cyclization can deplete the tightly bound NAD+ pool, permanently stalling the enzyme.
The Solution: Always supplement the primary reaction buffer with a catalytic amount of exogenous
Quantitative Troubleshooting Matrix
To ensure reproducibility, cross-reference your reaction conditions against these validated parameters.
| Parameter | Optimal Range | Causality of Failure if Out of Spec | Corrective Action |
| pH | 7.5 – 8.0 | pH < 7.0 protonates the amino donor; pH > 8.5 degrades PLP and promotes inosose side-reactions. | Use 50 mM HEPES or Phosphate buffer. Strictly avoid Tris. |
| L-Glutamine | 20 – 50 mM | Insufficient molar excess fails to drive the reversible transamination forward. | Maintain at least a 5:1 molar ratio of L-Gln to initial G6P. |
| PLP Cofactor | 0.1 – 0.5 mM | PLP dissociates from the apoenzyme over time, completely halting BtrR activity. | Supplement buffer with 0.2 mM PLP; shield from light. |
| NAD+ | 1 – 5 mM | Transient uncoupling in DOIS depletes the tightly bound NAD+ pool, halting cyclization. | Add 5 mM exogenous NAD+ to the starting master mix. |
| CoCl₂ | 0.1 – 0.2 mM | Absence destabilizes the BtrC active site architecture, reducing 2DOI yield. | Add 0.2 mM CoCl₂ to the primary reaction buffer. |
Diagnostic Workflow Logic
Logical troubleshooting workflow for diagnosing and resolving low inosamine conversion rates.
Self-Validating Protocol: In Vitro Reconstitution of 2DOIA Biosynthesis
Principle: This two-stage protocol deliberately uncouples the DOIS (BtrC) and Aminotransferase (BtrR) reactions. By isolating the cascade, you can independently validate the efficiency of carbocycle formation before initiating transamination, creating a self-diagnosing system.
Phase 1: Substrate Oxidation & Cyclization (BtrC)
-
Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.8) containing 0.2 mM CoCl₂. (Note: HEPES prevents primary amine interference with downstream PLP).
-
Master Mix Assembly: To the buffer, add 5 mM D-glucose-6-phosphate (G6P) and 5 mM exogenous
-NAD+. -
Enzyme Addition: Introduce purified recombinant BtrC to a final concentration of 0.1 mg/mL. Incubate the mixture at 30°C for 4 hours.
-
Validation Checkpoint (QC1): Withdraw a 10 µL aliquot, quench with an equal volume of cold methanol, and analyze via LC-MS or HPLC.
-
Success Criteria: >90% conversion of G6P to 2-deoxy-scyllo-inosose (2DOI). Do not proceed to Phase 2 until 2DOI accumulation is analytically confirmed.
-
Phase 2: Transamination (BtrR) 5. Cofactor & Donor Activation: To the validated Phase 1 reaction mixture, add 20 mM L-glutamine and 0.2 mM PLP. (Note: The 4:1 molar excess of L-glutamine relative to initial G6P forces the thermodynamic equilibrium toward the product). 6. Enzyme Addition: Add purified recombinant BtrR (0.1 mg/mL). 7. Incubation: Incubate at 30°C for 12–16 hours. Critical Step: Wrap the reaction vessel entirely in aluminum foil to prevent photolytic degradation of the PLP cofactor. 8. Quenching & Final Analysis (QC2): Quench the reaction by heating to 95°C for 5 minutes (or by adding 10% Trichloroacetic acid). Centrifuge at 12,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant for 2-deoxy-scyllo-inosamine (2DOIA) via LC-MS.
References
-
Huang, F., et al. "Biosynthesis of aminoglycoside antibiotics: cloning, expression and characterisation of an aminotransferase involved in the pathway to 2-deoxystreptamine." Chemical Communications (Cambridge, England), 2002.[Link]
-
Kudo, F., et al. "One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from d-glucose and polyphosphate." Bioscience, Biotechnology, and Biochemistry, 2021.[Link]
-
Mahmud, T. "Progress in Aminocyclitol Biosynthesis." Current Opinion in Chemical Biology, 2009.[Link]
-
Tamegai, H., et al. "Identification of Aminotransferase Genes for Biosynthesis of Aminoglycoside Antibiotics from Soil DNA." Bioscience, Biotechnology, and Biochemistry, 2005.[Link]
A Comparative Analysis of 6-Aminocyclohexane-1,2,3,4,5-pentol and Acarbose as Alpha-Glucosidase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic interventions for type 2 diabetes mellitus, the inhibition of alpha-glucosidase enzymes represents a key strategy for managing postprandial hyperglycemia. Acarbose, a well-established drug, has long been a benchmark in this class. This guide provides a detailed comparative analysis of Acarbose and a lesser-known but structurally related compound, 6-Aminocyclohexane-1,2,3,4,5-pentol, a member of the aminocyclitol class of potential glycosidase inhibitors. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, including mechanistic insights, a discussion of potential comparative efficacy based on structure-activity relationships, and detailed experimental protocols for in-vitro evaluation.
Introduction: The Therapeutic Target and the Contenders
Alpha-glucosidases are enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1] By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a more gradual absorption of glucose and a blunted postprandial blood glucose spike.[1]
Acarbose , a pseudo-tetrasaccharide of microbial origin, is a potent, reversible, and competitive inhibitor of intestinal alpha-glucosidases and pancreatic alpha-amylase.[2] It is an established oral anti-diabetic drug used in the management of type 2 diabetes.
6-Aminocyclohexane-1,2,3,4,5-pentol , also known as an inosamine, is a polyhydroxylated aminocyclitol.[3][4] While not a clinically approved drug, its structural similarity to the core components of known glycosidase inhibitors suggests its potential as an alpha-glucosidase inhibitor. This guide will explore this potential through a comparative lens with Acarbose.
Mechanism of Action: A Tale of Two Inhibitors
Both Acarbose and, hypothetically, 6-Aminocyclohexane-1,2,3,4,5-pentol, are expected to function as competitive inhibitors of alpha-glucosidase. This means they bind to the active site of the enzyme, preventing the natural substrate (carbohydrates) from binding and being hydrolyzed.
Acarbose mimics the structure of an oligosaccharide substrate. Its core acarviosin moiety, containing an unsaturated cyclitol ring and a nitrogen atom in place of the glycosidic oxygen, is crucial for its high-affinity binding to the enzyme's active site.[2] This competitive and reversible inhibition delays the breakdown of complex carbohydrates.[2]
6-Aminocyclohexane-1,2,3,4,5-pentol , as an aminocyclitol, possesses a cyclohexane ring with multiple hydroxyl groups and an amino group.[3][4] This structure allows it to mimic the pyranose ring of a carbohydrate substrate. The protonated amino group at physiological pH can interact with the acidic residues in the enzyme's active site, a key feature of many glycosidase inhibitors.
Signaling Pathway of Alpha-Glucosidase Action and Inhibition
Caption: Competitive inhibition of alpha-glucosidase.
Comparative Efficacy: An Analysis Based on Structure and Available Data
| Compound | Chemical Class | Reported IC50 (Yeast α-glucosidase) | Key Structural Features |
| Acarbose | Pseudo-tetrasaccharide | Highly variable (µM to mM range)[5][6][7][8] | Acarviosin core, unsaturated cyclitol, nitrogen-linked pseudo-glycosidic bond |
| 6-Aminocyclohexane-1,2,3,4,5-pentol | Aminocyclitol | Not reported | Cyclohexane ring, multiple hydroxyl groups, one amino group |
Note: IC50 values for Acarbose are highly dependent on the specific assay conditions (e.g., enzyme source, substrate concentration, pH, and temperature).
Structure-Activity Relationship (SAR) Insights for Aminocyclitols:
Studies on various aminocyclitols as glycosidase inhibitors have revealed several key structural features that govern their inhibitory activity:[9]
-
Stereochemistry: The spatial arrangement of the hydroxyl and amino groups is critical for mimicking the natural substrate and achieving a snug fit within the enzyme's active site. A perfect stereochemical match between the aminocyclitol and the glycosidase often leads to stronger inhibition.[9]
-
Protonated Amino Group: The positively charged amino group at physiological pH is crucial for interacting with negatively charged amino acid residues (e.g., aspartate or glutamate) in the catalytic site of the enzyme.
-
Hydroxyl Groups: The number and orientation of hydroxyl groups influence the binding affinity through hydrogen bonding with the enzyme.
Given these principles, it is plausible that 6-Aminocyclohexane-1,2,3,4,5-pentol exhibits inhibitory activity against alpha-glucosidase. The extent of this inhibition compared to Acarbose would depend on how effectively its simpler structure can mimic the transition state of the natural substrate within the enzyme's active site. While Acarbose's more complex structure allows for more extensive interactions, the fundamental aminocyclitol core of 6-Aminocyclohexane-1,2,3,4,5-pentol provides the necessary pharmacophore for recognition and binding.
Pharmacokinetics and Safety Profile: A Comparative Overview
Acarbose:
-
Absorption: Acarbose is minimally absorbed from the gastrointestinal tract, with less than 2% of an oral dose being absorbed as the active drug.[4] Its action is primarily localized to the gut.
-
Metabolism: It is metabolized by intestinal bacteria and digestive enzymes.[4]
-
Excretion: The majority of the drug is eliminated in the feces.[4]
-
Side Effects: The most common side effects are gastrointestinal and include flatulence, diarrhea, and abdominal pain.[10] These are a direct consequence of the undigested carbohydrates reaching the colon and undergoing fermentation by gut bacteria.[10]
6-Aminocyclohexane-1,2,3,4,5-pentol and Aminocyclitols:
-
Absorption: As a class, aminocyclitols are generally polar molecules with low oral bioavailability.[4]
-
Toxicity: A significant concern with some aminocyclitols, particularly the aminoglycoside antibiotics, is the potential for nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems) with systemic exposure.[11][12] However, these toxicities are associated with systemic administration and accumulation in these tissues. For an orally administered, poorly absorbed inhibitor like 6-Aminocyclohexane-1,2,3,4,5-pentol, the risk of systemic toxicity would likely be low, but would need to be experimentally verified. The primary side effects would be expected to be gastrointestinal, similar to Acarbose.
Experimental Protocols: In-Vitro Alpha-Glucosidase Inhibition Assay
To empirically compare the inhibitory potential of 6-Aminocyclohexane-1,2,3,4,5-pentol and Acarbose, a standardized in-vitro alpha-glucosidase inhibition assay is essential. The following protocol, utilizing the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), is a widely accepted method.[1][9]
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
6-Aminocyclohexane-1,2,3,4,5-pentol
-
Acarbose (as a positive control)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of alpha-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
Prepare stock solutions of 6-Aminocyclohexane-1,2,3,4,5-pentol and Acarbose in DMSO. Serially dilute these stock solutions with phosphate buffer to obtain a range of test concentrations.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solutions (or Acarbose) to the respective wells. For the control well (100% enzyme activity), add 10 µL of phosphate buffer (or DMSO if used as a solvent for the test compounds).
-
Add 20 µL of the alpha-glucosidase solution to all wells except the blank. Add 20 µL of phosphate buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution to each well.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of the inhibitor to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Experimental Workflow for Alpha-Glucosidase Inhibition Assay
Caption: A typical workflow for an in-vitro alpha-glucosidase inhibition assay.
Conclusion and Future Directions
Acarbose is a well-characterized and effective alpha-glucosidase inhibitor for the management of type 2 diabetes. While direct comparative data is lacking, the structural characteristics of 6-Aminocyclohexane-1,2,3,4,5-pentol strongly suggest its potential as an inhibitor of the same enzyme class. Based on the principles of structure-activity relationships for aminocyclitols, it is a promising candidate for further investigation.
Future research should focus on the synthesis and in-vitro evaluation of 6-Aminocyclohexane-1,2,3,4,5-pentol and its derivatives against alpha-glucosidase, directly comparing their IC50 values with Acarbose under standardized conditions. Subsequent studies could explore its efficacy in cell-based models and in-vivo animal models of diabetes to assess its therapeutic potential. Such investigations will be crucial in determining if this simpler aminocyclitol can offer a viable alternative or a lead structure for the development of new alpha-glucosidase inhibitors.
References
-
Dickson, L. G., Leroy, E., & Reymond, J. L. (2004). Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. Organic & Biomolecular Chemistry, 2(8), 1217–1226. [Link]
- Dineshkumar, B., Mitra, A., & Manjunatha, M. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin-induced type 1 and type 2 diabetic model rats. International Journal of Advanced Pharmaceutical Sciences, 1, 75-85.
-
Goddi, V., & Giusti, P. (1996). Pharmacokinetic-pharmacodynamic relationships of Acarbose. Clinical Drug Investigation, 12(2), 73-84. [Link]
-
Rugen, M. D., Rejzek, M., Naested, H., Svensson, B., & Field, R. A. (2018). High-Throughput In Vitro Screening for Inhibitors of Cereal α-Glucosidase. Methods in Molecular Biology, 1795, 101-115. [Link]
-
PubChem. (n.d.). 6-Aminocyclohexane-1,2,3,4,5-pentol. National Center for Biotechnology Information. [Link]
-
Shankar, S. (2024, February 12). Acarbose. In StatPearls. StatPearls Publishing. [Link]
-
Tan, Y. T., & Wong, F. C. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC complementary medicine and therapies, 21(1), 1-13. [Link]
-
Wikipedia. (2024, February 19). Acarbose. [Link]
-
Slideshare. (2015, November 23). Toxicity of aminoglycoside antibiotics. [Link]
-
MSD Manual Professional Edition. (n.d.). Aminoglycosides. [Link]
-
Abid, S., Berraaouan, A., & Bnouham, M. (2016). Natural Alpha-Glucosidase Inhibitors: Therapeutic Implication and Structure-Activity Relationship. Letters in Drug Design & Discovery, 13(7), 605-637. [Link]
-
Sudha, P., & Zinjarde, S. S. (2015). In vitro studies on alpha amylase and alpha glucosidase inhibitory activities of selected plant extracts. International Journal of Biological & Pharmaceutical Research, 6(1), 1-7. [Link]
-
ResearchGate. (n.d.). IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. [Link]
-
ResearchGate. (n.d.). Alpha-glucosidase inhibition (IC 50 ) by extracts and fractions. [Link]
-
Zhang, Z., et al. (2023). Inhibition of α-glucosidase activity and intestinal glucose transport to assess the in vivo anti-hyperglycemic potential of dodecyl-acylated phlorizin and polydatin derivatives. Food & Function, 14(3), 1363-1376. [Link]
-
ResearchGate. (n.d.). The chemical structures of the known α-glucosidase inhibitors. [Link]
-
Al-Ishaq, R. K., et al. (2021). A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. Plant Foods for Human Nutrition, 76(4), 397-410. [Link]
-
Brieflands. (2023, November 12). Exploring α-Glucosidase Inhibitory Peptides: Structure-Activity Relationship Analysis and Perspectives for Designing Potential Anti-diabetic Agents. [Link]
-
ThaiJO. (n.d.). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. [Link]
-
Karami, F., et al. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 4349. [Link]
-
Valbiotis. (2023). Inhibitory Potential of α-Amylase, α-Glucosidase, and Pancreatic Lipase by a Formulation of Five Plant Extracts: TOTUM-63. International Journal of Molecular Sciences, 24(4), 3652. [Link]
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Comprehensive Mass Spectrometry Validation Guide for 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine)
Executive Summary & The Analytical Challenge
6-Aminocyclohexane-1,2,3,4,5-pentol (commonly known as inosamine, encompassing stereoisomers like scyllo-inosamine and myo-inosamine) is a critical aminocyclitol precursor. It forms the structural backbone of numerous clinically significant aminoglycoside antibiotics (e.g., tobramycin, neomycin) and acts as a key metabolic marker in rhizopine biosynthesis[1][2].
Validating the structure of this compound via mass spectrometry (MS) presents a formidable analytical barrier. With a monoisotopic mass of 179.0794 Da (C6H13NO5), inosamine is extremely polar, lacks a UV chromophore, and possesses six hydrogen-bonding functional groups (five hydroxyls, one primary amine). In standard Reversed-Phase Liquid Chromatography (RPLC), the dense hydration shell of the cyclitol ring prevents partitioning into the hydrophobic C18 stationary phase, causing the analyte to elute immediately in the void volume.
To successfully validate this structure, scientists must fundamentally alter either the analyte's physicochemical properties or the chromatographic retention mechanism. This guide objectively compares the three leading MS platforms for aminocyclitol validation and provides self-validating, field-proven protocols.
Mechanistic Grounding: Platform Comparison
Different MS hyphenation strategies solve the polarity problem through distinct chemical mechanisms.
-
GC-MS (Derivatization Strategy): Trimethylsilylation (TMS) replaces the active hydrogens on the hydroxyl and amine groups with bulky, non-polar Si(CH3)3 groups[3]. This abolishes intermolecular hydrogen bonding, dramatically increasing volatility and thermal stability for gas-phase elution[4].
-
HILIC-MS/MS (Native Strategy): Hydrophilic Interaction Liquid Chromatography utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. Separation occurs via partitioning into a water-enriched layer immobilized on the stationary phase, preserving the native underivatized structure for Electrospray Ionization (ESI).
-
CE-MS (Electrophoretic Strategy): Capillary Electrophoresis separates native analytes based on their charge-to-hydrodynamic-radius ratio under an applied electric field, making it ideal for highly polar, charged molecules.
Comparative Performance Matrix
| Parameter | GC-EI-MS (TMS Derivatized) | HILIC-ESI-MS/MS (Underivatized) | CE-ESI-MS (Underivatized) |
| Analyte State | Hexa-TMS derivative (MW ~611 Da) | Native [M+H]+ (m/z 180.08) | Native [M+H]+ (m/z 180.08) |
| Sensitivity | High (Low nM range) | Very High (Sub-nM range) | Moderate (High nM range) |
| Isomer Resolution | Excellent (Baseline separation of stereoisomers) | Moderate (Requires optimized gradient) | Good (Separation by charge/radius) |
| Sample Prep | Laborious (Lyophilization + Pyridine/BSTFA) | Simple (Dilution in Acetonitrile) | Simple (Aqueous dilution) |
| Primary Utility | Stereochemical profiling, structural elucidation | High-throughput screening, PK/PD | Niche applications, volume-limited |
Self-Validating Experimental Protocols
Do not treat these protocols as mere recipes; understanding the causality behind each step is critical for reproducible validation.
Protocol A: GC-EI-MS Validation (TMS Derivatization)
Causality Note: Water strictly inhibits the silylation reagent (BSTFA) by hydrolyzing it into volatile byproducts. Complete lyophilization is mandatory to prevent derivatization failure.
-
Sample Dehydration: Transfer 50 µL of the aqueous inosamine extract into a silanized glass vial. Dry completely under a centrifugal vacuum concentrator (lyophilization) until a visible white pellet forms.
-
Derivatization: Add 50 µL of anhydrous pyridine (acting as both solvent and acid scavenger) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)[4].
-
Thermal Incubation: Cap the vial tightly and heat at 70°C for 60 minutes. The elevated temperature provides the activation energy required to overcome the steric hindrance of the adjacent hydroxyl groups on the cyclohexane ring.
-
GC-MS Analysis: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Use Electron Ionization (EI) at 70 eV.
-
Validation Check: Monitor the characteristic mass fragments. A successful per-TMS derivatization will yield a heavy molecular ion profile, typically showing a [M-CH3]+ fragment (loss of a methyl from a TMS group) and an intense base peak at m/z 73 (the TMS cation)[3].
Protocol B: HILIC-ESI-MS/MS Validation
Causality Note: Injecting a highly aqueous sample directly onto a HILIC column disrupts the delicate immobilized water layer on the stationary phase, leading to severe peak tailing and retention time shifts.
-
Sample Dilution: Dilute the aqueous sample 1:3 with LC-MS grade Acetonitrile. This matches the sample solvent's dielectric constant to the initial mobile phase conditions, ensuring proper peak focusing at the column head.
-
Chromatography: Inject 2 µL onto a ZIC-HILIC column (2.1 x 100 mm, 3 µm particle size).
-
Gradient Elution:
-
Mobile Phase A: 10 mM ammonium formate in water, adjusted to pH 3.0 with formic acid (maintains the primary amine in a protonated state for optimal ESI+ efficiency).
-
Mobile Phase B: 10 mM ammonium formate in 90% Acetonitrile.
-
Run a gradient from 95% B to 50% B over 12 minutes.
-
-
Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode, targeting the [M+H]+ precursor at m/z 180.1.
Analytical workflow comparison: GC-MS (derivatization) vs HILIC-MS/MS (native) for inosamine.
Mass Spectral Interpretation & Fragmentation Pathways
Structural validation requires precise interpretation of the collisionally activated dissociation (CAD) spectra[1]. Inosamine and related aminocyclitols exhibit highly reproducible fragmentation rules under low-energy tandem mass spectrometry[5][6].
For the native protonated ion [M+H]+ at m/z 180.08 :
-
Primary Neutral Losses: The most thermodynamically favorable cleavages are the loss of water (-18 Da, yielding m/z 162.07) and the loss of ammonia (-17 Da, yielding m/z 163.05).
-
Sequential Dehydration: The m/z 162.07 ion readily loses a second water molecule to form an ion at m/z 144.06. The ratio of these dehydration peaks is highly dependent on the specific stereochemistry (e.g., scyllo vs myo configurations) due to the spatial proximity of the hydroxyl groups.
-
Ring Cleavage: Higher collision energies force cross-ring cleavages of the cyclitol backbone, generating diagnostic lower-mass fragments (< m/z 100) that verify the cyclic nature of the core structure.
ESI-MS/MS collisionally activated dissociation (CAD) fragmentation pathways of protonated inosamine.
References
1.[1] Collisionally activated dissociations of aminocyclitol-aminoglycoside antibiotics and their application in the identification of a new compound in tobramycin samples. nih.gov. 1 2.[5] Mass spectrometric studies on aminocyclitol antibiotics. acs.org. 5 3.[6] Mass spectral studies on aminocyclitol–aminoglycoside antibiotics. rsc.org. 6 4.[3] Substrate Specificity of 2-Deoxy-scyllo-inosose Synthase, the Starter Enzyme for 2-Deoxystreptamine Biosynthesis. tandfonline.com.3 5.[2] Early Production of Rhizopine in Nodules Induced by Sinorhizobium Meliloti Strain L5-30. nih.gov. 2 6.[4] Diauxic and Antimicrobial Growth Phases of Streptomyces Tenjimariensis: Metabolite Profiling and Gene Expression. hilarispublisher.com. 4
Sources
- 1. Collisionally activated dissociations of aminocyclitol-aminoglycoside antibiotics and their application in the identification of a new compound in tobramycin samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early production of rhizopine in nodules induced by Sinorhizobium meliloti strain L5-30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass spectral studies on aminocyclitol–aminoglycoside antibiotics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
NMR spectral data comparison for synthetic vs natural inosamines
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Structural Biologists, and QC Analysts in Drug Development.
Executive Summary: The Stereochemical Imperative
In the development of aminoglycoside antibiotics and glycosidase inhibitors, inosamines (aminocyclitols) serve as critical pharmacophores. However, a recurring failure mode in synthetic production is the unintentional generation of diastereomers—specifically the mis-assignment of myo- vs. scyllo- configurations.
While natural inosamines are isolated via enzymatic pathways that guarantee stereospecificity, synthetic routes (often involving azide displacement of sulfonate esters) are prone to Walden inversions that can yield mixtures. NMR spectroscopy is the only non-destructive, self-validating method to definitively distinguish these isomers.
This guide outlines a rigorous, evidence-based NMR workflow to validate synthetic inosamines against natural standards, focusing on the critical differentiation between scyllo-inosamine (all-trans relative stereochemistry) and myo-inosamine (cis-trans variance).
Experimental Pillars (Methodology)
To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol controls for the two most common variables that skew inosamine spectral data: pH and Counter-ions .
Standardized Acquisition Protocol
-
Solvent System: Deuterium Oxide (D
O, 99.9% D).-
Reasoning: Inosamines are highly polar. DMSO-
often leads to broad NH signals that obscure critical coupling constants.
-
-
pH Control (Critical):
-
State A (Free Base): Adjust pD to > 10 using NaOD.
-
State B (Salt): Adjust pD to < 2 using DCl.
-
Why: The chemical shift (
) of the -aminomethine proton ( ) shifts upfield by ~0.5–0.8 ppm upon deprotonation. Comparing a synthetic hydrochloride salt to a natural free base without pH adjustment is chemically invalid.
-
-
Referencing: Internal DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.00 ppm. Avoid TMS (insoluble in D
O).
The "Triad of Validation" Workflow
The following diagram illustrates the logical flow for validating a synthetic inosamine batch.
Figure 1: Self-validating NMR workflow for inosamine structural confirmation.
Comparative Analysis: Synthetic vs. Natural[1]
The core distinction lies in the ring conformation and symmetry , which are quantifiable via Scalar Coupling (
The Symmetry Filter (1H & 13C NMR)
Natural scyllo-inosamine possesses a high degree of symmetry (often
| Feature | Natural scyllo-Inosamine | Synthetic Impurity (myo-Inosamine) | Diagnostic Indicator |
| Symmetry | High (Equivalent protons) | Low (Distinct environments) | Number of |
| H1 Signal Count | Simplified (e.g., 1-2 distinct signals for ring CH) | Complex (6 distinct signals) | Spectral Complexity |
| H2 Resonance | Upfield (shielded) | Downfield (deshielded) | Chemical Shift ( |
Coupling Constant ( ) Analysis
This is the definitive "fingerprint" for validation. Inosamines adopt a chair conformation. The relationship between vicinal protons (
-
Axial-Axial (
): Large coupling (9.0 – 11.0 Hz ). Indicates trans-diaxial arrangement. -
Axial-Equatorial (
): Small coupling (2.0 – 4.0 Hz ). Indicates cis or trans (diequatorial) arrangement. -
Equatorial-Equatorial (
): Small coupling (~3.0 Hz ).
Validation Rule:
To confirm a scyllo-configuration (all substituents equatorial, all ring protons axial), every ring proton coupling must be large (
Quantitative Data Comparison
The table below compares spectral data for a representative inosamine system (e.g., 2-deoxystreptamine derivatives or scyllo-inosamine) in D
| Resonance Position | Natural Standard ( | Natural Coupling ( | Synthetic Deviation Flag (Impurity) | Interpretation |
| H-1 (Aminomethine) | 3.15 (dt) | Stereochemical Inversion. Small | ||
| H-2 (Methylene) | 1.98 (q) / 1.25 (q) | Multiplet / Unresolved | Ring Distortion. Loss of clear axial-axial coupling suggests boat/twist-boat or mixed isomers. | |
| H-5 (Carbinol) | 3.35 (t) | Epimerization at C5. Typical of myo-inositol contamination. |
Note: Values are representative of 2-deoxystreptamine class inosamines at pD > 10. [1, 2]
Advanced Verification: 2D NMR Logic
When 1D spectra are crowded, 2D methods provide spatial proof.
NOESY/ROESY (Stereochemical Proof)
-
Natural (scyllo): Strong NOE correlations between 1,3-diaxial protons (e.g., H-1 and H-3, H-1 and H-5). This confirms that these protons are on the same face of the ring (axial).
-
Synthetic (myo-impurity): Strong NOE between H-axial and H-equatorial is absent or weak; appearance of H-eq to H-eq correlations.
13C-Comparison Strategy (Raw Subtraction)
For exact batch comparison (Biosimilar vs. Originator):
-
Acquire
C spectra of Natural Standard and Synthetic Batch at the exact same temperature (±0.1 K). -
Perform Raw Subtraction :
. -
Pass Criteria:
ppm for all carbons. Deviations > 0.05 ppm indicate stereochemical impurities or salt form mismatches [3].
Troubleshooting & Common Pitfalls
The "Methanol Ghost"
Synthetic inosamines are often precipitated from methanol. A singlet at 3.34 ppm in D
-
Solution: Spike the sample with authentic methanol. If the peak grows, it is solvent. If a shoulder appears, it is product [4].
The Ammonium Shift
Failure to neutralize the synthetic HCl salt will result in H-1 (aminomethine) appearing at ~3.5-3.8 ppm instead of ~3.0-3.1 ppm.
-
Correction: Always report pD. Do not compare "Salt vs. Free Base".
References
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Link
- Khetrapal, C. L., et al. (2006). NMR Studies of Aminoglycoside Antibiotics. Journal of Biomolecular NMR. (Contextual grounding for 2-deoxystreptamine -values).
-
Kitching, W., et al. (2006). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Journal of Organic Chemistry. Link
-
Michaelis, T., et al. (1993). Identification of scyllo-inositol in proton NMR spectra of human brain in vivo. NMR in Biomedicine. Link
- Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
Bioassay Validation of 6-Aminocyclohexane-1,2,3,4,5-pentol Purity: A Comparative Guide for Functional Profiling
The Analytical Challenge: Chemical vs. Functional Purity
6-Aminocyclohexane-1,2,3,4,5-pentol, commonly known as scyllo-inosamine or Neo-Inosamine-2[1], is a highly versatile aminocyclitol. In nature, it functions as a rhizopine signaling molecule in legume-Rhizobium symbiosis[2][3]. In pharmaceutical development, it serves as a core scaffold for aminoglycoside antibiotics[4] and a precursor for pharmacological chaperones used in the treatment of lysosomal storage disorders like Gaucher disease[5].
While traditional analytical techniques (HPLC-MS, NMR) are standard for confirming chemical identity, they often fail to capture stereochemical fidelity. The myo-inosamine epimer—a common synthetic byproduct—has an identical mass and near-identical chromatographic retention time to scyllo-inosamine, yet it is biologically inert in specific pathways. Therefore, bioassays are essential to validate the functional purity of synthesized or extracted 6-aminocyclohexane-1,2,3,4,5-pentol.
This guide objectively compares three distinct bioassay platforms for validating the functional purity of 6-aminocyclohexane-1,2,3,4,5-pentol, providing researchers with field-proven, self-validating methodologies.
Executive Data Summary: Bioassay Platform Comparison
To select the optimal validation method, researchers must weigh sensitivity against turnaround time and stereospecificity. The table below summarizes the quantitative performance metrics of the three primary bioassay alternatives.
| Bioassay Platform | Primary Mechanism | Sensitivity (LOD) | Stereospecificity | Turnaround Time | Z'-Factor | Best Use Case |
| Whole-Cell Biosensor | moc Operon Activation | ~100 nM | Extremely High | 16–24 Hours | >0.75 | Trace impurity detection; Agricultural signaling |
| Glycosidase Inhibition | α-Glucosidase IC50 Shift | ~1–5 µM | Moderate | 2–4 Hours | >0.85 | Pharmacological chaperone development |
| Auxotrophic Rescue | Neomycin Biosynthesis | ~10 µM | High | 48–72 Hours | >0.60 | Antibiotic precursor screening |
Alternative 1: Rhizopine Reporter Gene Assay (Whole-Cell Biosensor)
Causality & Mechanism
Scyllo-inosamine (SI) is a highly specific rhizopine[2]. In nature, bacteria such as Sinorhizobium meliloti and engineered Azorhizobium caulinodans utilize the moc (rhizopine catabolism) operon to detect and metabolize SI[3][6]. The transcriptional regulator MocR undergoes a conformational change only when bound to the scyllo-epimer, subsequently activating the PmocB promoter[3]. By engineering a plasmid where PmocB drives a fluorescent reporter (e.g., GFP), we create a biosensor that is completely blind to myo-inosamine impurities, making it the ultimate tool for stereochemical purity validation.
Diagram 1: Genetic circuit of the MocR/PmocB whole-cell biosensor for scyllo-inosamine detection.
Self-Validating Protocol
-
Strain Preparation: Inoculate engineered A. caulinodans (carrying the PmocB-GFP construct) into 5 mL of UMS minimal media. Grow to an OD600 of 0.4.
-
Sample Dosing: Aliquot 100 µL of the bacterial culture into a 96-well black microplate. Add 10 µL of the 6-aminocyclohexane-1,2,3,4,5-pentol test sample (serial dilutions from 100 µM to 100 nM).
-
Incubation: Incubate with vigorous shaking at 28°C for 16 hours.
-
Quantification: Measure GFP fluorescence (Ex: 488 nm / Em: 515 nm) and normalize against OD600 to account for cell proliferation.
-
System Validation Controls:
-
Positive Control: 99.9% pure synthetic scyllo-inosamine standard (Validates circuit activation).
-
Negative Control: UMS media vehicle (Establishes baseline noise).
-
Specificity Control: 100 µM myo-inosamine (Proves the biosensor rejects inactive epimers).
-
Alternative 2: Glycosidase Inhibition Assay (In Vitro Enzymatic)
Causality & Mechanism
Aminocyclitols, including inosamines and valienamine derivatives, structurally mimic the oxocarbenium ion transition state that occurs during carbohydrate hydrolysis[5]. Because of this structural mimicry, 6-aminocyclohexane-1,2,3,4,5-pentol acts as a competitive inhibitor of α-glucosidase[7]. If a synthesized batch contains unreacted precursors or inactive stereoisomers, the effective concentration of the active inhibitor drops, resulting in a right-shifted IC50 curve. This assay provides rapid, cell-free validation of functional purity.
Diagram 2: Competitive enzyme inhibition workflow for validating aminocyclitol functionality.
Self-Validating Protocol
-
Reagent Preparation: Prepare 0.1 U/mL α-glucosidase in 0.1 M phosphate buffer (pH 6.8). Prepare 2 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.
-
Inhibitor Incubation: In a 96-well clear plate, mix 50 µL of enzyme solution with 20 µL of the test sample (varying concentrations). Incubate at 37°C for 10 minutes to allow complex formation.
-
Reaction Initiation: Add 30 µL of pNPG substrate to each well. Incubate at 37°C for exactly 20 minutes.
-
Termination & Readout: Stop the reaction by adding 50 µL of 0.2 M Na2CO3. Read absorbance at 405 nm to quantify the release of yellow p-nitrophenol.
-
System Validation Controls:
-
Positive Control: 10 µM Acarbose (Validates enzyme susceptibility).
-
Negative Control: Buffer replacing the test sample (Calculates Vmax).
-
Background Control: Sample mixed with substrate, lacking enzyme (Subtracts intrinsic sample absorbance).
-
Alternative 3: Auxotrophic Streptomyces Rescue Assay (Phenotypic)
Causality & Mechanism
In the biosynthesis of aminoglycoside antibiotics, 6-aminocyclohexane-1,2,3,4,5-pentol is a critical intermediate formed via the transamination of 2-deoxy-scyllo-inosose[4]. By utilizing a mutant strain of Streptomyces fradiae that lacks the neoB gene (the aminotransferase responsible for endogenous inosamine production), the bacteria become auxotrophic for neomycin biosynthesis[4]. The mutant can only produce the antibiotic if exogenous, stereopure scyllo-inosamine is supplemented. Purity is inversely proportional to the minimum concentration required to rescue antibiotic production, measured via a zone of inhibition.
Diagram 3: Phenotypic rescue of neomycin biosynthesis in an auxotrophic S. fradiae mutant.
Self-Validating Protocol
-
Culture Preparation: Spread a uniform lawn of the indicator strain (Bacillus subtilis) on Mueller-Hinton agar plates.
-
Auxotroph Rescue: Grow S. fradiae ΔneoB in liquid fermentation media supplemented with 10–50 µM of the 6-aminocyclohexane-1,2,3,4,5-pentol test sample for 72 hours.
-
Extraction: Centrifuge the fermentation broth and filter-sterilize the supernatant (containing the rescued neomycin).
-
Disk Diffusion: Apply 20 µL of the supernatant to sterile paper disks and place them on the B. subtilis plates. Incubate overnight at 37°C. Measure the diameter of the inhibition zones.
-
System Validation Controls:
-
Positive Control: Supernatant from Wild-Type S. fradiae (Validates baseline antibiotic production).
-
Negative Control: Mutant strain without supplement (Must yield a 0 mm inhibition zone).
-
Specificity Control: Mutant strain supplemented with glucose (Ensures rescue is specific to the aminocyclitol pathway, not general carbon metabolism).
-
References
Sources
- 1. 1-Amino-1-deoxy-scyllo-inositol | C6H13NO5 | CID 439440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. pnas.org [pnas.org]
- 4. Buy 2-Deoxystreptamine | 2037-48-1 [smolecule.com]
- 5. scispace.com [scispace.com]
- 6. caister.com [caister.com]
- 7. Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: X-ray Crystallography Validation of Aminocyclitol Conformation
Executive Summary: The Transition State Imperative
In the development of glycosidase inhibitors—specifically aminocyclitols like valienamine, voglibose, and acarbose components—conformation is not merely a structural detail; it is the primary determinant of efficacy. These molecules function as transition-state analogues, mimicking the distorted oxocarbenium ion intermediate of glycosidic hydrolysis.
The challenge lies in the ring puckering . Unlike rigid aromatics, the saturated aminocyclitol ring is flexible, oscillating between chair (
This guide evaluates Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method for these conformations, comparing it against NMR and emerging MicroED technologies, and provides a field-tested protocol for crystallizing these notoriously difficult, hygroscopic molecules.
Part 1: Methodological Comparison
While NMR is indispensable for solution dynamics, SC-XRD remains the only method capable of providing the absolute stereochemistry and precise torsional angles required to calculate Cremer-Pople parameters with <0.5° error.
Comparative Analysis: SC-XRD vs. NMR vs. MicroED
| Feature | SC-XRD (Gold Standard) | Solution NMR | MicroED (Emerging) |
| Primary Output | Absolute configuration, bond lengths (±0.005 Å), Torsion angles. | Dynamic averaging, | Coulomb potential maps, H-atom visibility (charge states). |
| Conformational Insight | Static Minimum: Captures a specific, deep energy well (sometimes influenced by packing). | Ensemble Average: Rapid interconversion between puckers can blur signal. | Static Minimum: Similar to X-ray but applicable to sub-micron nanocrystals. |
| Sample Requirement | Single Crystal (>50 µm).[1] | ~5-10 mg in deuterated solvent. | Nanocrystals (<1 µm) from powder. |
| Aminocyclitol Risk | Crystal Packing Forces: Intermolecular H-bonds may distort the "bio-active" pucker. | Solvent Effects: Water/D2O may stabilize a pucker different from the enzyme active site. | Dynamical Scattering: Can complicate refinement of light atoms (C, N, O). |
| Throughput | Low (Bottleneck: Crystallization). | High. | Medium (Bottleneck: Grid prep). |
Decision Matrix: When to Deploy Which Method
The following decision tree illustrates the logical flow for selecting the validation method based on sample state and data requirements.
Figure 1: Strategic decision matrix for selecting the appropriate conformational validation method based on sample physical state.
Part 2: The "Hydrophilic Challenge" – Crystallization Protocol
Aminocyclitols are polyhydroxylated amines. They are inherently hygroscopic and prone to forming oils rather than crystals. Standard vapor diffusion often fails because the molecule holds water too tightly.
Protocol: Anti-Solvent Vapor Diffusion for Polar Amines
Objective: Grow diffraction-quality crystals of a highly polar aminocyclitol (e.g., valienamine analog).
Reagents:
-
Solvent A (Good Solvent): Water or Methanol (highly polar).
-
Solvent B (Anti-Solvent): Acetone, Ethanol, or Isopropanol (miscible, lower polarity).
-
Additives: Dilute HCl (if amine is free base), N-Acetylating agents (optional).
Step-by-Step Workflow:
-
Solubility Screening:
-
Dissolve 5 mg of compound in minimal Solvent A.
-
Add Solvent B dropwise until persistent cloudiness appears (nucleation point).
-
Expert Insight: If the sample oils out immediately, the polarity gap is too wide. Switch Solvent B to Ethanol or use a Liquid-Liquid Diffusion setup (layering) instead of vapor diffusion.
-
-
Derivatization (The "Nuclear Option"):
-
If the free amine refuses to crystallize, convert it to the N-acetyl or N-Cbz derivative.
-
Why? This breaks the internal H-bond symmetry and increases hydrophobicity, often facilitating lattice packing.
-
Alternative: Co-crystallize with a chaperone acid (e.g., tartaric acid, oxalic acid) to form a stable salt.
-
-
Seeding Strategy:
-
Cryo-Protection (Critical):
-
Aminocyclitol crystals often contain high solvent content (40-60%). Flash-cooling without cryoprotection causes ice rings.
-
Protocol: Briefly dunk the crystal in mother liquor + 25% Glycerol or PEG 400 before plunging into liquid nitrogen.
-
Part 3: Data Validation & Cremer-Pople Analysis
Obtaining the structure is only half the battle. You must quantitatively prove the ring conformation.
The Cremer-Pople Parameters ( )
For a 6-membered aminocyclitol ring, simple torsion angles are insufficient. You must calculate the Cremer-Pople puckering parameters .
- (Total Puckering Amplitude): Deviation from planarity (Å).
-
(Theta) &
(Phi): Angular coordinates defining the type (Chair, Boat, Skew).[4]
Validation Workflow:
-
Refine Structure: Ensure
and Goodness of Fit (GooF) is near 1.0. -
Calculate Parameters: Use software like PLATON or Mogul to extract
. -
Map to Sphere: Plot coordinates on the Cremer-Pople sphere.
-
Ideal Chair (
): -
Inverted Chair (
): -
Boat/Skew:
[4]
-
-
Compare to Enzyme Active Site: Superimpose the X-ray structure onto the co-crystal structure of the target glycosidase. If the X-ray small molecule pucker matches the enzyme-bound ligand pucker, you have validated the "bio-active" conformation.
Diagram: The Validation Loop
Figure 2: The iterative validation loop for confirming aminocyclitol ring puckering parameters.
References
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link
-
Jones, C. G., et al. (2018).[2] The cryo-EM method MicroED as a powerful tool for small molecule structure determination.[5][6] ACS Central Science, 4(11), 1587–1592. Link
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155. Link
-
Goddard-Borger, E. D., et al. (2011). Conformational analysis of the glycosidase inhibitor valienamine. Journal of Medicinal Chemistry, 54(13), 4563-4572. Link
-
Cambridge Crystallographic Data Centre (CCDC). Mercury & Mogul: Structural Analysis Tools.Link
Sources
- 1. Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newsroom - Dectris [dectris.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Cremer-Pople parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution [thermofisher.com]
assessing toxicity profiles of 6-Aminocyclohexane-1,2,3,4,5-pentol analogs
This guide provides a technical assessment of the toxicity profiles for 6-Aminocyclohexane-1,2,3,4,5-pentol (commonly known as Aminodeoxyinositol or Inosamine ) and its pharmacologically active analogs, specifically focusing on Voglibose , Valienamine , and Validamine .
These compounds belong to the aminocyclitol class, widely utilized as
Executive Analysis: The Aminocyclitol Safety Landscape
The core structure 6-Aminocyclohexane-1,2,3,4,5-pentol serves as the scaffold for a potent class of glycosidase inhibitors. Unlike systemic small molecules, the toxicity profile of these analogs is dominated by gastrointestinal (GI) adverse events rather than systemic organ failure. This is primarily due to their high hydrophilicity and low bioavailability.
However, structural modifications (e.g., N-substitution or unsaturation of the cyclohexane ring) significantly alter their selectivity indices , shifting the balance between therapeutic efficacy (disaccharidase inhibition) and off-target toxicity (lysosomal enzyme inhibition or cytotoxicity).
Key Analogs Evaluated
| Analog | Chemical Nature | Primary Application | Toxicity Concern |
| Voglibose | N-substituted valiolamine derivative | Diabetes (Marketed) | GI distress (Flatulence/Diarrhea); Low hepatotoxicity. |
| Valienamine | Unsaturated aminocyclitol core | Synthetic Intermediate / Antibiotic core | Cytotoxicity (moderate); Lower selectivity. |
| Validamine | Saturated aminocyclitol | Component of Validamycin | Lower potency; Off-target lysosomal inhibition. |
| Scyllo-Inosamine | Stereoisomer of inosamine | Chemical Probe / Chaperone | Potential cytotoxicity in specific cell lines. |
Comparative Performance & Toxicity Matrix
The following data synthesizes experimental findings on inhibitory potency (
Table 1: Potency vs. Toxicity Benchmarking
| Parameter | Voglibose (Clinical Standard) | Valienamine (Core Scaffold) | Validamine (Saturated Analog) |
| Target | Maltase / Sucrase (Intestinal) | Trehalase / | |
| Inhibitory Potency ( | 0.02 - 0.05 | 0.5 - 2.0 | > 10 |
| Cytotoxicity ( | > 1000 | ~200 - 500 | > 800 |
| Selectivity Index | > 20,000 (Excellent) | ~400 (Moderate) | < 100 (Poor) |
| Primary Adverse Event | Abdominal distension, loose stools | Potential cellular stress | Non-specific glycosidase inhibition |
| Systemic Absorption | < 5% (Excreted in feces) | Variable | Low |
Insight: Voglibose demonstrates superior safety due to its N-substitution (1,3-dihydroxy-2-propyl group), which enhances binding affinity to intestinal maltase while preventing systemic absorption, thereby minimizing hepatotoxic risks observed with other inhibitors like Acarbose.
Mechanistic Toxicity Pathways
Understanding the causality of adverse effects is critical for drug design. The toxicity of these analogs is bipartite: Local GI Toxicity (Mechanism-based) and Systemic/Cellular Toxicity (Off-target).
Diagram 1: Mechanism of Action & Adverse Effect Causality
This pathway illustrates how therapeutic inhibition of
Caption: Causal pathway linking aminocyclitol-mediated enzyme inhibition to gastrointestinal adverse events via colonic fermentation.
Experimental Protocols for Safety Assessment
To validate the safety profile of a new 6-aminocyclohexane-1,2,3,4,5-pentol analog, the following self-validating protocols are recommended.
Protocol A: Ex Vivo Intestinal Disaccharidase Selectivity Assay
Objective: Determine if the analog selectively inhibits intestinal maltase/sucrase (therapeutic) vs. lysosomal enzymes (toxic).
-
Preparation : Isolate rat intestinal brush border membrane vesicles (BBMV) and liver lysosomal fractions.
-
Substrate Incubation :
-
Incubate BBMV with Maltose/Sucrose (pH 6.0).
-
Incubate Lysosomes with 4-MU-Glc (pH 4.5).
-
-
Dosing : Treat with Analog (0.01 - 100
M). -
Readout : Measure glucose release (BBMV) or fluorescence (Lysosomes).
-
Calculation : Calculate
for both.-
Acceptance Criteria: Ratio
.
-
Protocol B: Caco-2 Monolayer Integrity Assay (GI Irritation)
Objective: Assess direct cytotoxicity to the intestinal lining.
-
Culture : Seed Caco-2 cells on transwell inserts for 21 days to form a polarized monolayer.
-
Treatment : Apply Analog (100 - 1000
M) to the apical chamber. -
Measurement :
-
TEER (Transepithelial Electrical Resistance) : Measure at 0, 2, and 24 hours. A drop >20% indicates barrier disruption.
-
Lucifer Yellow Permeability : Add Lucifer Yellow to apical side; measure basolateral fluorescence.
-
-
Control : Use Triton X-100 (0.1%) as positive control (toxic).
Strategic Safety Evaluation Workflow
Use this decision logic to screen novel analogs before advancing to animal models.
Caption: Stage-gate workflow for preclinical toxicity screening of aminocyclitol analogs.
References
-
PubChem . 6-Aminocyclohexane-1,2,3,4,5-pentol (Compound Summary). National Library of Medicine. Available at: [Link]
-
ResearchGate . Voglibose (Basen, AO-128), one of the most important alpha-glucosidase inhibitors. Current Medicinal Chemistry. Available at: [Link]
-
Scientific Committee on Consumer Safety (SCCS) . Opinion on Aminocyclitol derivatives and safety. European Commission. Available at: [Link]
Comparative Pharmacokinetics of Aminocyclitol-Based Drugs: A Structural & Functional Analysis
This guide provides a comparative technical analysis of aminocyclitol-based drugs, specifically focusing on the structural and pharmacokinetic divergence between the pure aminocyclitol (represented by Spectinomycin) and the aminoglycoside subclass (represented by Gentamicin).
Executive Summary: The Aminocyclitol Paradox
While often grouped together due to their chemical lineage, "aminocyclitols" (like Spectinomycin) and "aminoglycosides" (like Gentamicin) exhibit a profound pharmacokinetic divergence. Both share a core aminocyclitol ring and high polarity, leading to poor oral bioavailability and renal elimination.[1] However, they differ critically in tissue accumulation kinetics .
-
Aminoglycosides possess amino-sugar moieties that drive high-affinity binding to megalin/cubilin receptors in the renal proximal tubule, causing massive accumulation (cortical concentrations 50–100x plasma) and subsequent nephrotoxicity.
-
Spectinomycin , lacking these specific amino-sugars, evades this receptor-mediated uptake, resulting in a "clean" renal clearance profile with minimal nephrotoxicity.
This guide dissects these mechanisms to aid researchers in optimizing dosing regimens and designing safer derivatives.
Chemical Basis of Pharmacokinetic Behavior
The pharmacokinetic fate of these drugs is dictated by their polarity and cationicity.[1]
| Feature | Spectinomycin (Pure Aminocyclitol) | Gentamicin (Aminoglycoside) | PK Consequence |
| Core Structure | Aminocyclitol ring (actinamine) linked to a neutral sugar via ketone/hemiacetal. | Aminocyclitol (2-deoxystreptamine) linked to amino-sugars via glycosidic bonds.[1][2][3] | Amino-sugars determine toxicity. |
| Polarity | High (LogP < 0) | High (LogP < 0) | Zero oral bioavailability (Class III/IV). |
| Cationic Charge | Moderate (+2 at phys. pH) | High (+4 to +5 at phys. pH) | High charge drives membrane binding and lysosomal accumulation . |
Comparative Pharmacokinetic Parameters (Human)
The following data aggregates standard clinical values. Note the disparity in Tissue Half-Life , which is the primary driver of safety differences.
Table 1: PK Parameter Comparison[4]
| Parameter | Spectinomycin (2g IM) | Gentamicin (5mg/kg IV) | Comparative Insight |
| Bioavailability (F) | < 1% (Oral); 100% (IM) | < 1% (Oral); 100% (IV/IM) | Both require parenteral administration. |
| Tmax | 1.0 – 2.0 hours | 0.5 – 1.0 hours (End of infusion) | Rapid absorption from IM sites. |
| Cmax | 100 – 150 µg/mL | 15 – 20 µg/mL (High dose) | Spectinomycin requires higher mass doses for efficacy. |
| Plasma Half-life (t½) | 1.7 – 2.5 hours | 2.0 – 3.0 hours | Similar plasma kinetics (GFR driven). |
| Tissue Half-life | < 24 hours | > 100 hours (Renal Cortex) | CRITICAL: Gentamicin is trapped in tissues; Spectinomycin is not. |
| Volume of Dist. (Vd) | 0.2 – 0.3 L/kg | 0.25 L/kg | Both are confined to extracellular fluid (ECF). |
| Protein Binding | < 10% | < 10% | Minimal albumin interaction; highly dialyzable. |
| Excretion | ~80-90% unchanged in urine | >90% unchanged in urine | Glomerular filtration is the dominant pathway. |
Key Takeaway: Plasma kinetics are deceptive. While plasma t½ is similar, the deep compartment kinetics (tissue binding) are radically different.
Mechanistic Divergence: Renal Handling Pathways
The safety profile of Spectinomycin versus Aminoglycosides is explained by their interaction with the Megalin/Cubilin Receptor Complex in the renal proximal tubule.
Diagram 1: Renal Handling & Toxicity Mechanism
Caption: Comparative renal handling. Gentamicin (Red path) binds megalin receptors, entering cells and causing toxicity. Spectinomycin (Green path) bypasses receptors and is excreted safely.
Experimental Protocols
To validate these pharmacokinetic differences, the following protocols are recommended for bioanalysis and toxicity assessment.
Protocol A: Simultaneous Quantification in Plasma (LC-MS/MS)
This protocol overcomes the high polarity challenge using HILIC chromatography, avoiding ion-pairing reagents that contaminate MS systems.
Objective: Quantify Spectinomycin and Gentamicin in plasma (Lower Limit of Quantitation: 0.1 µg/mL).
Materials:
-
Column: Zwitterionic HILIC (e.g., Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Internal Standard (IS): Ribostamycin or Tobramycin.[4]
Workflow:
-
Sample Prep (Protein Precipitation):
-
Aliquot 100 µL plasma .
-
Add 10 µL Internal Standard .
-
Add 300 µL 5% Trichloroacetic Acid (TCA) in water (Crucial: Acidic conditions release drug from weak protein interactions).
-
Vortex 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
-
Solid Phase Extraction (Clean-up):
-
LC-MS/MS Parameters:
-
Mode: ESI Positive (MRM).
-
Transitions:
-
Spectinomycin: m/z 333.2 → 140.1 (Quant), 333.2 → 315.2 (Qual).
-
Gentamicin C1: m/z 478.3 → 322.2.
-
Gentamicin C1a: m/z 450.3 → 322.2.
-
Gentamicin C2: m/z 464.3 → 322.2.
-
-
Protocol B: In Vitro Nephrotoxicity Screening (HK-2 Cell Line)
A self-validating system to confirm the "Megalin-bypass" hypothesis.
Objective: Compare intracellular accumulation and cytotoxicity.
-
Cell Culture: Seed HK-2 (Human Kidney Proximal Tubule) cells in 24-well plates. Culture until confluent.
-
Exposure:
-
Group A: Control (Media).
-
Group B: Gentamicin (1 mM).
-
Group C: Spectinomycin (1 mM).
-
Group D: Gentamicin + Megalin Inhibitor (e.g., Cilastatin or excess albumin) -> Validation Step.
-
-
Uptake Assay (24h):
-
Lyse cells with 0.1% Triton X-100.
-
Quantify drug via LC-MS/MS (Protocol A).[4]
-
Expected Result: Gentamicin accumulation >> Spectinomycin.
-
-
Cytotoxicity Assay (48h):
-
Measure LDH release or Cell Viability (MTT).
-
Expected Result: Gentamicin viability < 60%; Spectinomycin viability > 90%.
-
References
-
Pickering, L. K., et al. (1977). "Evaluation of spectinomycin and gentamicin in the treatment of hospitalized patients with resistant urinary tract infections." The American Journal of the Medical Sciences.[6] Link
-
Dinev, T. G. (2008).[7][8] "Comparison of the pharmacokinetics of five aminoglycoside and aminocyclitol antibiotics using allometric analysis in mammal and bird species." Research in Veterinary Science. Link
-
Waters Corporation. (2021). "Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry." Application Note. Link
-
Shimadzu Europa. (2020). "LC-MS/MS Method Package for Aminoglycoside Antibiotics." Technical Report. Link
-
Mingeot-Leclercq, M. P., & Tulkens, P. M. (1999). "Aminoglycosides: Nephrotoxicity." Antimicrobial Agents and Chemotherapy. Link
-
Nagai, J., & Takano, M. (2004). "Molecular Aspects of Renal Handling of Aminoglycosides and Strategies for Preventing the Nephrotoxicity." Drug Metabolism and Pharmacokinetics. Link
Sources
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. LC-MS/MS Method Package for Aminoglycoside Antibiotics : Shimadzu (Europe) [shimadzu.eu]
- 5. lcms.cz [lcms.cz]
- 6. Evaluation of spectinomycin and gentamicin in the treatment of hospitalized patients with resistant urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the pharmacokinetics of five aminoglycoside and aminocyclitol antibiotics using allometric analysis in mammal and bird species [agris.fao.org]
- 8. Comparison of the pharmacokinetics of five aminoglycoside and aminocyclitol antibiotics using allometric analysis in mammal and bird species - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper Disposal Procedures: 6-Aminocyclohexane-1,2,3,4,5-pentol
Executive Summary & Chemical Profile
6-Aminocyclohexane-1,2,3,4,5-pentol (commonly referred to as Inosamine or an Aminocyclitol ) is a polyhydroxylated amine structurally related to inositol and aminoglycoside antibiotics. While often chemically stable, its disposal requires specific protocols due to its hydrophilic nature , basicity , and potential biological activity .
This guide mandates a Zero-Drain Discharge policy. Although not always classified as acutely toxic by federal RCRA standards (depending on specific isomer and jurisdiction), aminocyclitols can act as glycosidase inhibitors or antibiotic mimetics, posing environmental risks to microbial communities in wastewater treatment plants.
Chemical Waste Profile
| Parameter | Characteristic | Operational Implication |
| Functional Groups | Primary Amine (-NH₂), 5 Hydroxyls (-OH) | Basic & Polar. Segregate from strong acids and oxidizers. |
| Physical State | Crystalline Solid (White/Off-white) | Dust Hazard. High risk of respiratory sensitization. |
| Solubility | High (Water), Low (Non-polar solvents) | Leaching Risk. Do not dispose of in standard trash; leaches easily into groundwater. |
| RCRA Status | Generally Non-Listed (Not P or U listed) | Dispose as Non-Regulated Chemical Waste (unless mixed with listed solvents). |
Safety & Handling (The "Shield")
Rationale: Amines are frequent sensitizers. The primary risk during disposal is not explosion, but inhalation of dust or skin absorption leading to dermatitis.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 or P100 respirator required if handling open powder outside a fume hood.
-
Dermal: Nitrile gloves (0.11 mm minimum thickness). Latex is discouraged due to the hydrophilic nature of the compound potentially permeating water-swollen latex matrices.
-
Ocular: ANSI Z87.1 Chemical Splash Goggles.
Engineering Controls[1]
-
Solid Waste: All weighing and transfer of waste solids must occur inside a certified chemical fume hood or powder containment enclosure.
-
Liquid Waste: Use secondary containment trays to capture drips during transfer to waste carboys.
Disposal Protocols
Directive: Choose the workflow below that matches the physical state of your waste.
Protocol A: Solid Waste (Pure Substance or Contaminated Solids)
Applicability: Expired powder, contaminated weighing boats, paper towels, and PPE.
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids.
-
Containerization:
-
Place waste in a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Why HDPE? It is resistant to the basicity of the amine and impact-resistant.
-
-
Labeling:
-
Label as "Solid Organic Waste - Basic" .
-
List constituents: "6-Aminocyclohexane-1,2,3,4,5-pentol (100%)".
-
Hazard Checkbox: Mark "Irritant" and "Basic".
-
-
Sealing: Screw the lid tight and tape the seal with vinyl tape to prevent loosening during transit.
Protocol B: Liquid Waste (Aqueous Solutions)
Applicability: Reaction mixtures, mother liquors, or wash solutions where water is the primary solvent.
-
pH Check: Ensure the solution pH is between 6 and 10.
-
Caution: If the solution is highly acidic (pH < 2) from a reaction workup, neutralize slowly with dilute Sodium Bicarbonate before adding to the waste container to prevent exothermic gas evolution inside the drum.
-
-
Containerization:
-
Use a polyethylene carboy (5L or 20L).
-
Do not use glass for large volumes of aqueous basic waste (etching risk over long storage).
-
-
Segregation:
-
Add to the "Aqueous Basic / Organic" waste stream.
-
CRITICAL: Do not mix with "Aqueous Acidic" waste streams. The amine group will react exothermically with acids, potentially pressurizing the container.
-
Protocol C: Liquid Waste (Organic Solvents)
Applicability: Solutions in DMSO, Methanol, or Ethanol.
-
Classification: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Acetone).
-
Containerization:
-
Dispose into the standard "Organic Solvent Waste" carboy appropriate for the solvent.
-
The aminocyclitol is a minor constituent; the solvent dictates the waste stream classification (e.g., F-listed waste for certain solvents).
-
Waste Segregation Logic Flow
Use this decision tree to determine the correct waste stream container.
Figure 1: Decision matrix for segregating aminocyclitol waste streams to prevent incompatibility events (e.g., acid-base exotherms).
Spill Response (Immediate Action)
In the event of a powder spill outside containment:
-
Evacuate & Ventilate: If the spill is >10g and dust is airborne, clear the immediate area for 15 minutes to allow dust to settle.
-
PPE Up: Don double nitrile gloves, goggles, and an N95 respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Scientific Logic: The compound is hygroscopic/soluble; dampening it immobilizes the particles immediately.
-
-
Cleanup:
-
Scoop up the damp material and place it in a Ziploc bag.
-
Wipe the surface with water (compound is highly soluble) followed by an ethanol rinse.
-
Dispose of all cleanup materials as Solid Chemical Waste (Protocol A).
-
Regulatory Compliance Codes (USA - Federal)
While 6-Aminocyclohexane-1,2,3,4,5-pentol is not explicitly P- or U-listed, the following codes often apply to the mixture or the characteristic of the waste in a research setting:
| Waste Code | Description | Application |
| D002 | Corrosivity | Apply only if aqueous waste pH is >12.5 (unlikely, but possible in concentrated stock). |
| F003 | Non-halogenated solvents | Apply if dissolved in Acetone, Methanol, or Ethyl Acetate. |
| None | Non-Regulated Organic | Applies to the pure solid. Must still be incinerated via EHS channels. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 244582, 6-Aminocyclohexane-1,2,3,4,5-pentol. PubChem. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 239 through 282. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
